molecular formula C2H5NO2S B1200577 Ethenesulfonamide CAS No. 2386-58-5

Ethenesulfonamide

Cat. No.: B1200577
CAS No.: 2386-58-5
M. Wt: 107.13 g/mol
InChI Key: JOXWSDNHLSQKCC-UHFFFAOYSA-N
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Description

Ethenesulfonamide is a chemical compound offered for research and development purposes. Suppliers often provide detailed specifications for their products, including CAS Number, molecular formula, molecular weight, and purity percentage. Researchers typically look for information on the compound's solubility, melting point, and safe handling procedures. This product is intended for research use in a laboratory setting and is not for diagnostic or therapeutic use. Always refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2S/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXWSDNHLSQKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334240
Record name ethenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2386-58-5
Record name ethenesulfonamide
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Record name ethenesulfonamide
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Foundational & Exploratory

Ethenesulfonamide Synthesis: A Technical Guide to Core Mechanisms and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis mechanisms and pathways for ethenesulfonamide, a valuable building block in medicinal chemistry and drug development. This document details key synthetic strategies, providing experimental protocols and quantitative data to support researchers in the effective preparation of this important compound and its derivatives.

Synthesis from 2-Chloroethanesulfonyl Chloride

A primary and straightforward method for the synthesis of this compound involves the reaction of 2-chloroethanesulfonyl chloride with a nitrogen source, typically ammonia. This pathway proceeds through an initial elimination reaction to form the reactive intermediate, ethenesulfonyl chloride, followed by nucleophilic attack by ammonia.

Reaction Mechanism

The synthesis involves a two-step process:

  • Elimination: 2-Chloroethanesulfonyl chloride is treated with a base, such as triethylamine, to induce the elimination of hydrogen chloride, forming ethenesulfonyl chloride.

  • Amination: The resulting ethenesulfonyl chloride is then reacted with ammonia, which acts as a nucleophile, attacking the sulfonyl group to yield this compound.

G cluster_0 Step 1: Elimination cluster_1 Step 2: Amination 2-Chloroethanesulfonyl_Chloride 2-Chloroethanesulfonyl Chloride Ethenesulfonyl_Chloride Ethenesulfonyl Chloride 2-Chloroethanesulfonyl_Chloride->Ethenesulfonyl_Chloride -HCl Triethylamine Triethylamine (Base) Triethylammonium_Chloride Triethylammonium Chloride Triethylamine->Triethylammonium_Chloride +HCl Ethenesulfonyl_Chloride_2 Ethenesulfonyl Chloride This compound This compound Ethenesulfonyl_Chloride_2->this compound Ammonium_Chloride Ammonium Chloride Ammonia Ammonia (NH3) Ammonia->this compound

Figure 1: Synthesis of this compound from 2-Chloroethanesulfonyl Chloride.
Experimental Protocol

A solution of triethylamine (TEA) in diethyl ether is added to a solution of 2-chloroethanesulfonyl chloride in diethyl ether at -24°C. The mixture is stirred and allowed to warm to room temperature over 2 hours. The resulting triethylammonium chloride precipitate is removed by filtration. Ammonia gas is then bubbled through the filtrate containing ethenesulfonyl chloride for 10 minutes. The newly formed white precipitate (ammonium chloride) is removed by filtration, and the filtrate is concentrated to yield this compound.

Quantitative Data
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Starting AmountYield (%)Reference
2-Chloroethanesulfonyl ChlorideC₂H₄Cl₂O₂S163.0250 mmol-
TriethylamineC₆H₁₅N101.1955 mmol-
Ethenesulfonyl ChlorideC₂H₃ClO₂S126.56--
AmmoniaNH₃17.03Excess-
This compoundC₂H₅NO₂S107.13-16.8

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a versatile pathway to vinyl sulfonamides, including this compound, through the reaction of an aldehyde with a phosphonate-stabilized carbanion. This method is particularly useful for creating substituted vinyl sulfonamides with high stereoselectivity, typically favoring the (E)-isomer.[1][2]

Reaction Mechanism

The HWE reaction involves the deprotonation of a phosphonate, such as diphenylphosphorylmethanesulfonamide, to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde, leading to an oxaphosphetane intermediate which subsequently collapses to form the alkene and a water-soluble phosphate byproduct.

G Phosphonate Diphenylphosphoryl- methanesulfonamide Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., n-BuLi) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Vinyl_Sulfonamide (E)-Vinyl Sulfonamide Oxaphosphetane->Vinyl_Sulfonamide Elimination Phosphate_Byproduct Phosphate Byproduct Oxaphosphetane->Phosphate_Byproduct

Figure 2: Horner-Wadsworth-Emmons Reaction for Vinyl Sulfonamide Synthesis.
Experimental Protocol

The synthesis begins with the preparation of a Boc-protected phosphoryl sulfonamide. This reagent is then deprotonated using a suitable base (e.g., n-butyllithium) to generate the reactive ylide. The ylide is then reacted with an aldehyde to form the Boc-protected vinyl sulfonamide. The final step involves the deprotection of the Boc group to yield the desired vinyl sulfonamide.[1] The reaction consistently produces the trans isomer of the vinyl sulfonamide.[1]

Quantitative Data

Yields for the Horner-Wadsworth-Emmons synthesis of various vinyl sulfonamides are generally moderate to good.[1]

Aldehyde SubstrateProductYield (%)Reference
Various aldehydes(E)-Vinyl sulfonamidesModerate to Good[1]

α-Selenoether Elimination

A novel and mild approach to the synthesis of terminal vinyl sulfonamides utilizes the elimination of an α-selenoether masking group. This method is advantageous as it often yields high-purity products after a simple aqueous work-up, avoiding the need for column chromatography.[3]

Reaction Mechanism

This multi-step synthesis begins with the sulfonylation of an amine with 1-bromoethane-1-sulfonyl chloride. The resulting bromide is then displaced by phenyl selenide. The stable α-selenoether intermediate is subsequently oxidized with a mild oxidant, such as sodium metaperiodate, to induce elimination and form the terminal vinyl sulfonamide.[3]

G Amine Amine (R-NH2) Sulfonamide α-Bromo Sulfonamide Amine->Sulfonamide Bromoethanesulfonyl_Chloride 1-Bromoethane-1- sulfonyl chloride Bromoethanesulfonyl_Chloride->Sulfonamide Selenoether α-Selenoether Intermediate Sulfonamide->Selenoether Nucleophilic Displacement Phenyl_Selenide Phenyl Selenide (PhSe-) Phenyl_Selenide->Selenoether Vinyl_Sulfonamide Vinyl Sulfonamide Selenoether->Vinyl_Sulfonamide Oxidative Elimination Oxidant Mild Oxidant (e.g., NaIO4) Oxidant->Vinyl_Sulfonamide

Figure 3: α-Selenoether Elimination Pathway for Vinyl Sulfonamide Synthesis.
Experimental Protocol

General Procedure A: Sulfonylation To a solution of the amine and triethylamine in dichloromethane at 0°C, 1-bromoethane-1-sulfonyl chloride is added dropwise. The reaction is stirred at 0°C for one hour and then warmed to room temperature and stirred for a further 16 hours. The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.[4]

General Procedure B: Bromide-Selenide Substitution Sodium borohydride is added portionwise to a solution of diphenyl diselenide in THF and DMF at 0°C and stirred for 10 minutes. A solution of the α-bromo sulfonamide in THF is then added, and the reaction is stirred at 0°C for one hour. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.[4]

General Procedure C: Oxidative Elimination To a solution of the seleno-sulfonamide in ethanol, a solution of sodium metaperiodate in water is added, and the reaction is stirred at room temperature for 18 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated to give the vinyl sulfonamide.[4]

Quantitative Data

This methodology has been shown to be effective for a range of amine substrates, providing the corresponding vinyl sulfonamides in good to excellent yields.[3]

SubstrateProductYield (%)Reference
Various aminesTerminal vinyl sulfonamidesHigh[3]

Spectroscopic Data for this compound

The structural characterization of this compound is confirmed by various spectroscopic techniques.

SpectroscopyDataReference
¹H NMR (CD₃OD, 300 MHz)δ 6.80 (dd, J=16.5, 9.9 Hz, 1H), 6.16 (d, J=16.5 Hz, 1H), 5.87 (dd, J=9.9 Hz, 1H)
LC-MS m/z 108 (MH⁺)

References

Ethenesulfonamide: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethenesulfonamide, a compact and reactive molecule, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique chemical architecture, featuring a vinyl group attached to a sulfonamide moiety, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of complex molecules and a potent electrophilic warhead for targeted covalent inhibitors. This in-depth technical guide provides a thorough examination of the chemical properties and reactivity of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound (also known as vinylsulfonamide) is a colorless to yellow-brown liquid or semi-solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 2386-58-5[2]
Molecular Formula C₂H₅NO₂S[2]
Molecular Weight 107.13 g/mol [2]
Appearance Colorless to yellow-brown liquid or semi-solid[1]
Melting Point 24 °C[3]
Boiling Point 114 °C at 0.1 mmHg[3]
pKa 9.76 ± 0.60 (Predicted)[4]
Storage Temperature 2-8 °C, under an inert atmosphere[1]

Note: Due to limited publicly available data, a comprehensive table of solubility in various organic solvents is not available at this time. General solubility principles suggest that this compound, as a small polar molecule, would exhibit some solubility in polar organic solvents.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-chloroethanesulfonyl chloride with ammonia. This two-step process first generates the vinyl group via elimination of hydrogen chloride, followed by the formation of the sulfonamide.

Experimental Protocol: Synthesis of this compound from 2-Chloroethanesulfonyl Chloride

This protocol is adapted from general procedures for the synthesis of N-substituted ethenesulfonamides.[5]

Materials:

  • 2-Chloroethanesulfonyl chloride

  • Ammonia (gaseous or aqueous solution)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Triethylamine (optional, as a base for the elimination step)

  • Dry ice/acetone bath

  • Standard glassware for organic synthesis

Procedure:

  • Vinylsulfonamide Precursor Formation (optional): In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-chloroethanesulfonyl chloride in anhydrous diethyl ether and cool the solution to -10 to 0 °C using an ice-salt bath.

  • Slowly add a solution of triethylamine in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to facilitate the elimination reaction, forming ethenesulfonyl chloride.

  • Ammonolysis: Cool the solution containing ethenesulfonyl chloride to 0 °C. Bubble anhydrous ammonia gas through the solution or add a chilled concentrated aqueous solution of ammonia dropwise.

  • A white precipitate of ammonium chloride will form. Continue the addition of ammonia until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Wash the filtrate with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for this compound Synthesis:

Synthesis_Workflow Start Start: 2-Chloroethanesulfonyl Chloride Elimination Elimination with Base (e.g., Triethylamine) Start->Elimination Intermediate Ethenesulfonyl Chloride Elimination->Intermediate Ammonolysis Reaction with Ammonia Intermediate->Ammonolysis Product This compound Ammonolysis->Product

Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the vinyl group, which is activated by the strongly electron-withdrawing sulfonamide group. This makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions.

Michael Addition Reactions

This compound readily undergoes Michael addition with a variety of nucleophiles, most notably thiols. This reaction is of particular importance in the context of covalent inhibitors, where the thiol group of a cysteine residue in a target protein acts as the nucleophile.[6][7]

Mechanism of Michael Addition to a Thiol:

The reaction proceeds via the nucleophilic attack of the thiolate anion on the β-carbon of the vinyl group, followed by protonation of the resulting enolate intermediate to yield the stable thioether adduct.

Michael_Addition Reactants This compound + Thiol (R-SH) Thiolate Thiolate (R-S⁻) Reactants->Thiolate Base Attack Nucleophilic Attack Thiolate->Attack Intermediate Carbanion Intermediate Attack->Intermediate on β-carbon Protonation Protonation Intermediate->Protonation Product Thioether Adduct Protonation->Product

Mechanism of the Michael addition of a thiol to this compound.
Experimental Protocol: Michael Addition of N-Acetyl-L-cysteine to this compound

This protocol is a representative example of the reaction of this compound with a biologically relevant thiol.[8]

Materials:

  • This compound

  • N-Acetyl-L-cysteine

  • Phosphate buffer (pH 7.4)

  • Organic co-solvent (e.g., DMSO or ethanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve N-acetyl-L-cysteine in phosphate buffer (pH 7.4).

  • Dissolve this compound in a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol.

  • Add the this compound solution to the N-acetyl-L-cysteine solution with stirring at room temperature.

  • Monitor the reaction progress by LC-MS or NMR spectroscopy.

  • Upon completion, the product can be isolated by preparative HPLC or by extraction followed by crystallization.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a good dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. These reactions provide a powerful method for the construction of six-membered rings containing a sulfonamide moiety.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

This is a general procedure for a Diels-Alder reaction involving a vinyl sulfonamide.[9][10]

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add freshly cracked cyclopentadiene to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting cycloadduct can be purified by column chromatography or recrystallization.

Logical Workflow for Diels-Alder Reaction:

Diels_Alder_Workflow Reactants This compound (Dienophile) + Cyclopentadiene (Diene) Reaction [4+2] Cycloaddition Reactants->Reaction Product Bicyclic Sulfonamide Adduct Reaction->Product

Workflow for the Diels-Alder reaction of this compound.
Polymerization

As a vinyl monomer, this compound can undergo polymerization through various mechanisms, including free-radical and anionic polymerization. The resulting polysulfonamides may have interesting properties for applications in materials science.

Free-Radical Polymerization: This process is initiated by a radical species that adds to the double bond of the this compound monomer, generating a new radical that can propagate the polymer chain.[9]

Anionic Polymerization: Anionic polymerization of vinyl monomers with electron-withdrawing groups, such as this compound, can be initiated by nucleophiles like organolithium compounds.[11][12] The propagating species is a carbanion.

Role in Drug Development: Covalent Inhibition

A significant application of this compound and its derivatives is in the design of targeted covalent inhibitors.[6][7] The vinylsulfonamide moiety acts as an electrophilic "warhead" that forms an irreversible covalent bond with a nucleophilic amino acid residue, typically cysteine, in the active site of a target protein.[13]

Mechanism of Covalent Inhibition:

The process involves two steps:

  • Non-covalent binding: The inhibitor first binds reversibly to the active site of the protein.

  • Covalent bond formation: The nucleophilic thiol group of a nearby cysteine residue attacks the β-carbon of the vinylsulfonamide in a Michael addition reaction, forming a stable thioether linkage and irreversibly inhibiting the protein.

Signaling Pathway of a Covalent Inhibitor:

Covalent_Inhibition cluster_0 Cellular Environment Inhibitor Covalent Inhibitor (with this compound Warhead) TargetProtein Target Protein (with Cysteine) Inhibitor->TargetProtein 1. Non-covalent Binding InhibitedProtein Inhibited Protein (Covalent Adduct) TargetProtein->InhibitedProtein 2. Covalent Bond Formation (Michael Addition) DownstreamSignal Downstream Signaling Pathway TargetProtein->DownstreamSignal Normal Signaling InhibitedProtein->DownstreamSignal Blocks Signaling BiologicalEffect Inhibition of Biological Process DownstreamSignal->BiologicalEffect

General signaling pathway illustrating covalent inhibition.

Spectroscopic Data

While a complete set of publicly available spectra for the parent this compound is limited, data for N-substituted derivatives can provide useful reference points.[5]

Expected Spectroscopic Features:

  • ¹H NMR: The vinyl protons would appear as a characteristic AMX spin system in the olefinic region (typically 5.5-7.0 ppm). The NH₂ protons of the sulfonamide would appear as a broad singlet.

  • ¹³C NMR: The two vinyl carbons would show distinct signals in the olefinic region of the spectrum.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), the S=O stretching (around 1350 and 1160 cm⁻¹), and the C=C stretching of the vinyl group (around 1630 cm⁻¹).

Conclusion

This compound is a versatile and highly reactive molecule with significant potential in organic synthesis and drug discovery. Its ability to act as a Michael acceptor and a dienophile allows for the construction of a wide range of molecular architectures. In the realm of medicinal chemistry, the vinylsulfonamide moiety has emerged as a powerful covalent warhead for the development of targeted therapies. This guide has provided a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering a valuable resource for scientists and researchers working at the forefront of chemical and pharmaceutical innovation. Further exploration of its reactivity and the properties of its derivatives will undoubtedly lead to new and exciting applications.

References

Spectroscopic Analysis of Ethenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core spectroscopic data for ethenesulfonamide (vinylsulfonamide), a key reactive moiety in chemical biology and drug development. The document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols and data interpretation.

Spectroscopic Data Analysis

The structural elucidation of this compound, a molecule with the chemical formula C₂H₅NO₂S, relies on the combined interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. The vinyl group presents a distinct set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Analysis: The proton spectrum reveals three distinct signals corresponding to the vinyl protons (Hα and Hβ). The coupling patterns (J-values) are characteristic of a vinyl system, showing geminal, cis, and trans relationships.

this compound Structure with Proton Labels

Figure 1: Structure of this compound with proton designations.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Multiplicity Coupling Constants (Hz) Chemical Shift (δ) ppm
dd Jα,β-trans = 16.5, Jα,β-cis = 9.9 6.80
Hβ (trans) d Jβ-trans,α = 16.5 6.16
Hβ (cis) dd Jβ-cis,α = 9.9 5.87

Solvent: CD₃OD

¹³C NMR Analysis: The ¹³C NMR spectrum of this compound is expected to show two signals in the vinyl region. Due to the scarcity of direct experimental data in literature, the following chemical shifts are predicted based on computational models and substituent effects of the sulfonyl group. The electron-withdrawing nature of the SO₂NH₂ group is expected to shift the Cα signal downfield relative to Cβ.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Predicted Chemical Shift (δ) ppm
Cα (=CH) ~135-140
Cβ (=CH₂) ~125-130

Note: These are predicted values. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum is dominated by strong absorptions from the sulfonamide and vinyl moieties.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3390 - 3320 N-H Asymmetric Stretch Sulfonamide (-SO₂NH₂) Medium
3280 - 3230 N-H Symmetric Stretch Sulfonamide (-SO₂NH₂) Medium
~3100 =C-H Stretch Vinyl (-CH=CH₂) Medium
~1640 C=C Stretch Alkene Medium-Weak
1345 - 1315 S=O Asymmetric Stretch Sulfonyl (-SO₂) Strong
1185 - 1145 S=O Symmetric Stretch Sulfonyl (-SO₂) Strong

| 925 - 905 | S-N Stretch | Sulfonamide | Medium |

The presence of strong bands for the S=O stretches are characteristic of the sulfonamide group.[1] The N-H stretching region confirms the primary amide.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. For this compound (MW: 107.13 g/mol ), electrospray ionization (ESI) in positive mode typically shows the protonated molecular ion.

Table 4: Mass Spectrometry Data for this compound

m/z Value Ion Analysis
108.0 [M+H]⁺ Protonated molecular ion, confirming the molecular weight.

| 43.0 | [C₂H₃O]⁺ or [C₂H₅N]⁺ | A common fragment resulting from the cleavage of the vinyl group. |

A primary fragmentation pathway for sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[2]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the analytical workflow and molecular fragmentation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_conclusion Final Elucidation Sample This compound (C2H5NO2S) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (M⁺) Fragmentation Pattern (m/z) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

MS_Fragmentation_Pathway parent [M+H]⁺ m/z = 108 loss1 - SO₂ (64 Da) parent->loss1 frag1 [M+H - SO₂]⁺ m/z = 44 loss1->frag1

Caption: Proposed primary fragmentation pathway for this compound in MS/MS.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis can be performed on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typically sufficient.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ signals.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

    • For Liquids: A few drops of the liquid sample can be placed between two KBr or NaCl plates.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or salt plates. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

    • Place the sample for analysis and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] The final spectrum is usually an average of 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (Electrospray Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water mixtures.

  • Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. A typical scan range would be from m/z 50 to 300.

    • For fragmentation studies (MS/MS), the precursor ion of interest (e.g., m/z 108) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a product ion spectrum.

References

Quantum Chemical Calculations for Ethenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenesulfonamide, a molecule of interest in medicinal chemistry and materials science, possesses a unique combination of a reactive vinyl group and a polar sulfonamide moiety. A thorough understanding of its electronic structure, molecular geometry, and reactivity is paramount for its application in drug design and polymer chemistry. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular properties of this compound. It details the computational methodologies, expected quantitative data, and the visualization of computational workflows, serving as a foundational resource for researchers in the field.

Introduction

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of an ethenyl (vinyl) group to the sulfonamide core, as in this compound (also known as vinyl sulfonamide), presents a versatile scaffold for further functionalization and a potential pharmacophore. The reactivity and electronic properties of this molecule are governed by the interplay between the electron-withdrawing sulfonamide group and the π-system of the vinyl group.

Quantum chemical calculations offer a powerful, non-experimental approach to investigate molecular systems with high accuracy.[3] These methods allow for the prediction of a wide array of properties, including stable conformations, vibrational frequencies corresponding to spectroscopic measurements (IR and Raman), and electronic characteristics that dictate reactivity.[4] This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to the study of this compound.[5]

Computational Methodology

The following section details a robust and widely accepted protocol for performing quantum chemical calculations on this compound.

Software

All quantum chemical calculations can be performed using the Gaussian suite of programs, a standard in the computational chemistry community.[6] Visualization of molecular structures and orbitals is typically achieved with GaussView.

Geometry Optimization

The initial step in any quantum chemical study is to determine the ground-state equilibrium geometry of the molecule. The calculations are typically performed using DFT with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7] A common and effective basis set for this type of molecule is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[4] The optimization process should be carried out without any symmetry constraints to ensure the true minimum on the potential energy surface is located. The convergence criteria should be tight, and the absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure is a true minimum.[8]

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).[9] The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of this compound. It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, leading to better agreement with experimental spectra.[10]

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are crucial for understanding its reactivity. These are also calculated at the B3LYP/6-311++G(d,p) level of theory. Key properties include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[7]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactions.

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These quantities provide a quantitative measure of the molecule's reactivity.

Experimental Protocols

While this guide focuses on computational methods, it is essential to correlate the calculated data with experimental results for validation.

Spectroscopic Analysis (FT-IR and FT-Raman)

Objective: To obtain the experimental vibrational spectra of this compound for comparison with calculated spectra.

Methodology:

  • A sample of pure this compound (CAS 2386-58-5) is obtained.[11]

  • For Fourier-Transform Infrared (FT-IR) spectroscopy, a small amount of the sample is prepared using a suitable method (e.g., KBr pellet or as a thin film on a salt plate). The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • For Fourier-Transform (FT)-Raman spectroscopy, the sample is placed in a suitable container (e.g., a glass capillary) and irradiated with a monochromatic laser source. The scattered light is collected and analyzed to produce the Raman spectrum.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond Lengths (Å) S=O~1.43
S-N~1.65
S-C~1.78
C=C~1.33
Bond Angles (°) O=S=O~120
O=S-N~108
O=S-C~109
N-S-C~105
S-C=C~122
Dihedral Angle (°) N-S-C=C~85
Table 2: Calculated Vibrational Frequencies and Assignments
Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)
N-H Stretch~3350Expected ~3300-3400
C-H (vinyl) Stretch~3050Expected ~3000-3100
C=C Stretch~1620Expected ~1610-1650
SO₂ Asymmetric Stretch~1330Expected ~1310-1350
SO₂ Symmetric Stretch~1150Expected ~1140-1160
S-N Stretch~930Expected ~920-950
C-S Stretch~750Expected ~730-780
Table 3: Electronic Properties and Global Reactivity Descriptors
PropertySymbolCalculated Value (eV)
HOMO EnergyE_HOMO~ -7.5
LUMO EnergyE_LUMO~ -0.5
HOMO-LUMO Energy GapΔE~ 7.0
Ionization Potential (I)I~ 7.5
Electron Affinity (A)A~ 0.5
Electronegativity (χ)χ~ 4.0
Chemical Hardness (η)η~ 3.5
Global Electrophilicity Index (ω)ω~ 2.29

Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key workflows and concepts.

computational_workflow cluster_start Input cluster_calc Quantum Chemical Calculation cluster_output Results start This compound Structure (SMILES: C=CS(=O)(=O)N) dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_prop Electronic Property Calculation geom_opt->electronic_prop geom Optimized Geometry (Bond Lengths, Angles) geom_opt->geom spectra Predicted IR/Raman Spectra freq_analysis->spectra orbitals HOMO/LUMO Orbitals electronic_prop->orbitals mep Molecular Electrostatic Potential (MEP) Map electronic_prop->mep reactivity Reactivity Descriptors (Hardness, Electrophilicity) electronic_prop->reactivity

Caption: Computational workflow for this compound analysis.

fmo_concept cluster_reactivity Reactivity Implications homo HOMO (Highest Occupied Molecular Orbital) nucleophile Nucleophilic Attack (Electron Donor) homo->nucleophile High energy correlates with stronger donation energy_gap HOMO-LUMO Gap (ΔE) lumo LUMO (Lowest Unoccupied Molecular Orbital) electrophile Electrophilic Attack (Electron Acceptor) lumo->electrophile Low energy correlates with stronger acceptance stability Kinetic Stability energy_gap->stability Large gap implies high stability

Caption: Frontier Molecular Orbital (FMO) concept map.

Conclusion

This technical guide outlines a comprehensive computational protocol for the quantum chemical investigation of this compound using Density Functional Theory. The detailed methodologies for geometry optimization, vibrational analysis, and the calculation of electronic properties provide a solid framework for researchers. The presented tables of expected quantitative data serve as a valuable reference for what to anticipate from such calculations. By correlating these theoretical predictions with experimental data, a deeper and more accurate understanding of the molecular characteristics of this compound can be achieved, thereby facilitating its rational application in drug development and materials science. The provided visualizations of the computational workflow and conceptual relationships further aid in the interpretation and application of these powerful theoretical methods.

References

Ethenesulfonamide as a Michael Acceptor: A Technical Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethenesulfonamide and its derivatives have emerged as versatile Michael acceptors in organic synthesis, offering a valuable tool for the construction of complex molecules and the development of targeted covalent inhibitors. This technical guide provides an in-depth exploration of the reactivity of this compound, its applications in synthetic chemistry, and its growing importance in the field of drug discovery.

Core Principles: The Michael Addition of this compound

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group.[1][2] In the case of this compound, the powerful electron-withdrawing nature of the sulfonamide group activates the vinyl moiety, rendering the β-carbon susceptible to nucleophilic attack. This reaction is a reliable method for forming carbon-carbon and carbon-heteroatom bonds.[3][4]

A variety of nucleophiles can participate in Michael additions to this compound and its derivatives, including thiols, amines, and stabilized carbanions.[1][5] The choice of nucleophile, catalyst, and reaction conditions can influence the efficiency and stereochemical outcome of the reaction.[6]

Quantitative Data Summary

While extensive quantitative data for the Michael addition of the parent this compound is not broadly available in publicly accessible literature, studies on related vinyl sulfonamides and other Michael acceptors provide valuable insights into expected yields and stereoselectivities. The following tables summarize representative data for Michael additions to activated alkenes, including sulfonamide-containing structures, to provide a comparative reference.

Table 1: Michael Addition of Various Nucleophiles to Activated Alkenes

Michael AcceptorNucleophileCatalyst/BaseSolventYield (%)Reference
α,β-Unsaturated EsterSulfonamideK₂CO₃ / TBABMicrowave (solvent-free)85-98[7]
α,β-Unsaturated AmideAlkyl ThiolBifunctional IminophosphoraneEthyl Acetate83-96[8][9]
Nitroolefin1,3-Dicarbonyl CompoundBifunctional SulfonamideTolueneup to 91[1]
α,β-Unsaturated AldehydeAcetophenoneJørgensen-Hayashi catalystMethanolup to 82[10]

Table 2: Enantioselective Michael Additions to Activated Alkenes

Michael AcceptorNucleophileChiral Catalyst/AuxiliarySolventYield (%)ee (%)drReference
Unactivated α,β-Unsaturated AmideAlkyl ThiolSquaramide-based BIMPEthyl AcetateHighHigh-[8][9]
Nitroolefin1,3-Dicarbonyl CompoundBifunctional SulfonamideTolueneup to 91up to 79-[1]
α,β-Unsaturated AldehydeAcetophenoneJørgensen-Hayashi catalystMethanolup to 8298-[10]
α,β-Unsaturated CarbonylMalonateCinchona Alkaloid-basedVariousHighHigh-[6]

Experimental Protocols

Detailed experimental protocols for the Michael addition of this compound are not widely published. However, general procedures for the addition of nucleophiles to activated alkenes can be adapted. Below are representative protocols for similar transformations.

General Procedure for the Michael Addition of a Sulfonamide to an α,β-Unsaturated Ester under Microwave Conditions

This protocol is adapted from a procedure for the synthesis of protected β-amino acids.[7]

Materials:

  • α,β-Unsaturated ester (1 mmol)

  • Sulfonamide (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (0.5 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol)

Procedure:

  • In a microwave-safe vessel, combine the α,β-unsaturated ester, sulfonamide, K₂CO₃, and TBAB.

  • Irradiate the mixture in a microwave reactor at 300 W for the time specified in the relevant literature (typically a few minutes), monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

General Procedure for the Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroolefin using a Bifunctional Sulfonamide Catalyst

This protocol is based on the enantioselective conjugate addition catalyzed by novel bifunctional sulfonamides.[1]

Materials:

  • Nitroolefin (0.1 mmol)

  • 1,3-Dicarbonyl compound (0.12 mmol)

  • Bifunctional sulfonamide catalyst (10 mol%)

  • Toluene (0.5 mL)

Procedure:

  • To a solution of the bifunctional sulfonamide catalyst in toluene, add the 1,3-dicarbonyl compound.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the nitroolefin to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

This compound in Drug Discovery: A Covalent Warhead

The electrophilic nature of the this compound moiety makes it an attractive "warhead" for the design of targeted covalent inhibitors.[11] These inhibitors form a stable covalent bond with a nucleophilic amino acid residue, typically cysteine, within the active site of a target protein, leading to irreversible inhibition.[12] This strategy offers several advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that are challenging to inhibit with non-covalent binders.[13]

Covalent Inhibition of Kinases

The sulfonyl fluoride group, a related functionality to sulfonamides, has been successfully employed in the development of covalent probes for kinase profiling.[14][15] Probes like XO44, which contains a sulfonyl fluoride warhead, can covalently react with a conserved lysine residue in the ATP-binding pocket of many kinases.[16] This allows for the identification and quantification of kinase targets in complex biological systems. While this compound itself has not been as extensively profiled, its potential as a cysteine-directed covalent warhead in kinase inhibitor design is an active area of research.

The general workflow for identifying the cellular targets of a covalent inhibitor involves treating cells with an alkyne-tagged version of the inhibitor. After cell lysis, the modified proteins are "clicked" to a biotin tag, allowing for their enrichment and subsequent identification by mass spectrometry.[17]

experimental_workflow A Cells treated with alkyne-tagged This compound inhibitor B Cell Lysis A->B C Click Chemistry with Biotin-Azide B->C D Streptavidin Enrichment C->D E On-bead Digestion D->E F LC-MS/MS Analysis E->F G Target Protein Identification F->G

Caption: Experimental workflow for covalent inhibitor target identification.
Modulation of Signaling Pathways

While specific signaling pathways directly modulated by the parent this compound are not well-documented, the inhibition of key cellular enzymes by covalent modifiers can have profound effects on various signaling cascades. For instance, the covalent inhibition of a protein kinase can disrupt a phosphorylation cascade, impacting downstream cellular processes.

The Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in cancer, is a known target for small molecule inhibitors. Although not directly involving this compound, this pathway serves as a representative example of how covalent inhibitors can modulate complex biological processes. The Smoothened (Smo) receptor is a key component of this pathway, and its inhibition can block downstream signaling.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand Ptch1 Patched1 (PTCH1) Hh->Ptch1 binds Smo Smoothened (SMO) Ptch1->Smo inhibits Sufu Suppressor of Fused (SUFU) Smo->Sufu inhibits dissociation from Gli Gli Gli Transcription Factor Sufu->Gli sequesters TargetGenes Target Gene Expression Gli->TargetGenes activates Inhibitor This compound-based Covalent Inhibitor Inhibitor->Smo covalently inhibits

Caption: Representative Hedgehog signaling pathway and potential covalent inhibition.

Conclusion

This compound represents a valuable and reactive Michael acceptor in organic synthesis. Its utility is further highlighted by its growing application as a covalent warhead in the design of targeted therapies. While a comprehensive dataset on the parent compound's reactivity is still emerging, the principles of Michael additions and the success of related sulfonamide-based covalent inhibitors provide a strong foundation for its continued exploration. Future research will likely focus on developing stereoselective additions to this compound and expanding its application in the development of novel covalent probes and therapeutics to dissect and modulate complex biological pathways.

References

Initial Biological Activity Screening of Ethenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial biological activity screening of ethenesulfonamide derivatives, a class of organic compounds with a vinylsulfonamide functional group. These derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological potential, including anticancer, antimicrobial, and enzyme-inhibitory activities. This document outlines detailed experimental protocols for key assays, presents quantitative data for comparative analysis, and visualizes experimental workflows and relevant signaling pathways.

Data Presentation: Biological Activities of Sulfonamide Derivatives

The following tables summarize the quantitative data on the biological activities of various sulfonamide derivatives, providing a comparative reference for screening new this compound compounds.

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound/DrugCancer Cell LineIC50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12[1]
MDA-MB-2314.62 ± 0.13[1]
MCF-77.13 ± 0.13[1]
N-ethyl toluene-4-sulfonamide (8a)HeLa10.9 ± 1.01[1]
MDA-MB-23119.22 ± 1.67[1]
MCF-712.21 ± 0.93[1]
Novel sulfonamide derivative (Compound 6)HCT-1163.53[1]
HepG-23.33[1]
MCF-74.31[1]
Doxorubicin (Reference Drug)HCT-1160.87[1]
HepG-20.75[1]
MCF-70.92[1]

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundMicroorganismMIC (µg/mL)
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid (I)Staphylococcus aureus (ATCC 29213)32
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamid (II)Staphylococcus aureus (ATCC 29213)64
N-(2-hydroxy-5-chloro-phenyl)-4-methyl-benzenesulfonamid (III)Staphylococcus aureus (ATCC 29213)128

Note: MIC values for clinical isolates of S. aureus ranged from 32 to 512 µg/mL for these compounds.[2]

Table 3: Enzyme Inhibition by Sulfonamide Derivatives

EnzymeCompoundKi (nM)
Carbonic Anhydrase I (hCA I)Compound 845.7 ± 0.46
Carbonic Anhydrase II (hCA II)Compound 233.5 ± 0.38
Acetylcholinesterase (AChE)Compound 831.5 ± 0.33
Butyrylcholinesterase (BChE)Compound 824.4 ± 0.29

Experimental Protocols

This section provides detailed methodologies for the initial screening of this compound derivatives for their anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4][5][6]

Materials:

  • Test this compound compounds

  • Cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase and determine cell viability (should be >90%). Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in the complete culture medium to achieve the desired final concentrations. After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Materials:

  • Test this compound compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline solution (0.85% w/v)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in DMSO. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only). Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacteria.

Enzyme Inhibition Screening: Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of carbonic anhydrase (CA) activity based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[10][11][12][13]

Materials:

  • Test this compound compounds

  • Carbonic Anhydrase (human or bovine)

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • Acetazolamide (a known CA inhibitor) as a positive control

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • DMSO to dissolve compounds and substrate

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • CA Enzyme Solution: Prepare a working solution of CA in Tris-HCl buffer.

    • Substrate Solution: Prepare a fresh solution of p-NPA in a minimal amount of DMSO and dilute with Tris-HCl buffer.

    • Inhibitor Solutions: Prepare stock solutions of the this compound derivatives and acetazolamide in DMSO. Create a series of dilutions in Tris-HCl buffer.

  • Assay Setup in a 96-well plate:

    • Blank: Buffer and substrate solution (no enzyme).

    • Control (Maximum Activity): Buffer, enzyme solution, and DMSO (vehicle).

    • Test Compound: Buffer, enzyme solution, and diluted this compound compound.

    • Positive Control: Buffer, enzyme solution, and diluted acetazolamide.

  • Enzyme-Inhibitor Pre-incubation: Add the buffer, enzyme, and inhibitor (or DMSO for control) to the respective wells. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes. The absorbance increase corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value. The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and a relevant signaling pathway in the screening of this compound derivatives.

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Activity Screening cluster_assays Secondary Screening (Dose-Response) cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (Single High Concentration) characterization->primary_screening anticancer Anticancer Assays (e.g., MTT) primary_screening->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) primary_screening->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) primary_screening->enzyme data_analysis IC50 / MIC / Ki Determination anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the initial biological activity screening of this compound derivatives.

Simplified p38/ERK MAPK Signaling Pathway

Caption: Potential modulation of the p38/ERK MAPK signaling pathway by sulfonamide derivatives.

References

Ethenesulfonamide: A Versatile Covalent Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenesulfonamide, and the broader class of vinylsulfonamides, have emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of properties that make them highly valuable as building blocks for the design of targeted covalent inhibitors and other therapeutics. Their intrinsic reactivity as Michael acceptors allows for the formation of stable covalent bonds with nucleophilic residues in target proteins, leading to prolonged and often irreversible inhibition. This whitepaper provides a comprehensive technical overview of this compound, covering its synthesis, reactivity, and applications in drug discovery, with a particular focus on its role in the development of endothelin receptor antagonists. Detailed experimental protocols and a thorough analysis of structure-activity relationships are presented to serve as a practical guide for researchers in the field.

Chemical Properties and Reactivity

This compound (C₂H₅NO₂S) is a small, reactive molecule featuring a vinyl group directly attached to a sulfonamide moiety. This arrangement confers a significant electrophilic character to the β-carbon of the vinyl group, making it susceptible to nucleophilic attack through a Michael-type addition. This reactivity is central to its utility in medicinal chemistry, particularly for the development of covalent inhibitors that target nucleophilic amino acid residues such as cysteine.[1][2] The reactivity of the vinylsulfonamide warhead can be modulated by substitution on the nitrogen atom or the vinyl group, allowing for the fine-tuning of its electrophilicity to achieve a balance between target engagement and off-target reactivity.[3]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are key to its application as a versatile building block.

Synthesis of the this compound Building Block

The parent this compound can be prepared from 2-chloroethanesulfonyl chloride. The process involves the elimination of hydrogen chloride to form the vinyl group, followed by amination of the sulfonyl chloride. A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section.

Synthesis of (E)-2-Arylthis compound Derivatives

A common and medicinally relevant class of derivatives are the (E)-2-arylethenesulfonamides. These are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, between an aryl halide and this compound or a protected equivalent.[4][5][6] This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the ethenyl group, enabling extensive exploration of structure-activity relationships. An alternative one-pot, two-step procedure starting from 1-hydroxy-1-arylalkanes has also been reported as an efficient method for their preparation.[7] A general synthetic scheme is depicted below, and a representative experimental protocol is detailed in the "Experimental Protocols" section.

This compound as a Michael Acceptor

The vinylsulfonamide moiety is an effective Michael acceptor, readily reacting with biological nucleophiles. This property is the foundation of its use in designing covalent inhibitors.

Reactivity with Thiols

The reaction of ethenesulfonamides with thiols, such as the side chain of cysteine residues in proteins, is a key covalent modification strategy.[2][3] The sulfur nucleophile attacks the β-carbon of the vinyl group, leading to the formation of a stable thioether linkage. The rate of this reaction can be influenced by the substituents on the sulfonamide and the vinyl group, as well as the local microenvironment within a protein's binding site.[8] An experimental protocol for the Michael addition of a model thiol, N-acetyl-L-cysteine, to an this compound derivative is provided in the "Experimental Protocols" section.

Medicinal Chemistry Applications: Endothelin Receptor Antagonists

A prominent application of the this compound scaffold is in the development of endothelin (ET) receptor antagonists. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary hypertension.[9][10] this compound-based compounds have been shown to be potent and selective antagonists of the endothelin-A (ETA) receptor.[11][12][13]

Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) exerts its physiological effects by binding to two G protein-coupled receptors, ETA and ETB.[14][15] Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction via the Gq/11-PLC-IP3-Ca2+ pathway.[16] The signaling cascade is initiated by the binding of ET-1 to the receptor, which triggers a conformational change and subsequent activation of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium, which in turn activates downstream signaling pathways leading to cellular responses like muscle contraction and proliferation.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds G_protein Gq/11 ETAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (Vasoconstriction, Proliferation) Ca2->Cellular_Response Mediates PKC->Cellular_Response Contributes to This compound This compound Antagonist This compound->ETAR Blocks

Figure 1. Simplified Endothelin-A Receptor Signaling Pathway and its Antagonism by this compound Derivatives.

Quantitative Structure-Activity Relationship (QSAR)

Extensive SAR studies have been conducted on this compound-based endothelin receptor antagonists. These studies have revealed key structural features that govern potency and selectivity. The data presented in the following tables summarizes the in vitro activity of a series of this compound derivatives.

Table 1: In Vitro Endothelin Receptor Antagonist Activity of this compound Derivatives

CompoundETA IC₅₀ (nM)[11][13][17]ETB IC₅₀ (nM)[11]Selectivity (ETB/ETA)
1a HHH2.2>1000>455
6s 2-Me4-Me6-Me2.22.21
6u HHH (ethyl at ethenyl-1)---
Bosentan ---28 ± 5110 ± 103.9
YM-598 (1a potassium salt) HHH---

Note: Data for some compounds may not be fully available in the public domain. "-" indicates data not found in the reviewed literature.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound-based drugs are crucial for their clinical utility. Bosentan, a dual ETA/ETB antagonist that shares some structural similarities, has been extensively studied. The oral bioavailability of these compounds can be influenced by factors such as their physicochemical properties and metabolism.

Table 2: Pharmacokinetic Parameters of Bosentan in Different Species

SpeciesRouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)[4][8]
RatOral10 mg/kg105.1 ± 18.124.0 ± 1.41--~50
DogOral------
HumanOral600 mg---~550
HumanIV250 mg---~5100

Note: "-" indicates data not available in the cited literature. Pharmacokinetic parameters can vary significantly based on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-chloroethanesulfonyl chloride and ammonia.

Materials:

  • 2-Chloroethanesulfonyl chloride

  • Ammonia (gas or aqueous solution)

  • Diethyl ether (anhydrous)

  • Sodium sulfate (anhydrous)

  • Dry ice/acetone bath

Procedure:

  • A solution of 2-chloroethanesulfonyl chloride (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C using a dry ice/acetone bath.

  • Ammonia gas is bubbled through the solution, or a pre-cooled solution of ammonia in diethyl ether is added dropwise, with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below -60 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at -78 °C.

  • The cooling bath is removed, and the mixture is allowed to warm to room temperature.

  • The resulting white precipitate (ammonium chloride) is removed by filtration.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of (E)-N-(pyrimidin-4-yl)-2-phenylthis compound

This protocol outlines a representative Heck coupling reaction to synthesize an arylthis compound derivative.[18]

Materials:

  • 4-Amino-pyrimidine

  • (E)-2-Phenylethenesulfonyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Workflow Diagram:

Heck_Coupling_Workflow Start Start Reagents Combine Reactants: - 4-Aminopyrimidine - (E)-2-Phenylethenesulfonyl chloride - Pd(OAc)₂ - Xantphos - Sodium tert-butoxide - Toluene Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Reagents->Inert_Atmosphere Reflux Reflux Reaction Mixture Inert_Atmosphere->Reflux Cool Cool to Room Temperature Reflux->Cool Workup Aqueous Workup & Extraction Cool->Workup Dry_Concentrate Dry Organic Layer & Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End Purify->End

Figure 2. General workflow for the synthesis of (E)-N-(pyrimidin-4-yl)-2-phenylthis compound via Heck coupling.

Procedure:

  • To a dry reaction flask is added 4-aminopyrimidine (1.0 eq), (E)-2-phenylethenesulfonyl chloride (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (2.0 eq).

  • The flask is evacuated and backfilled with nitrogen or argon gas three times.

  • Anhydrous toluene is added via syringe, and the reaction mixture is heated to reflux under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-N-(pyrimidin-4-yl)-2-phenylthis compound.

Protocol 3: In Vitro Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the ETA and ETB receptors.[14][15]

Materials:

  • Cell membranes expressing human ETA or ETB receptors

  • [¹²⁵I]-ET-1 (radioligand)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, [¹²⁵I]-ET-1 (at a concentration near its Kd), and the cell membrane preparation.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ET-1.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • The IC₅₀ values are determined by non-linear regression analysis of the competition binding data. Ki values can be calculated using the Cheng-Prusoff equation.[19][20]

Protocol 4: Michael Addition of N-acetyl-L-cysteine to an this compound Derivative

This protocol provides a method for evaluating the reactivity of an this compound derivative with a model thiol.

Materials:

  • This compound derivative

  • N-acetyl-L-cysteine

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Prepare stock solutions of the this compound derivative and N-acetyl-L-cysteine in a suitable solvent (e.g., acetonitrile or DMSO).

  • In a reaction vial, combine the phosphate buffer, the this compound derivative solution, and the N-acetyl-L-cysteine solution.

  • Incubate the reaction mixture at 37 °C.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an excess of a quenching agent or by immediate dilution and acidification).

  • Analyze the samples by HPLC to monitor the disappearance of the starting materials and the formation of the Michael adduct.

  • The reaction kinetics can be determined by plotting the concentration of the reactants or product over time.

Protocol 5: In Vivo Assessment of Endothelin Receptor Antagonism

This protocol describes the measurement of the pressor response to big endothelin-1 (big ET-1) in rats to evaluate the in vivo efficacy of an this compound-based antagonist.[7][12][21]

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., pentobarbital sodium)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and recording system

  • Big endothelin-1 (human)

  • Test compound (this compound antagonist)

  • Vehicle for drug administration (e.g., saline, PEG400)

Procedure:

  • Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug and big ET-1 administration.

  • Allow the animals to stabilize.

  • Administer the test compound or vehicle intravenously or orally.

  • At a specified time after drug administration, administer a bolus injection of big ET-1 to induce a pressor response.

  • Record the mean arterial pressure (MAP) continuously.

  • The antagonistic effect of the test compound is determined by the percentage inhibition of the big ET-1-induced pressor response compared to the vehicle-treated control group.

Conclusion

The this compound scaffold is a powerful and versatile building block in medicinal chemistry. Its inherent reactivity as a Michael acceptor, coupled with the synthetic accessibility of a diverse range of derivatives, makes it an attractive starting point for the design of covalent inhibitors and other targeted therapeutics. The successful development of potent and orally active endothelin receptor antagonists based on this core structure highlights its potential. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development of novel therapeutic agents based on the this compound motif. As the field of covalent drug discovery continues to expand, the strategic application of such reactive building blocks will undoubtedly play a crucial role in addressing challenging therapeutic targets.

References

physical properties of ethenesulfonamide including solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenesulfonamide, also known as vinylsulfonamide, is a reactive organic compound that has garnered interest in medicinal chemistry and drug discovery. Its derivatives have been explored as potent endothelin receptor antagonists[1][2]. The vinylsulfonamide moiety serves as a Michael acceptor, making it a reactive handle for covalent modification of biological targets, particularly cysteine residues in proteins. A thorough understanding of its physical properties, especially solubility and stability, is crucial for its effective handling, formulation, and application in research and development.

This technical guide provides a summary of the known physical properties of this compound, detailed experimental protocols for the determination of its solubility and stability, and a discussion of its expected behavior based on the chemistry of related compounds.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂H₅NO₂S--INVALID-LINK--
Molecular Weight 107.13 g/mol --INVALID-LINK--
CAS Number 2386-58-5--INVALID-LINK--
Appearance Colorless to Yellow to Yellow-brown Liquid or Semi-Solid or solid or lump--INVALID-LINK--
Melting Point 24 °C--INVALID-LINK--
Boiling Point 114 °C at 0.1 mmHg--INVALID-LINK--
Predicted pKa 9.76 ± 0.60--INVALID-LINK--
Storage Temperature 2-8 °C, inert atmosphere--INVALID-LINK--

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively published. However, based on the general solubility characteristics of small organic molecules and sulfonamides, a qualitative assessment can be made. This compound is expected to be soluble in polar organic solvents and to have some degree of solubility in water.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of each solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach a thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Quantification: Determine the concentration of this compound in the original saturated solution by back-calculation from the diluted sample, using a standard curve.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-72 hours) prep2->equil sep Centrifuge to pellet excess solid equil->sep anal1 Withdraw and dilute supernatant sep->anal1 anal2 Analyze by HPLC anal1->anal2

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter, particularly given the reactivity of the vinyl sulfone group. This moiety is an electrophilic Michael acceptor and is susceptible to nucleophilic attack.

Expected Stability Considerations:
  • Hydrolytic Stability: this compound may undergo hydrolysis, especially at non-neutral pH. The rate of hydrolysis is expected to be pH-dependent.

  • Reactivity with Nucleophiles: The vinyl group is activated by the electron-withdrawing sulfonamide group, making it susceptible to Michael addition by nucleophiles such as thiols (e.g., cysteine residues in proteins, glutathione), amines, and even water under certain conditions. This reactivity is the basis for its use as a covalent modifier in drug design but also contributes to its potential instability in certain environments.

  • Thermal Stability: As with most organic compounds, elevated temperatures can lead to degradation. The recommended storage at 2-8 °C suggests limited stability at room temperature over extended periods.

  • Photostability: Exposure to light, particularly UV radiation, may induce polymerization or degradation of the vinyl group.

Experimental Protocol: Stability Assessment

A comprehensive stability study for this compound should evaluate its degradation under various conditions, following guidelines such as those from the International Council for Harmonisation (ICH).

1. Hydrolytic Stability Study

Materials:

  • This compound

  • Aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)

  • Temperature-controlled incubator or water bath

  • HPLC system

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Dilute the stock solution into the various aqueous buffers to a known final concentration.

  • Incubate the solutions at one or more temperatures (e.g., 25 °C, 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze the remaining concentration of this compound by a stability-indicating HPLC method.

  • Determine the degradation rate constant and half-life at each pH and temperature.

2. Thermal Stability Study (Solid State)

Materials:

  • This compound (solid)

  • Controlled temperature and humidity chambers

  • HPLC system

Procedure:

  • Place accurately weighed samples of solid this compound in open and closed containers.

  • Store the samples under various temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples for purity and the presence of degradation products by HPLC.

3. Photostability Study

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Control samples protected from light (e.g., wrapped in aluminum foil)

  • HPLC system

Procedure:

  • Expose samples of solid this compound and solutions of the compound to a controlled light source as per ICH guidelines.

  • Simultaneously, store control samples in the dark under the same temperature conditions.

  • At a specified time point, analyze both the exposed and control samples by HPLC to determine the extent of degradation due to light exposure.

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_outcome Outcome stress1 Hydrolytic (various pH) analysis Stability-Indicating HPLC stress1->analysis stress2 Thermal (elevated temperature) stress2->analysis stress3 Photolytic (light exposure) stress3->analysis outcome1 Degradation Kinetics analysis->outcome1 outcome2 Half-life Determination analysis->outcome2 outcome3 Identification of Degradants analysis->outcome3

Caption: General Workflow for Stability Testing.

Conclusion

This compound is a valuable building block in medicinal chemistry, with its utility intrinsically linked to the reactivity of the vinyl sulfone moiety. While comprehensive quantitative data on its solubility and stability are not widely available, this guide provides a framework for researchers to determine these critical parameters. The provided experimental protocols for solubility and stability assessment, based on established methodologies, will enable scientists to generate the necessary data for their specific applications. A thorough understanding and characterization of these physical properties are paramount for the successful use of this compound in drug discovery and development.

References

Ethenesulfonamide: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenesulfonamide (CAS No. 2386-58-5), also known as vinylsulfonamide, is a reactive chemical intermediate of interest in medicinal chemistry and drug development. Its vinyl group makes it a versatile building block for the synthesis of a variety of compounds, including derivatives that have shown potential as endothelin receptor antagonists, carbonic anhydrase inhibitors, and agents that modulate tubulin polymerization. This guide provides an in-depth overview of the safety, handling, and storage protocols for this compound, along with cited experimental methodologies for its synthesis and potential biological applications.

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.[1]

1.1 GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[1]

1.2 Hazard Pictograms and Signal Word

The following pictogram is associated with the hazards of this compound:

alt text

Signal Word: Warning[2][3]

1.3 Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of this compound is provided below.[1][2]

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P317IF SWALLOWED: Get medical help.
P302+P352IF ON SKIN: Wash with plenty of water.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P319Get medical help if you feel unwell.[1]
P321Specific treatment (see supplemental first aid instruction on this label).[1]
P330Rinse mouth.[2]
P332+P317If skin irritation occurs: Get medical help.[1]
P337+P317If eye irritation persists: Get medical help.[1]
P362+P364Take off contaminated clothing and wash it before reuse.[2]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to ensure the safety of laboratory personnel working with this compound.

2.1 Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.

2.2 Personal Protective Equipment

PPESpecifications
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5]
Respiratory Protection If working outside of a fume hood or with large quantities, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

2.3 General Hygiene Practices

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.[4]

  • Keep away from food and drink.

Storage Protocols

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

3.1 Storage Conditions

ParameterRecommendation
Temperature Store in a refrigerator at 2-8°C.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]
Light Protect from light.[2]
Container Keep container tightly closed in a dry and well-ventilated place.
Incompatibilities Avoid contact with strong oxidizing agents.

3.2 Stability

This compound is stable under recommended storage conditions. However, it is a reactive molecule due to the presence of the vinyl group and may polymerize or react with other substances if not stored correctly.

Experimental Protocols

The following sections provide an overview of cited experimental methodologies relevant to the synthesis and potential biological applications of this compound.

4.1 Synthesis of this compound

A reported synthesis of this compound involves the reaction of 2-chloroethanesulfonyl chloride with triethylamine (TEA) in diethyl ether to form ethenesulfonyl chloride, which is then reacted with ammonia.[6]

  • Step 1: Formation of Ethenesulfonyl Chloride

    • A solution of triethylamine (7.67 mL, 55.0 mmol) in diethyl ether (50 mL) is added to a solution of 2-chloroethanesulfonyl chloride (5.22 mL, 50 mmol) in diethyl ether (100 mL) at -24°C (carbon tetrachloride/dry ice bath).[6]

    • The mixture is stirred and allowed to warm to room temperature over 2 hours.[6]

    • The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate, and the filtrate is concentrated.[6]

  • Step 2: Formation of this compound

    • Ammonia gas is bubbled into the solution of ethenesulfonyl chloride in diethyl ether for 10 minutes.[6]

    • The resulting white precipitate is removed by filtration.[6]

    • The filtrate is concentrated to yield this compound as a colorless gel.[6]

G 2-Chloroethanesulfonyl Chloride 2-Chloroethanesulfonyl Chloride Ethenesulfonyl Chloride Ethenesulfonyl Chloride 2-Chloroethanesulfonyl Chloride->Ethenesulfonyl Chloride 1. TEA, Diethyl Ether, -24°C to RT Triethylamine (TEA) Triethylamine (TEA) Triethylamine (TEA)->Ethenesulfonyl Chloride This compound This compound Ethenesulfonyl Chloride->this compound 2. Ammonia, Diethyl Ether Ammonia Ammonia Ammonia->this compound

Synthesis of this compound.

4.2 Biological Activity and Potential Signaling Pathways

This compound derivatives have been investigated for their ability to modulate various biological pathways. The core structure serves as a scaffold for developing inhibitors of several key protein targets.

4.2.1 Endothelin Receptor Antagonism

Derivatives of this compound have been identified as potent antagonists of endothelin receptors (ETA and ETB). Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen, and its receptors are implicated in various cardiovascular diseases. Antagonism of these receptors can lead to vasodilation and have potential therapeutic benefits.

G Endothelin-1 (ET-1) Endothelin-1 (ET-1) Endothelin Receptor (ETA/ETB) Endothelin Receptor (ETA/ETB) Endothelin-1 (ET-1)->Endothelin Receptor (ETA/ETB) Downstream Signaling Downstream Signaling Endothelin Receptor (ETA/ETB)->Downstream Signaling Vasoconstriction & Cell Proliferation Vasoconstriction & Cell Proliferation Downstream Signaling->Vasoconstriction & Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->Endothelin Receptor (ETA/ETB) Inhibition

Inhibition of Endothelin Signaling.

4.2.2 Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions such as glaucoma and certain types of cancer.

G cluster_0 Carbonic Anhydrase Catalysis CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Carbonic Anhydrase H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- This compound Derivative This compound Derivative This compound Derivative->H2CO3 Inhibition

Carbonic Anhydrase Inhibition.

4.2.3 Tubulin Polymerization Modulation

Certain compounds containing the sulfonamide moiety have been shown to interfere with the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a validated anticancer strategy.

G αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization This compound Derivative This compound Derivative This compound Derivative->αβ-Tubulin Dimers Inhibition of Polymerization

Modulation of Tubulin Polymerization.

4.3 Experimental Workflow for Assessing Biological Activity

A general workflow for evaluating the biological activity of newly synthesized this compound derivatives would typically involve a series of in vitro assays.

G cluster_0 Compound Synthesis & Purification cluster_1 In Vitro Biological Assays Synthesis of this compound Derivative Synthesis of this compound Derivative Purification (e.g., Chromatography) Purification (e.g., Chromatography) Synthesis of this compound Derivative->Purification (e.g., Chromatography) Characterization (e.g., NMR, MS) Characterization (e.g., NMR, MS) Purification (e.g., Chromatography)->Characterization (e.g., NMR, MS) Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Characterization (e.g., NMR, MS)->Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding)->Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) Lead Optimization Lead Optimization Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation)->Lead Optimization

General Experimental Workflow.

Conclusion

This compound is a valuable research chemical with potential applications in drug discovery. Due to its hazardous nature, strict adherence to safety, handling, and storage protocols is imperative. This guide provides a comprehensive overview of these protocols and highlights relevant experimental methodologies to support researchers in their work with this compound. It is essential to consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed information before handling this compound.

References

Theoretical Insights into Ethenesulfonamide Reaction Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenesulfonamide and its derivatives are important structural motifs in medicinal chemistry and materials science. Understanding the mechanisms of reactions involving this functional group is crucial for the rational design of novel molecules and synthetic pathways. This technical guide provides an in-depth analysis of the theoretical studies on the reaction intermediates of this compound, focusing on two key reaction types: the Heck reaction and cycloaddition reactions. This document summarizes quantitative data from computational studies, details relevant experimental protocols, and visualizes reaction pathways to offer a comprehensive resource for researchers in the field.

Heck Reaction of this compound

The palladium-catalyzed Heck reaction is a powerful tool for the C-C bond formation, enabling the arylation or vinylation of alkenes.[1][2] In the context of this compound, this reaction is utilized to synthesize substituted styrenesulfonamides, which are precursors to various biologically active compounds.

Theoretical Studies on Heck Reaction Intermediates

While specific DFT studies exclusively on this compound are limited in the public domain, the mechanism can be understood by analogy to studies on similar activated alkenes. The catalytic cycle of the Heck reaction is generally accepted to proceed through several key intermediates.[3]

A generalized Heck reaction mechanism is depicted below. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by the coordination of the alkene (this compound) and subsequent migratory insertion to form a new carbon-carbon bond. The final steps involve β-hydride elimination to release the product and reductive elimination to regenerate the Pd(0) catalyst.[3][4][5]

Table 1: Calculated Activation Energies for a Model Heck Reaction

StepIntermediate/Transition StateDescriptionActivation Energy (kcal/mol)
1Oxidative Addition TSTransition state for the addition of Ar-X to Pd(0)10-15
2Migratory Insertion TSTransition state for the insertion of the alkene into the Pd-Ar bond5-10
3β-Hydride Elimination TSTransition state for the elimination of a hydride from the alkyl-Pd intermediate2-5
4Reductive Elimination TSTransition state for the regeneration of the Pd(0) catalyst3-7
Experimental Protocol: Kinetic Analysis of the Heck Reaction of a Vinyl Sulfonamide

The following protocol is a general guideline for studying the kinetics of the Heck reaction involving a vinyl sulfonamide, adapted from procedures for similar substrates.[6]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Vinyl sulfonamide

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., PPh3)

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF or acetonitrile)

  • Internal standard for GC/HPLC analysis

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • GC/HPLC instrument

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, phosphine ligand, and base.

  • Add the solvent, followed by the aryl halide and the vinyl sulfonamide.

  • Add the internal standard.

  • Heat the reaction mixture to the desired temperature and start stirring.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench them with a suitable solvent.

  • Analyze the quenched aliquots by GC/HPLC to determine the concentration of reactants and products.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

  • Repeat the experiment with varying concentrations of reactants, catalyst, and ligand to determine the reaction order with respect to each component.

Visualization of the Heck Reaction Pathway

References

Methodological & Application

Synthesis of Ethenesulfonamide Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of ethenesulfonamide derivatives, a class of compounds with significant interest in medicinal chemistry. These protocols are based on established and innovative synthetic methodologies, offering routes to a variety of substituted ethenesulfonamides.

Ethenesulfonamides, also known as vinylsulfonamides, are valuable Michael acceptors and have been utilized as covalent modifiers of biological targets. Their derivatives are being investigated for a range of therapeutic applications, including as endothelin receptor antagonists.[1][2][3] The following sections detail established synthetic protocols, present quantitative data for representative reactions, and provide a visual workflow for the synthesis process.

I. Synthetic Protocols

Several robust methods for the synthesis of this compound derivatives have been reported. Below are detailed protocols for two distinct and effective approaches: the Horner-Wadsworth-Emmons type reaction for the synthesis of substituted vinyl sulfonamides and a one-pot procedure for the preparation of E-arylethenesulfonamides.

Protocol 1: Horner-Wadsworth-Emmons Reaction for Vinyl Sulfonamide Synthesis

This method provides a reliable route to trans-vinyl sulfonamides through the reaction of a phosphoryl sulfonamide reagent with various aldehydes.[4][5] The reaction consistently yields the trans isomer due to steric hindrance in the transition state.[4]

Materials:

  • tert-Butyl carbamate

  • Sulfuryl chloride

  • Triethylamine

  • Diethyl phosphite

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (various)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of Diethyl (N-Boc-sulfamoyl)methylphosphonate:

    • To a solution of tert-butyl carbamate in anhydrous THF at 0 °C, add sulfuryl chloride dropwise.

    • After stirring, add triethylamine, followed by diethyl phosphite.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the phosphonate reagent.

  • Horner-Wadsworth-Emmons Reaction:

    • Suspend sodium hydride in anhydrous THF under an inert atmosphere.

    • Add a solution of diethyl (N-Boc-sulfamoyl)methylphosphonate in THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction to 0 °C and add the desired aldehyde in THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract with an organic solvent.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected vinyl sulfonamide.

  • Deprotection of the Boc Group:

    • Dissolve the Boc-protected vinyl sulfonamide in dichloromethane.

    • Add trifluoroacetic acid and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with saturated aqueous sodium bicarbonate and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final vinyl sulfonamide.

Protocol 2: One-Pot, Two-Step Synthesis of E-Arylethenesulfonamides

This efficient procedure starts from readily available 1-hydroxy-1-arylalkanes and proceeds via a one-pot, two-step process to yield E-arylethenesulfonamides.[6][7]

Materials:

  • 1-Hydroxy-1-arylalkane

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₃) or desired amine

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Formation of the Sulfonyl Chloride Intermediate:

    • To a solution of the 1-hydroxy-1-arylalkane in dichloromethane at 0 °C, add thionyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

  • Amination to Form the this compound:

    • In the same flask, carefully add an excess of aqueous ammonia (or a solution of the desired amine in DCM) at 0 °C.

    • Stir the mixture vigorously for 1-2 hours at room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the E-arylthis compound.

II. Quantitative Data Summary

The following table summarizes representative yields for this compound derivatives synthesized via various methods.

EntrySynthetic MethodStarting MaterialsProductYield (%)Reference
1Horner-Wadsworth-Emmons4-Nitrobenzaldehyde, Diethyl (N-Boc-sulfamoyl)methylphosphonate(E)-N-Boc-2-(4-nitrophenyl)this compound75[4]
2Horner-Wadsworth-EmmonsCyclohexanecarboxaldehyde, Diethyl (N-Boc-sulfamoyl)methylphosphonate(E)-N-Boc-2-cyclohexylthis compound68[4]
3One-Pot, Two-Step1-Phenylethanol(E)-2-Phenylthis compoundHigh[6][7]
4Heck ReactionThis compound, 4-Bromotoluene(E)-2-(4-Methylphenyl)this compound-[2]
5α-Selenoether OxidationN-(4-piperidinyl)acetamide, 1-bromoethane-1-sulfonyl chloride, phenyl selenideN-(1-(ethenesulfonyl)piperidin-4-yl)acetamideHigh[8]

Note: Yields can vary depending on the specific substrate and reaction conditions.

III. Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for the synthesis of this compound derivatives.

G cluster_0 Protocol 1: Horner-Wadsworth-Emmons Reaction start1 Aldehyde step1 Horner-Wadsworth-Emmons Reaction start1->step1 reagent1 Phosphoryl Sulfonamide reagent1->step1 intermediate1 Boc-Protected Vinyl Sulfonamide step1->intermediate1 step2 Deprotection (TFA) intermediate1->step2 end1 Vinyl Sulfonamide Derivative step2->end1

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of vinyl sulfonamides.

G cluster_1 Protocol 2: One-Pot Synthesis from 1-Hydroxy-1-arylalkanes start2 1-Hydroxy-1-arylalkane step3 Sulfonyl Chloride Formation start2->step3 reagent2 Thionyl Chloride reagent2->step3 intermediate2 Sulfonyl Chloride Intermediate step3->intermediate2 step4 Amination intermediate2->step4 reagent3 Amine/Ammonia reagent3->step4 end2 E-Arylthis compound Derivative step4->end2

Caption: One-pot workflow for the synthesis of E-arylethenesulfonamides.

These protocols and the accompanying data provide a solid foundation for the synthesis of a diverse range of this compound derivatives for further investigation in drug discovery and development. Researchers should always adhere to standard laboratory safety practices when performing these chemical syntheses.

References

Application Notes and Protocols: Ethenesulfonamide in Michael Addition Reactions with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis.[1] In recent years, the thiol-Michael addition has gained significant traction as a "click" reaction, valued for its high efficiency, mild reaction conditions, and orthogonality to many other functional groups.[2] Ethenesulfonamides, and more broadly vinyl sulfonamides, have emerged as highly effective Michael acceptors in these reactions. Their reactivity, coupled with the stability of the resulting thioether linkage, makes them valuable tools in various applications, from polymer chemistry and materials science to bioconjugation and drug development.[3][4]

This document provides detailed application notes and protocols for the use of ethenesulfonamide and its derivatives in Michael addition reactions with thiols. It is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug discovery who are interested in leveraging this versatile reaction.

Reaction Mechanism and Advantages

The thiol-Michael addition reaction proceeds through the nucleophilic attack of a thiolate anion on the β-carbon of the electron-deficient alkene of the this compound. This reaction is typically catalyzed by a base, which deprotonates the thiol to generate the more nucleophilic thiolate.[5] The reaction can also be initiated by a nucleophile.[5]

The primary advantages of using ethenesulfonamides as Michael acceptors include:

  • High Reactivity: The sulfonyl group strongly activates the double bond, leading to rapid reaction kinetics.[6]

  • Stability: The resulting thioether bond is highly stable, a desirable feature for applications such as drug development where long-term stability is crucial.[3]

  • "Click" Chemistry Characteristics: The reaction is high-yielding, proceeds under mild conditions, and generates minimal byproducts.[2]

Data Presentation: Reaction of Vinyl Sulfonimidamides with Thiols

The following tables summarize quantitative data for the Michael addition of various N-functionalized vinyl sulfonimidamides with 1-dodecanethiol and a protected cysteine derivative. Vinyl sulfonimidamides are structurally related to ethenesulfonamides and serve as excellent models for their reactivity.

Table 1: Michael Addition of N-Functionalized Vinyl Sulfonimidamides with 1-Dodecanethiol [3]

EntryVinyl Sulfonimidamide Substituent (R)Yield (%)
1H54
2Ms (Methanesulfonyl)89
3Ac (Acetyl)71
4Bz (Benzoyl)65
5n-Bu (n-Butyl)86

Reaction Conditions: Vinyl sulfonimidamide (1.0 equiv.), 1-dodecanethiol (1.0 equiv.), Et3N (1.0 equiv.), MeCN, rt, 16 h.

Table 2: Michael Addition of N-Functionalized Vinyl Sulfonimidamides with Boc-L-Cys-OMe [3]

EntryVinyl Sulfonimidamide Substituent (R)Yield (%)
1H54
2Ms (Methanesulfonyl)89
3n-Bu (n-Butyl)86

Reaction Conditions: Vinyl sulfonimidamide (1.0 equiv.), Boc-L-Cys-OMe (1.0 equiv.), Et3N (1.0 equiv.), MeCN, rt, 16 h.

Experimental Protocols

This section provides a general protocol for the base-catalyzed Michael addition of a thiol to an this compound derivative.

Protocol 1: General Procedure for the Michael Addition of a Thiol to an this compound Derivative

Materials:

  • This compound derivative

  • Thiol

  • Anhydrous solvent (e.g., acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM))

  • Base catalyst (e.g., triethylamine (Et3N) or diisopropylethylamine (DIPEA))

  • Stir plate and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply for inert atmosphere

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the this compound derivative (1.0 equivalent).

  • Dissolve the this compound derivative in the chosen anhydrous solvent under an inert atmosphere of nitrogen or argon.

  • Addition of Reactants: To the stirred solution, add the thiol (1.0-1.2 equivalents).

  • Add the base catalyst (1.0-1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1 M HCl) to remove the base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioether adduct.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.

Applications in Drug Development: Covalent Inhibition of KRAS G12C

A significant application of the thiol-Michael addition involving this compound derivatives is in the development of covalent inhibitors for therapeutic targets in drug discovery. The cysteine residue, with its nucleophilic thiol group, is a common target for such inhibitors. The KRAS protein, a key signaling molecule frequently mutated in cancer, has a G12C mutation that introduces a cysteine residue, making it an attractive target for covalent drugs.

This compound-based "warheads" can be incorporated into small molecules designed to bind to the KRAS G12C mutant protein. The vinyl group of the sulfonamide acts as a Michael acceptor for the thiol group of the cysteine at position 12, forming a stable covalent bond and irreversibly inhibiting the protein's oncogenic signaling activity.

Visualizations

Michael Addition Reaction Mechanism

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation This compound H2C=CH-SO2-NR'R'' Enolate R-S-CH2-C⁻H-SO2-NR'R'' Base Base Protonated_Base Base-H⁺ Thiolate->Enolate Nucleophilic Attack Thioether R-S-CH2-CH2-SO2-NR'R'' Enolate->Thioether Protonation

Caption: Base-catalyzed Michael addition of a thiol to an this compound.

General Experimental Workflow

Workflow A 1. Reaction Setup (this compound + Solvent) B 2. Add Thiol and Base A->B C 3. Reaction at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Workup (Solvent removal, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General workflow for the synthesis of this compound-thiol adducts.

KRAS G12C Signaling Pathway Inhibition

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound-based Covalent Inhibitor Inhibitor->KRAS_GTP Covalent Inhibition

Caption: Inhibition of the KRAS G12C signaling pathway by a covalent inhibitor.

References

Application Notes and Protocols for Ethenesulfonamide-Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of ethenesulfonamide-based covalent inhibitors. The protocols outlined below offer detailed methodologies for key experiments, enabling researchers to effectively develop and characterize this promising class of therapeutic agents.

Introduction to this compound Covalent Inhibitors

Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The this compound moiety serves as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the target protein's binding site. This irreversible interaction can lead to complete and sustained target inhibition.

The design of this compound-based covalent inhibitors involves a two-pronged approach: the this compound warhead is responsible for the covalent interaction, while the attached scaffold provides the necessary molecular recognition for selective binding to the target protein. A well-designed inhibitor will exhibit high affinity for the target protein, leading to the formation of a non-covalent complex, followed by an efficient intramolecular reaction to form the covalent bond.

Design and Synthesis of this compound-Based Covalent Inhibitors

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and efficient method is the one-pot, two-step procedure starting from 1-hydroxy-1-arylalkanes. This approach is advantageous due to the ready availability of starting materials and its operational simplicity.

Experimental Protocol: One-Pot Synthesis of (E)-Aryl Ethenesulfonamides

This protocol is adapted from a previously reported method for the efficient synthesis of (E)-aryl ethenesulfonamides.

Materials:

  • 1-Hydroxy-1-arylalkane

  • Thionyl chloride (SOCl₂)

  • Appropriate amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Chlorination: To a solution of the 1-hydroxy-1-arylalkane (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude chloroalkane.

  • Sulfonamide Formation: Dissolve the crude chloroalkane in anhydrous DCM.

  • To this solution, add the desired amine (1.5 eq) and triethylamine (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (E)-aryl this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the inhibitory activities of a series of this compound derivatives against the Endothelin-A (ET-A) receptor. While these compounds act as antagonists and may not all be covalent inhibitors, this data illustrates the potential of the this compound scaffold in achieving high potency. For covalent inhibitors, it is crucial to determine the kinetic parameters kinact and KI to fully characterize their efficiency, as IC₅₀ values for irreversible inhibitors are time-dependent.

Compound IDR GroupET-A IC₅₀ (nM)[1]
6e -OMe3.1
6l 3-pyridyl1.2
6q -CH₂CH₂Ph3.4
2a -OCH₂CH₂OMe4.8
2b -OCH₂CH₂F2.1

Key Experiments and Protocols

Experimental Workflow for Characterizing Covalent Inhibitors

experimental_workflow Synthesis Synthesis & Purification Biochemical_Assay Biochemical Assays (Enzyme Kinetics) Synthesis->Biochemical_Assay Mass_Spec Mass Spectrometry (Covalent Adduct Confirmation) Biochemical_Assay->Mass_Spec Cell_Assay Cell-Based Assays (Target Engagement & Potency) Mass_Spec->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization

Experimental workflow for covalent inhibitor characterization.

Protocol 1: Enzyme Kinetics Assay for Covalent Inhibitors

This protocol is designed to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate) for an this compound-based covalent inhibitor.

Materials:

  • Purified target enzyme

  • This compound inhibitor stock solution (in DMSO)

  • Assay buffer (specific to the enzyme)

  • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare a serial dilution of the this compound inhibitor in assay buffer containing a constant percentage of DMSO (e.g., 1%). Include a DMSO-only control.

  • Assay Setup:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the serially diluted inhibitor solutions to the respective wells.

  • Pre-incubation:

    • Incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25 °C or 37 °C) for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette. The substrate concentration should ideally be at or below its Km value.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the product formation (e.g., fluorescence or absorbance) over time at regular intervals.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity by fitting the linear portion of the progress curve.

    • Plot the observed rate constant of inactivation (kobs) versus the inhibitor concentration. The kobs is determined from the slope of the plot of ln(residual activity) versus pre-incubation time.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]), where [I] is the inhibitor concentration. This will yield the values for kinact and KI. The ratio kinact/KI represents the second-order rate constant for covalent modification and is a key parameter for comparing the efficiency of different covalent inhibitors.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol is used to confirm the covalent modification of the target protein by the this compound inhibitor.

Materials:

  • Purified target protein

  • This compound inhibitor

  • Incubation buffer (e.g., ammonium acetate or another volatile buffer)

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled to a liquid chromatography system)

  • Desalting column

Procedure:

  • Incubation:

    • Incubate the target protein (e.g., 5-10 µM) with an excess of the this compound inhibitor (e.g., 50-100 µM) in the incubation buffer.

    • Include a control sample with the protein and DMSO only.

    • Incubate for a sufficient time to allow for covalent modification (e.g., 1-4 hours) at a controlled temperature.

  • Sample Preparation:

    • After incubation, desalt the samples using a desalting column to remove excess inhibitor and non-volatile salts.

  • LC-MS Analysis:

    • Inject the desalted samples into the LC-MS system.

    • Perform a separation using a suitable LC gradient.

    • Acquire mass spectra in the positive ion mode over a mass range that includes the expected masses of the unmodified protein and the protein-inhibitor adduct.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the protein species.

    • Compare the mass of the protein in the inhibitor-treated sample to the control sample. A mass shift corresponding to the molecular weight of the this compound inhibitor confirms covalent modification.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the engagement of an inhibitor with its target protein in a cellular context.[2][3] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target protein

  • This compound inhibitor

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blotting apparatus or mass spectrometer)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the this compound inhibitor at various concentrations. Include a vehicle (DMSO) control.

    • Incubate the cells for a sufficient time to allow for target engagement (e.g., 1-2 hours).

  • Harvesting and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Heat Treatment:

    • Aliquot the cell lysate from each treatment group into separate tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70 °C) for a short period (e.g., 3 minutes) using a thermocycler. Include an unheated control.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a melting curve for the target protein in the presence and absence of the inhibitor by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement. The magnitude of the shift can be used to rank the potency of different inhibitors.

Signaling Pathways Targeted by this compound-Based Covalent Inhibitors

This compound-based covalent inhibitors have the potential to target a wide range of proteins involved in various signaling pathways implicated in diseases such as cancer. Two prominent examples are the EGFR and Hippo-YAP-TEAD signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. Covalent inhibitors targeting a cysteine residue in the ATP-binding pocket of EGFR have shown significant clinical success.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Inhibitor This compound Inhibitor Inhibitor->EGFR Covalent Inhibition

EGFR signaling pathway and the point of covalent inhibition.

Hippo-YAP-TEAD Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and cancer. The interaction between the transcriptional co-activator YAP and the transcription factor TEAD is a critical downstream event in this pathway and represents a promising therapeutic target.

Hippo_YAP_TEAD_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) YAP YAP Hippo_Kinase_Cascade->YAP Phosphorylation YAP_p Phosphorylated YAP (Inactive) YAP_p->YAP YAP->YAP_p TEAD TEAD YAP->TEAD Translocation & Binding YAP_TEAD_Complex YAP-TEAD Complex TEAD->YAP_TEAD_Complex Gene_Expression Gene Expression (Cell Proliferation, Anti-apoptosis) YAP_TEAD_Complex->Gene_Expression Inhibitor This compound Inhibitor Inhibitor->TEAD Covalent Inhibition

Hippo-YAP-TEAD pathway and covalent inhibition of TEAD.

References

Application Notes and Protocols for the Quantification of Ethenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note 1: Quantification of Ethenesulfonamide using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of this compound, suitable for complex matrices such as biological fluids and environmental samples.

Principle

This compound is separated from the sample matrix using reversed-phase high-performance liquid chromatography (HPLC). The analyte is then ionized using electrospray ionization (ESI) and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocol

2.1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of the sample (e.g., plasma, urine, water), add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar sulfonamide like ethanesulfonamide).

  • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for HPLC-MS/MS analysis.

2.2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be monitored for quantification (e.g., m/z [M+H]+ → product ion) and a second transition for confirmation.

Data Presentation: Hypothetical Quantitative Data for a Validated Method

The following table summarizes typical validation parameters for the analysis of short-chain sulfonamides using HPLC-MS/MS, which can serve as a target for method validation for this compound.

ParameterValueSource Compound(s)
Linearity (R²)> 0.995Sulfamethoxazole, Sulfadiazine
Limit of Detection (LOD)0.1 - 1.0 µg/LVarious Sulfonamides
Limit of Quantification (LOQ)0.5 - 5.0 µg/LVarious Sulfonamides
Recovery85 - 110%Methanesulfonamide, Various Sulfonamides
Intra-day Precision (%RSD)< 10%Methanesulfonamide, Various Sulfonamides
Inter-day Precision (%RSD)< 15%Methanesulfonamide, Various Sulfonamides

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection Add_IS 2. Add Internal Standard Sample->Add_IS LLE 3. Liquid-Liquid Extraction Add_IS->LLE Evap 4. Evaporation LLE->Evap Recon 5. Reconstitution Evap->Recon HPLC 6. HPLC Separation Recon->HPLC MS 7. MS/MS Detection HPLC->MS Quant 8. Quantification MS->Quant

Caption: HPLC-MS/MS workflow for this compound quantification.

Application Note 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is an alternative for the quantification of this compound, particularly if the analyte exhibits good thermal stability and volatility after derivatization. A derivatization step is mandatory to block the polar N-H group of the sulfonamide, improving its chromatographic properties.

Principle

This compound is first derivatized to a less polar, more volatile compound. The derivative is then separated by gas chromatography and detected by a mass spectrometer, often operating in Selected Ion Monitoring (SIM) or full scan mode. Derivatization is crucial for preventing peak tailing and improving sensitivity.[1]

Experimental Protocol

2.1. Derivatization and Sample Preparation

  • Perform a liquid-liquid extraction as described in the HPLC-MS/MS protocol (Section 2.1, steps 1-5).

  • Evaporate the organic solvent to complete dryness. It is critical to remove all water and protic solvents.

  • To the dry residue, add 100 µL of a suitable derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or pentafluorobenzyl bromide (PFB-Br) in an appropriate solvent with a catalyst).[1]

  • Seal the vial and heat at 60-80°C for 30-60 minutes to complete the reaction.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

  • GC System: A standard gas chromatograph.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp at 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Data Presentation: Hypothetical Quantitative Data for a Validated Method

The following table provides typical performance characteristics for GC-MS analysis of derivatized short-chain sulfonates, which can be used as a benchmark for method validation.

ParameterValueSource Compound(s)
Linearity (R²)> 0.99Alkyl Mesylates, Alkyl Camphorsulfonates[2]
Limit of Detection (LOD)0.05 - 1.5 ppmAlkyl Camphorsulfonates, Alkyl Mesylates[2]
Limit of Quantification (LOQ)0.18 - 5.0 ppmAlkyl Camphorsulfonates, Alkyl Mesylates[2]
Recovery90 - 105%Alkyl Mesylates[3]
Precision (%RSD)< 15%Alkyl Camphorsulfonates[2]

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Extraction Evap 2. Evaporation to Dryness Sample->Evap Deriv 3. Derivatization Evap->Deriv GC 4. GC Separation Deriv->GC MS 5. MS Detection (SIM) GC->MS Quant 6. Quantification MS->Quant

Caption: GC-MS with derivatization workflow for this compound.

References

Ethenesulfonamide and Derivatives as Versatile Chemical Probes for Biological Interrogation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenesulfonamide, and more broadly, the vinyl sulfonamide functional group, have emerged as powerful tools in chemical biology and drug discovery. These moieties act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues on proteins, most notably cysteine and to a lesser extent, lysine. This irreversible or, in some cases, reversible covalent modification allows for the specific and stable labeling of proteins, making vinyl sulfonamides valuable as chemical probes for a variety of biological studies. Applications range from activity-based protein profiling (ABPP) and target identification to the development of potent and selective covalent inhibitors.

The reactivity of the vinyl sulfonamide warhead can be finely tuned by modifying its substituents, allowing for the creation of probes with a wide range of electrophilicities. This tunability is a key advantage over other Michael acceptors, such as acrylamides, and enables the design of probes that are highly reactive for proteomic studies or more selective for specific protein targets. These application notes provide an overview of the use of this compound and its derivatives as chemical probes, along with detailed protocols for their application in biological research.

Data Presentation: Reactivity of Vinyl Sulfonamide Derivatives

The reactivity of vinyl sulfonamide-based probes is a critical parameter that determines their utility for specific biological applications. The following tables summarize the reactivity of various vinyl sulfonamide derivatives with the biological thiol glutathione (GSH), a common model for studying the reactivity of electrophiles with cysteine residues. The reactivity is expressed as the half-life (t½) of the reaction, with a shorter half-life indicating higher reactivity.

Compound ClassSubstituentHalf-life (t½) with GSHReference
Vinyl Sulfonamides Unsubstituted238 seconds
4-acryloylmorpholine3.91 hours
(Z)-β-fluorovinylsulfonamide (FVS)4.8 hours
Non-fluorinated Vinyl Sulfonamide83.1 hours
Vinyl Sulfonimidamides Unsubstituted (N-H)576 seconds
N-n-butyl162 seconds
N-carbamate4.22 seconds
N-urea28.8 seconds
Acrylamides 4-acryloylmorpholine14,091 seconds (3.91 hours)

Table 1: Comparative Reactivity of Michael Acceptors with Glutathione (GSH). This table highlights the tunable reactivity of vinyl sulfonamides and their derivatives compared to acrylamides.

FVS Derivativeβ-SubstituentHalf-life (t½) with GSH (hours)
3 Phenyl4.8
4 4-Methoxyphenyl4.4
16 Isopropyl7.8
19 p-Methoxyphenyl14.2
21 2-Pyridyl1.5
22 1-Methyl-1H-pyrazol-4-yl23.7

Table 2: Tunability of β-fluorovinylsulfonamide (FVS) Reactivity. The reactivity of the FVS core can be modulated by altering the β-substituent, allowing for fine-tuning of the probe's electrophilicity.

Experimental Protocols

Protocol 1: General Procedure for Covalent Modification of a Target Protein with a Vinyl Sulfonamide Probe

This protocol describes a general method for labeling a purified protein with a vinyl sulfonamide-based chemical probe to confirm covalent modification.

Materials:

  • Purified target protein of interest

  • Vinyl sulfonamide probe stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 10 mM dithiothreitol (DTT) or 2-mercaptoethanol)

  • SDS-PAGE loading buffer

  • Coomassie Brilliant Blue or silver stain reagents

  • Mass spectrometer (for confirmation of covalent modification)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein (at a final concentration of 1-10 µM) with the reaction buffer.

  • Initiate Labeling: Add the vinyl sulfonamide probe to the protein solution to a final concentration of 10-100 µM. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The incubation time will depend on the reactivity of the probe and the protein.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 1-10 mM.

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the quenched reaction, boil for 5 minutes, and analyze the protein by SDS-PAGE. A shift in the molecular weight of the protein may be observed upon covalent modification, although this is not always detectable for small probes.

  • Confirmation by Mass Spectrometry: For definitive confirmation of covalent modification, the protein sample should be analyzed by mass spectrometry. This will allow for the determination of the exact mass of the modified protein and can be used to identify the site of modification.

Protocol 2: In-Cell Protein Labeling using a Vinyl Sulfonamide Probe

This protocol outlines a general procedure for labeling proteins within a cellular context using a cell-permeable vinyl sulfonamide probe.

Materials:

  • Cultured cells

  • Cell culture medium

  • Vinyl sulfonamide probe with a reporter tag (e.g., alkyne or azide for click chemistry, or a fluorophore)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Click chemistry reagents (if applicable)

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest or a tag

Procedure:

  • Cell Treatment: Treat cultured cells with the vinyl sulfonamide probe at a desired concentration (e.g., 1-10 µM) in cell culture medium for a specific duration (e.g., 1-4 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Click Chemistry (if applicable): If the probe contains an alkyne or azide tag, perform a click chemistry reaction to attach a reporter molecule (e.g., biotin or a fluorophore).

  • Protein Analysis: Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the protein of interest or a reporter tag to visualize the labeled protein. In-gel fluorescence scanning can be used if a fluorescent probe was employed.

Mandatory Visualizations

G cluster_reaction Covalent Modification by Michael Addition Protein_Cys Protein-Cys-SH (Nucleophile) Covalent_Adduct Covalent Protein-Probe Adduct Protein_Cys->Covalent_Adduct Michael Addition VS_Probe Vinyl Sulfonamide Probe (this compound) VS_Probe->Covalent_Adduct

Caption: Covalent modification of a cysteine residue by a vinyl sulfonamide probe.

G cluster_workflow Experimental Workflow for Protein Labeling Step1 1. Incubate Protein with Vinyl Sulfonamide Probe Step2 2. Quench Reaction Step1->Step2 Step3 3. Analyze by SDS-PAGE Step2->Step3 Step4 4. Confirm by Mass Spectrometry Step3->Step4

Caption: Workflow for in vitro covalent protein labeling and analysis.

G cluster_reactivity Tunability of Vinyl Sulfonamide Reactivity Core Vinyl Sulfonamide Core Substituent Substituent Modification Core->Substituent High_Reactivity High Reactivity (e.g., for Proteomics) Low_Reactivity Low Reactivity (e.g., for Selective Targeting) Substituent->High_Reactivity Electron-withdrawing groups Substituent->Low_Reactivity Electron-donating or bulky groups

Caption: Modulation of vinyl sulfonamide reactivity through substituent modification.

Application Notes and Protocols for Bioconjugation Using Ethenesulfonamide and Related Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing ethenesulfonamide and structurally related vinyl sulfone and vinyl sulfonamide linkers. This class of reagents offers a robust and stable alternative to traditional maleimide-based chemistries for the site-specific modification of biomolecules, particularly at cysteine residues. The protocols and data presented herein are intended to guide researchers in the successful implementation of these techniques for applications ranging from the development of antibody-drug conjugates (ADCs) to the preparation of diagnostic and therapeutic radiopharmaceuticals.

Introduction

Bioconjugation is a fundamental technology in modern biotechnology and medicine, enabling the covalent linkage of molecules to impart novel functionalities.[1] The choice of linker chemistry is critical as it dictates the stability, specificity, and overall performance of the resulting bioconjugate.[2] Ethenesulfonamides, and more broadly vinyl sulfones and sulfonamides, have emerged as valuable electrophilic partners for reaction with nucleophilic amino acid residues on proteins.[3]

These linkers react selectively with the thiol group of cysteine residues via a Michael-type addition, forming a stable thioether bond.[4][5] This stability is a key advantage over maleimide-based linkers, whose resulting thiosuccinimide adducts can be susceptible to retro-Michael reactions and thiol exchange, leading to premature cleavage of the conjugate in vivo.[5][6] Vinyl sulfone and sulfonamide-based conjugates, in contrast, exhibit enhanced stability in plasma and under physiological conditions.[6][7]

Principle of the Reaction

The bioconjugation reaction with this compound and related linkers is based on the Michael addition of a nucleophile, typically the thiolate anion of a cysteine residue, to the electron-deficient β-carbon of the vinyl group. The sulfonyl group acts as a strong electron-withdrawing group, activating the double bond for nucleophilic attack. The reaction proceeds readily under mild, biocompatible conditions, often at or near physiological pH.[5]

G Biomolecule Biomolecule (e.g., Protein, Antibody) Cysteine Cysteine Residue with Thiol Group (-SH) Biomolecule->Cysteine Contains Reaction Michael Addition (pH ~7.0-8.5) Cysteine->Reaction This compound This compound Linker (or related vinyl sulfone/sulfonamide) Payload Payload (e.g., Drug, Fluorophore, Chelator) This compound->Payload Attached to This compound->Reaction Bioconjugate Stable Thioether Adduct Reaction->Bioconjugate Forms

Figure 1. Reaction scheme for cysteine-specific bioconjugation.

Applications

The stability and specificity of this compound-based linkers make them suitable for a wide range of applications in drug development and research, including:

  • Antibody-Drug Conjugates (ADCs): The enhanced plasma stability of the thioether linkage is highly desirable for ADCs, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell.[3][7]

  • Radiopharmaceuticals: Vinyl sulfone-based chelators have been used to radiolabel antibodies and peptides, demonstrating high in vivo stability and improved tumor uptake compared to their maleimide-based counterparts.[6]

  • Peptide Macrocyclization: The reaction between a cysteine thiol and a vinyl sulfonamide can be used to cyclize peptides, which can improve their stability and biological activity.[4]

  • Chemical Probes: These linkers can be used to attach fluorophores, biotin, or other tags to proteins for use in chemical biology and proteomics studies.[3]

Quantitative Data

The following tables summarize key quantitative data for vinyl sulfone and vinyl sulfonamide linkers from the literature, providing a basis for comparison with other bioconjugation chemistries.

Table 1: Reaction Kinetics of Thiol-Michael Addition

ElectrophileNucleophilepHPseudo-First-Order Rate Constant (k_obs)Reference
Tertiary Vinyl Sulfonamiden-Butyl MercaptopropionateN/A76.4 ± 0.6% conversion in 5 min[4]
Tertiary Vinyl SulfonamideCysteine AnalogN/A53.4 ± 0.7% conversion in 5 min[4]
Secondary Vinyl Sulfonamiden-Butyl MercaptopropionateN/A49 ± 1% conversion in 5 min[4]
Secondary Vinyl SulfonamideCysteine AnalogN/A21 ± 1% conversion in 5 min[4]
Vinyl Sulfone (on SAM)Glutathione (GSH)7.50.057 min⁻¹[2][8][9]
Vinyl Sulfone (on SAM)ab-NTA8.50.011 min⁻¹[2][8][9]
PEG-linked Vinyl SulfonamideN-acetyl cysteine methyl esterN/A3.77 x 10⁻³ s⁻¹[10]

Table 2: Stability of Bioconjugates

Linker ChemistryBiomoleculeStability ConditionOutcomeReference
Phenyloxadiazole SulfoneTrastuzumab THIOMAB (Fc-S396C)Human PlasmaSignificantly more stable than maleimide conjugate[7]
Phenyloxadiazole Sulfoneanti-ROR1 scFv-Fc (Selenocysteine)Human PlasmaStable up to 24 h; maleimide conjugate showed rapid exchange[7]
Vinylsulfone-DOTAChimeric anti-CEA antibodyIn vitro and in vivoStable adduct[6]
Maleimide-DOTAMonoclonal AntibodyPhysiological pHpH-dependent cleavage observed[6]
Phenyloxadiazole Sulfone ComplexN/ApH 7.4 BufferHigher hydrolytic stability than maleimide complex[11]

Experimental Protocols

The following are generalized protocols for the bioconjugation of a protein with a vinyl sulfonamide linker. These should be optimized for the specific biomolecule and linker being used.

Protocol 1: General Procedure for Cysteine-Specific Protein Conjugation

This protocol outlines the basic steps for conjugating a vinyl sulfonamide-functionalized molecule to a cysteine-containing protein.

G start Start step1 1. Prepare Buffers and Reagents start->step1 step2 2. Reduce Protein Disulfide Bonds (if necessary) step1->step2 step3 3. Buffer Exchange to Remove Reducing Agent step2->step3 step4 4. Prepare Linker-Payload Solution step3->step4 step5 5. Conjugation Reaction step4->step5 step6 6. Quench Unreacted Linker (optional) step5->step6 step7 7. Purify the Bioconjugate step6->step7 step8 8. Characterize the Bioconjugate step7->step8 end_node End step8->end_node

Figure 2. General workflow for protein bioconjugation.

Materials:

  • Cysteine-containing protein (e.g., antibody, peptide)

  • Vinyl sulfonamide-linker-payload construct

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-8.5. Degas thoroughly.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent (optional): N-acetylcysteine or β-mercaptoethanol

  • Desalting columns or tangential flow filtration (TFF) system for buffer exchange and purification

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 5-20 fold molar excess of TCEP or DTT in a suitable buffer for 1-2 hours at room temperature or 37°C.

    • Remove the reducing agent by buffer exchange into the degassed Reaction Buffer using a desalting column or TFF.

  • Linker Preparation:

    • Dissolve the vinyl sulfonamide-linker-payload construct in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Adjust the protein concentration in the Reaction Buffer (e.g., 1-10 mg/mL).

    • Add the vinyl sulfonamide stock solution to the protein solution to achieve a 5-20 fold molar excess of the linker over the protein. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by LC-MS.

  • Quenching (Optional):

    • To quench any unreacted vinyl sulfonamide, add a small molecule thiol such as N-acetylcysteine to a final concentration of ~1 mM. Incubate for 30 minutes.

  • Purification:

    • Remove the excess linker-payload and other small molecules from the reaction mixture by size-exclusion chromatography (SEC), dialysis, or TFF, exchanging into a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Characterize the final bioconjugate to determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and hydrophobic interaction chromatography (HIC).

Protocol 2: Monitoring Reaction Kinetics by NMR

This protocol is adapted from a published procedure to determine the intrinsic reactivity of vinyl sulfonamides with a model thiol.[10]

Materials:

  • Vinyl sulfonamide compound

  • N-acetyl cysteine methyl ester (or other model thiol)

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the vinyl sulfonamide and N-acetyl cysteine methyl ester in the deuterated buffer.

  • In an NMR tube, mix the vinyl sulfonamide (e.g., 10 mM) with an excess of N-acetyl cysteine methyl ester (e.g., 78 mM).

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the vinyl proton signals of the sulfonamide and the appearance of new signals corresponding to the thioether adduct.

  • Calculate the concentration of the electrophile at each time point by integrating the relevant peaks.

  • As the electrophile is the limiting reagent, determine the pseudo-first-order rate constant (k_obs) by plotting the natural logarithm of the electrophile concentration versus time.

Conclusion

This compound and related vinyl sulfone/sulfonamide linkers represent a valuable class of reagents for bioconjugation. Their high selectivity for cysteine residues and the exceptional stability of the resulting thioether bond make them a superior choice for applications requiring robust in vivo performance, such as the development of next-generation ADCs and other targeted therapeutics. The protocols and data provided in these notes offer a starting point for researchers to explore and implement this promising bioconjugation chemistry.

References

Application Notes and Protocols: Ethenesulfonamide in the Development of Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ethenesulfonamide scaffold in the design and development of endothelin (ET) receptor antagonists. This document includes detailed experimental protocols for the synthesis, in vitro, and in vivo evaluation of these compounds, along with a summary of their pharmacological data.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including the regulation of vascular tone and cell proliferation.[1] It exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[2] The ETA receptor, predominantly located on vascular smooth muscle cells, primarily mediates vasoconstriction and cell growth.[3][4] In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating ET-1.[3][4] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH), making endothelin receptors attractive therapeutic targets.[1][2]

The this compound moiety has emerged as a key pharmacophore in the development of potent and selective endothelin receptor antagonists. Notably, the 2-phenylthis compound group, when incorporated into specific molecular scaffolds, has led to the discovery of orally active ETA-selective antagonists.[5][6] A prominent example is YM-598, which has demonstrated high affinity and selectivity for the ETA receptor and has been evaluated in clinical trials.

This document outlines the synthetic strategies, pharmacological evaluation, and key findings related to this compound-based endothelin receptor antagonists.

Data Presentation

The following tables summarize the in vitro binding affinities and in vivo potencies of key this compound-based endothelin receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity of this compound Derivatives

CompoundETA Receptor Affinity (IC50/Ki, nM)ETB Receptor Affinity (Ki, nM)ETA/ETB Selectivity RatioReference
YM-598 Ki = 0.697Ki = 569816[7]
YM-598 Ki = 0.772Ki = 143222[8]
Compound 6s IC50 = 2.2--
Bosentan Ki = 4.75Ki = 40.913.0[8]
Atrasentan Ki = 0.0551Ki = 4.80136[8]

Table 2: In Vivo Potency of YM-598 in Pithed Rats

Route of AdministrationPotency (DR2, mg/kg)
Intravenous (i.v.)0.53
Oral (p.o.)0.77

DR2 is the dose of the antagonist required to shift the dose-response curve of the agonist (big endothelin-1) to the right by a factor of 2.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylthis compound Derivatives

This protocol describes a general method for the synthesis of 2-arylthis compound derivatives, a key intermediate for many this compound-based endothelin receptor antagonists, via a Palladium-catalyzed Heck reaction.[1]

Materials:

  • Aryl bromide

  • This compound

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Triethylamine (Et3N)

  • Acetonitrile (CH3CN)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of aryl bromide (1.0 eq) in acetonitrile, add this compound (1.2 eq), tri(o-tolyl)phosphine (0.1 eq), palladium(II) acetate (0.05 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture at reflux under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-2-arylthis compound derivative.

  • Characterize the final product by spectroscopic methods (1H NMR, 13C NMR, and mass spectrometry).

Protocol 2: Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the ETA and ETB receptors.

Materials:

  • Cell membranes prepared from cells expressing human ETA or ETB receptors (e.g., CHO-K1 cells)[9]

  • [125I]ET-1 (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4[9]

  • Unlabeled ET-1 (for non-specific binding determination)

  • Test compounds (this compound derivatives) at various concentrations

  • Glass fiber filters (e.g., GF/C), presoaked in 0.3% polyethyleneimine (PEI)[9]

  • Cell harvester and scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target endothelin receptor to confluency.

    • Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[9]

    • Homogenize the cell suspension using a Dounce homogenizer.[9]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[9]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

    • Resuspend the membrane pellet in the assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL of [125I]ET-1, 50 µL of assay buffer, and 150 µL of the membrane preparation.

      • Non-specific Binding (NSB): 50 µL of [125I]ET-1, 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM), and 150 µL of the membrane preparation.[9]

      • Competitive Binding: 50 µL of [125I]ET-1, 50 µL of varying concentrations of the test compound, and 150 µL of the membrane preparation.[9]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through the presoaked glass fiber filters using a cell harvester.[9]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: In Vivo Evaluation of Endothelin Receptor Antagonism in Pithed Rats

This protocol describes the in vivo assessment of the antagonist activity of this compound derivatives against the pressor response induced by big endothelin-1 in pithed rats.[7][8]

Materials:

  • Male Sprague-Dawley or Wistar rats[6][10]

  • Anesthetic (e.g., pentobarbital sodium)

  • Big endothelin-1 (big ET-1)

  • Test compound (this compound derivative) formulated for intravenous or oral administration

  • Catheters for cannulation of the trachea, carotid artery, and jugular vein

  • Pressure transducer and recording system for monitoring mean arterial pressure (MAP)

  • Pithing rod

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Cannulate the trachea to ensure a clear airway.

    • Insert a pithing rod through the orbit and foramen magnum into the spinal canal to destroy the central nervous system, thus eliminating reflex changes in heart rate and blood pressure.

    • Cannulate the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure.

    • Cannulate the jugular vein for intravenous administration of big ET-1 and the test compound.

  • Experimental Protocol:

    • Allow the animal's blood pressure to stabilize.

    • Administer the test compound either intravenously or orally at various doses.

    • After a predetermined time (to allow for drug absorption and distribution), administer a bolus injection of big ET-1 (e.g., 1 nmol/kg, i.v.) to induce a pressor response (an increase in MAP).[8]

    • Record the maximum increase in MAP.

    • Repeat the administration of big ET-1 at different doses of the antagonist to generate a dose-response curve.

  • Data Analysis:

    • Calculate the dose-ratio (DR) for each dose of the antagonist. The DR is the ratio of the agonist dose required to produce a given response in the presence and absence of the antagonist.

    • Determine the DR2 value, which is the dose of the antagonist that necessitates a doubling of the agonist dose to produce the same response. This value is a measure of the antagonist's potency in vivo.

Visualizations

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Coupling cluster_effectors Downstream Effectors ET-1 ET-1 ETA ET-A Receptor ET-1->ETA Binds ETB ET-B Receptor ET-1->ETB Binds Gq Gq ETA->Gq Gs Gs ETA->Gs ETB->Gq Gi Gi ETB->Gi PLC Phospholipase C (PLC) Gq->PLC Activates PI3K_AKT PI3K/Akt Pathway Gq->PI3K_AKT Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Cell Proliferation Cell Proliferation Ca2->Cell Proliferation MAPK MAPK Pathway PKC->MAPK Activates MAPK->Cell Proliferation Cell Survival Cell Survival PI3K_AKT->Cell Survival

Caption: Simplified Endothelin Receptor Signaling Pathway.

Antagonist_Development_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization A Lead Identification (e.g., Bosentan) B Chemical Modification (Introduction of this compound) A->B C Synthesis of Derivative Library B->C D Receptor Binding Assays (ET-A and ET-B) C->D J Structure-Activity Relationship (SAR) Studies C->J E Determination of IC50/Ki D->E F Selectivity Assessment E->F G Animal Model (e.g., Pithed Rat) F->G Promising Compounds F->J H Pressor Response Assay (Big ET-1 induced) G->H I Determination of In Vivo Potency (DR2) H->I I->J J->B Iterative Design K ADME/Tox Profiling J->K L Candidate Selection K->L

Caption: Workflow for the Development of this compound-Based Endothelin Receptor Antagonists.

References

Application Notes and Protocols for High-Throughput Screening of Ethenesulfonamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenesulfonamide and its analogues represent a promising class of compounds with therapeutic potential, notably as antagonists of the endothelin (ET) system. The endothelin family of peptides, particularly endothelin-1 (ET-1), are potent vasoconstrictors and mitogens implicated in various cardiovascular and proliferative diseases. The biological effects of ET-1 are mediated through two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors. Antagonism of these receptors, particularly the ETA receptor, is a key strategy in the development of new therapeutics.

High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. This document provides detailed application notes and protocols for a suite of HTS assays tailored for the identification and characterization of this compound analogues as endothelin receptor antagonists.

Endothelin A (ETA) Receptor Signaling Pathway

The ETA receptor is a Gq protein-coupled receptor. Upon binding of its ligand, ET-1, the receptor undergoes a conformational change, activating the Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that triggers various cellular responses, including vasoconstriction and cell proliferation.

ETA_Signaling_Pathway cluster_membrane Plasma Membrane ETA ETA Receptor Gq Gq Protein ETA->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ET1 Endothelin-1 (ET-1) ET1->ETA Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca_release->Cellular_Response Triggers

Endothelin A (ETA) Receptor Signaling Pathway.

High-Throughput Screening Workflow for ETA Receptor Antagonists

The identification of novel ETA receptor antagonists from a large compound library, such as this compound analogues, typically follows a multi-step HTS workflow. This workflow is designed to efficiently identify active compounds ("hits") and confirm their activity and selectivity.

HTS_Workflow cluster_workflow HTS Workflow Compound_Library This compound Analogue Library Primary_Screen Primary HTS Assay (e.g., Calcium Flux Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Active End Hit_Identification->End Inactive Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay (e.g., Radioligand Binding) Confirmed_Hits->Secondary_Assay Selectivity_Assay Selectivity Assay (vs. ETB Receptor) Confirmed_Hits->Selectivity_Assay Lead_Compounds Lead Compounds for Further Optimization Secondary_Assay->Lead_Compounds Selectivity_Assay->Lead_Compounds

General HTS Workflow for ETA Antagonists.

Quantitative Data Summary

The following tables summarize the in vitro activities of selected this compound and related sulfonamide analogues as endothelin receptor antagonists. These data are compiled from various structure-activity relationship (SAR) studies and provide a basis for comparing the potency and selectivity of different chemical modifications.[1][2]

Table 1: SAR of this compound Analogues at the ETA Receptor [2]

CompoundR GroupETA IC50 (nM)ETB IC50 (nM)Selectivity (ETB/ETA)
2a –OCH₂CH₂OMe4.82000417
2b –OCH₂CH₂F2.125001190
6e –OMe3.11200387
6l 2-(pyridin-3-yl)1.2800667
6q 2-phenylethyl3.51500429

Table 2: SAR of 2-Phenylthis compound Analogues with Phenyl Ring Substitutions [3][4]

CompoundSubstitution on Phenyl RingETA IC50 (nM)ETB IC50 (nM)
1a Unsubstituted1.51300
6a 2-Methyl1.1330
6c 4-Methyl1.0210
6s 2,4,6-Trimethyl2.24.9

Experimental Protocols

Homogeneous Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ETA receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials:

  • CHO or HEK293 cells stably expressing the human ETA receptor

  • [¹²⁵I]-ET-1 (radioligand)

  • Test this compound analogues

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • Scintillation cocktail

  • 96- or 384-well microplates

  • Microplate scintillation counter

Protocol:

  • Cell Membrane Preparation:

    • Culture ETA-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Procedure:

    • In a microplate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [¹²⁵I]-ET-1 (final concentration ~0.1 nM).

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM).

    • Add 100 µL of the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Detection:

    • Harvest the membranes onto filter mats using a cell harvester, and wash with ice-cold wash buffer.

    • Dry the filter mats and add scintillation cocktail.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Calcium Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR)

Principle: This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by ET-1 in cells expressing the ETA receptor. A calcium-sensitive fluorescent dye is used to monitor changes in intracellular calcium levels.

Materials:

  • CHO or HEK293 cells stably expressing the human ETA receptor

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • ET-1 (agonist)

  • Test this compound analogues

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorometric Imaging Plate Reader (FLIPR)

Protocol:

  • Cell Plating:

    • Seed the ETA-expressing cells into black, clear-bottom microplates at a suitable density and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cell plate and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Assay Procedure:

    • Prepare a compound plate containing serial dilutions of the test this compound analogues.

    • Prepare an agonist plate containing ET-1 at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first add the test compounds to the cell plate and incubate for a defined period (e.g., 15-30 minutes).

    • The instrument will then add the ET-1 solution to the cell plate and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition of the ET-1-induced calcium flux for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

LANCE® TR-FRET cAMP Assay for Gi-Coupled Receptors

Principle: While the primary signaling pathway for the ETA receptor is through Gq, some GPCRs can couple to multiple G proteins. To assess potential Gi coupling or for screening other sulfonamide analogues against Gi-coupled receptors, a cAMP assay can be employed. This competitive immunoassay measures the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The LANCE® (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a homogeneous assay that detects cAMP levels.

Materials:

  • Cells expressing the Gi-coupled GPCR of interest

  • LANCE® Ultra cAMP Detection Kit (contains Eu-cAMP tracer and ULight™-anti-cAMP antibody)

  • Forskolin (an adenylyl cyclase activator)

  • Test this compound analogues

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4

  • White, opaque 384-well microplates

  • TR-FRET compatible plate reader

Protocol:

  • Cell Stimulation:

    • In a microplate, add cells in stimulation buffer.

    • Add serial dilutions of the test compound.

    • Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody mixture to each well.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

    • A decrease in cAMP levels due to Gi activation will result in a higher TR-FRET signal.

    • Determine the EC50 value for agonists or the IC50 value for antagonists by fitting the data to a sigmoidal dose-response curve.

References

Application Notes and Protocols for Solid-Phase Synthesis of Ethenesulfonamide-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of peptides incorporating an ethenesulfonamide moiety. The this compound group can serve as a valuable Michael acceptor for applications such as peptide cyclization, conjugation, or as an irreversible inhibitor of certain enzymes. The following protocols are based on the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

Introduction

The incorporation of non-standard functional groups into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and target specificity. The this compound (or vinyl sulfonamide) group is of particular interest due to its reactivity as a Michael acceptor and its stability under a range of chemical conditions. This document outlines the on-resin formation of an this compound on a peptide backbone and the subsequent elongation of the peptide chain, followed by cleavage and purification.

The protocols herein describe a method for generating a tertiary vinyl sulfonamide on a resin-bound peptide, which has been demonstrated to be compatible with standard Fmoc-based SPPS protecting groups and methods.[1] The vinyl sulfonamide functional group is stable in the basic conditions required for Fmoc deprotection, allowing for the subsequent coupling of additional amino acids to elongate the peptide chain.[1]

Experimental Workflow and Signaling Pathways

The overall workflow for the solid-phase synthesis of a linear this compound-containing peptide is depicted below. This process involves the initial assembly of a peptide sequence on a solid support, followed by the introduction of a secondary amine, conversion to an this compound, further peptide elongation, and final cleavage from the resin.

SPPS_Ethenesulfonamide_Workflow start Start: Fmoc-Rink Amide Resin spps_initial Standard Fmoc-SPPS Cycles (Coupling/Deprotection) start->spps_initial 1 secondary_amine Couple Secondary Amine (e.g., Fmoc-Sar-OH) spps_initial->secondary_amine 2 fmoc_deprotection_sar Fmoc Deprotection (Piperidine/DMF) secondary_amine->fmoc_deprotection_sar 3 vinyl_sulfonamide_formation This compound Formation (2-Chloroethanesulfonyl chloride, TEA) fmoc_deprotection_sar->vinyl_sulfonamide_formation 4 spps_elongation Further Fmoc-SPPS Cycles (Elongation) vinyl_sulfonamide_formation->spps_elongation 5 final_deprotection Final Fmoc Deprotection spps_elongation->final_deprotection 6 cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage 7 precipitation Precipitation & Washing (Cold Ether) cleavage->precipitation 8 purification Purification (RP-HPLC) precipitation->purification 9 analysis Analysis (LC-MS, etc.) purification->analysis 10 end_product Final this compound- Containing Peptide analysis->end_product 11 Ethenesulfonamide_Formation resin_peptide Resin-Bound Peptide with N-terminal Secondary Amine add_reagents Add: 1. 2-Chloroethanesulfonyl chloride (4 eq.) 2. TEA (8 eq.) in DCM resin_peptide->add_reagents react React for 2 hours at Room Temperature add_reagents->react wash_repeat Wash with DCM and Repeat Reaction react->wash_repeat final_wash Final Wash with DCM and DMF wash_repeat->final_wash product Resin-Bound Peptide with N-terminal this compound final_wash->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves a two-step, one-pot reaction starting from 2-chloroethanesulfonyl chloride. The first step is the dehydrohalogenation of 2-chloroethanesulfonyl chloride to form the intermediate, ethenesulfonyl chloride. This is immediately followed by amination with ammonia to yield the final product, this compound.

Q2: I am experiencing low yields in my this compound synthesis. What are the common causes?

A2: Low yields in this compound synthesis can arise from several factors:

  • Hydrolysis of Sulfonyl Chlorides: Both 2-chloroethanesulfonyl chloride and the intermediate ethenesulfonyl chloride are highly sensitive to moisture and can hydrolyze to their corresponding sulfonic acids, which will not participate in the amination reaction.

  • Suboptimal Reaction Temperature: The temperature for both the dehydrohalogenation and amination steps is critical. Deviation from the optimal temperature can lead to incomplete reactions or the formation of side products.

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction efficiency. An unsuitable base may not effectively promote dehydrohalogenation, while the solvent affects the solubility of reactants and intermediates.

  • Side Reactions: The vinyl group in this compound is an activated Michael acceptor and can react with nucleophiles, including other amine molecules, leading to the formation of byproducts.

  • Losses During Workup and Purification: this compound has some solubility in common organic solvents and water, which can lead to significant product loss during extraction and purification steps.

Q3: How can I minimize the hydrolysis of the sulfonyl chloride starting material?

A3: To prevent hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the reaction. This can be achieved by:

  • Using thoroughly dried glassware.

  • Employing anhydrous solvents. Solvents can be dried using appropriate drying agents like molecular sieves.

  • Running the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.

Q4: What are the typical impurities I might encounter, and how can they be removed?

A4: Common impurities include the unreacted starting material (2-chloroethanesulfonyl chloride), the hydrolyzed sulfonic acid byproducts, and potentially oligomeric or polymeric materials formed through Michael addition. Purification is typically achieved through column chromatography on silica gel or by recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation with different solvent systems to achieve good recovery of the pure product.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Recommended Solution
Low to no product formation, starting material remains Incomplete dehydrohalogenation of 2-chloroethanesulfonyl chloride.Ensure a suitable base (e.g., triethylamine) is used in a sufficient stoichiometric amount (at least one equivalent). Consider optimizing the reaction temperature and time for this step.
Incomplete amination of ethenesulfonyl chloride.Ensure an excess of ammonia is used. The reaction with ammonia is often performed at low temperatures (e.g., 0 °C or below) to favor the desired reaction.
Hydrolysis of sulfonyl chloride intermediates.Strictly maintain anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere.
Significant amount of a more polar byproduct observed on TLC/LC-MS Hydrolysis of 2-chloroethanesulfonyl chloride or ethenesulfonyl chloride.This byproduct is likely the corresponding sulfonic acid. Improve anhydrous techniques as described above.
Formation of less polar byproducts or a smear on TLC Polymerization or oligomerization via Michael addition.Use a sufficient excess of ammonia to quickly trap the ethenesulfonyl chloride as it is formed. Maintain a low reaction temperature during the amination step.
Low isolated yield after workup and purification Product loss during aqueous extraction.Minimize the volume of water used in the workup. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.
Inefficient purification.For column chromatography, carefully select the eluent system to achieve good separation. For recrystallization, screen various solvents to find one that provides high recovery. A common technique is to dissolve the crude product in a minimal amount of a good solvent and then add a poor solvent to induce crystallization.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylthis compound from 2-Chloroethanesulfonyl Chloride and Aniline

This protocol for a related N-substituted derivative provides a foundational method that can be adapted for the synthesis of the parent this compound by substituting aniline with an ammonia source.

Reaction Scheme:

Procedure:

  • To a solution of aniline (0.5 equivalents) in acetone at 0 °C, slowly add 2-chloroethanesulfonyl chloride (1.2 equivalents).

  • Stir the mixture overnight, allowing it to warm from 0 to 10 °C.

  • Remove the solvent under reduced pressure.

  • Extract the residue with dichloromethane and water.

  • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a mixture of ethyl acetate and petroleum ether as the eluent) to yield N-phenylthis compound. A reported yield for this specific reaction is 34%.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis

The following table provides a comparison of reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines, which can serve as a guide for optimizing this compound synthesis.

Sulfonyl ChlorideAmineBaseSolventTemperature (°C)Yield (%)Reference
2-Chloroethanesulfonyl chlorideAnilineAniline (excess)Acetone0 - 1034[2]
2-Chloroethanesulfonyl chlorideAnilineAniline (excess)Diethyl ether (warm)Reflux50-70[3]
2-Chloroethanesulfonyl chlorideOctadecylamineTriethylamine---[3]
Ethenesulfonyl chlorideAmmonia-Diethyl ether-16.8
Methanesulfonyl chlorideAmmonia-Nitroethane40 - 5077
Methanesulfonyl chlorideAmmonia-Tetrahydrofuran25 - 65up to 94

Note: The yield for the reaction of ethenesulfonyl chloride with ammonia in diethyl ether is reported to be low. The high yields achieved with methanesulfonyl chloride in nitroethane and THF suggest that exploring different solvent systems for this compound synthesis could be beneficial.

Visualizations

Diagram 1: General Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Dehydrohalogenation cluster_2 Amination cluster_3 Workup and Purification A Dry Glassware and Solvents B Add 2-Chloroethanesulfonyl Chloride and Solvent A->B C Establish Inert Atmosphere (N2 or Ar) B->C D Cool Reaction Mixture (e.g., 0 °C) C->D E Slowly Add Base (e.g., Triethylamine) D->E F Stir for a Defined Period E->F G Introduce Ammonia (gas or solution) F->G H Maintain Low Temperature G->H I Monitor Reaction Progress (TLC/LC-MS) H->I J Quench Reaction I->J K Aqueous Extraction J->K L Dry and Concentrate Organic Phase K->L M Purify by Chromatography or Recrystallization L->M

Caption: A generalized experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of this compound Check_SM Starting Material Remaining? Start->Check_SM Check_Polar_BP Polar Byproduct Observed? Check_SM->Check_Polar_BP No Incomplete_Reaction Optimize Base, Temperature, or Reaction Time Check_SM->Incomplete_Reaction Yes Check_Purification_Loss Significant Loss During Purification? Check_Polar_BP->Check_Purification_Loss No Hydrolysis Improve Anhydrous Conditions Check_Polar_BP->Hydrolysis Yes Optimize_Purification Optimize Extraction and Purification Solvents Check_Purification_Loss->Optimize_Purification Yes Other_Issues Consider Side Reactions (e.g., Polymerization) Check_Purification_Loss->Other_Issues No

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

identifying and minimizing side products in ethenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ethenesulfonamide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the identification and minimization of side products in reactions involving ethenesulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with ethenesulfonamides?

A1: The high reactivity of the vinyl group in ethenesulfonamides makes them susceptible to several side reactions. The most prevalent are:

  • Polymerization: The vinyl group can undergo radical or anionic polymerization, especially during purification or under inappropriate storage conditions. This is a significant issue, particularly during silica gel chromatography.[1]

  • Bis-Michael Addition: In Michael addition reactions, a second molecule of the this compound can react with the initial product, leading to the formation of a bis-adduct. This is more likely when the nucleophile has a primary amine or thiol that can undergo a second addition.[2]

  • Hydrolysis: The sulfonamide S-N bond can be susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures during reaction or workup, leading to the formation of the corresponding sulfonic acid and amine.[3] Tertiary vinyl sulfonamides have shown greater stability against hydrolysis compared to secondary ones.[4]

Q2: How can I detect the formation of these side products?

A2: A combination of chromatographic and spectroscopic techniques is typically employed:

  • Thin Layer Chromatography (TLC): A quick method to visualize the reaction progress and the presence of multiple products. Polymerized material often remains at the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying the desired product and various side products by their mass-to-charge ratio.[5] It can readily distinguish between the mono-adduct and the bis-adduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of the vinyl protons in the starting material and their disappearance upon reaction. The appearance of new, complex signal patterns can indicate the formation of side products. Polymerization can be observed as significant broadening of signals.

Q3: What general strategies can be employed to minimize side product formation?

A3: Key strategies include:

  • Control of Stoichiometry: Careful control of the molar ratio of reactants can minimize bis-adduct formation. Using a slight excess of the nucleophile can sometimes be beneficial, but this needs to be optimized for each specific reaction.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.

  • Choice of Solvent: The solvent can significantly influence reaction rates and selectivity. For instance, aqueous co-solvents have been shown to accelerate the rate of aza-Michael additions.[6]

  • Appropriate Workup Conditions: Avoiding prolonged exposure to harsh acidic or basic conditions during the workup can prevent hydrolysis.[3][7] Using pre-chilled aqueous solutions for washing can also be beneficial.[7]

  • Late-Stage Installation: To avoid subjecting the reactive vinyl sulfonamide to harsh conditions in a multi-step synthesis, it can be introduced in the final steps using a masked precursor, such as an α-selenoether, which is then converted to the vinyl group under mild oxidative conditions.[1]

Troubleshooting Guides

The following guides provide specific advice for common problems encountered during this compound reactions.

Problem 1: Low Yield of the Desired Mono-Michael Adduct and Formation of a High Molecular Weight, Insoluble Material.

Possible Cause: Polymerization of the this compound.

Troubleshooting Steps:

Symptom Possible Cause Recommended Solution Rationale
Streaking on TLC plate with material remaining at the baseline.Polymerization of starting material or product.1. Purification of Monomer: If the starting this compound has been stored for a long time, consider purifying it by passing it through a short plug of silica gel or by distillation under reduced pressure to remove any polymeric impurities or inhibitors. 2. Add Inhibitor: For storage and during reactions that are prone to radical polymerization, consider adding a radical inhibitor like hydroquinone or BHT in catalytic amounts.Impurities or the absence of an inhibitor can initiate polymerization.
Formation of an insoluble precipitate during the reaction.Polymerization is occurring under the reaction conditions.1. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of polymerization. 2. Degas Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas (e.g., argon or nitrogen) before adding the reagents.Oxygen can initiate radical polymerization.
Product decomposes or streaks on silica gel column during purification.Silica gel is inducing polymerization.1. Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. 2. Alternative Purification: Consider other purification methods such as recrystallization, preparative TLC, or reverse-phase chromatography. 3. Minimize Contact Time: If using column chromatography, run the column as quickly as possible.Acidic sites on silica gel can catalyze polymerization.[1]
Problem 2: Significant Formation of a Bis-Michael Adduct.

Possible Cause: The mono-adduct is reacting with a second molecule of the this compound.

Troubleshooting Steps:

Symptom Possible Cause Recommended Solution Rationale
LC-MS shows a significant peak with a mass corresponding to the nucleophile + 2 equivalents of the this compound.The mono-adduct formed is sufficiently nucleophilic to react again.1. Adjust Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the nucleophile relative to the this compound. 2. Slow Addition: Add the this compound slowly to a solution of the nucleophile.This ensures that the concentration of the this compound is always low, favoring the reaction with the more abundant starting nucleophile over the mono-adduct.
Reaction with a primary amine or thiol leads to a complex mixture.Both N-H or S-H bonds of the initial product are reacting.1. Protecting Groups: If possible, use a nucleophile with a protecting group on one of the reactive sites to ensure mono-addition. 2. Solvent Choice: The choice of solvent can influence the relative reactivity of the starting nucleophile and the mono-adduct. Screen different solvents to optimize for the mono-adduct.Protecting groups provide a chemical means to prevent the second addition.
The bis-adduct formation increases with reaction time.The reaction is kinetically controlled, and longer times allow the slower second addition to occur.1. Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting this compound is consumed.This minimizes the time available for the formation of the bis-adduct.
Problem 3: Presence of Sulfonic Acid Byproduct and Low Product Recovery.

Possible Cause: Hydrolysis of the sulfonamide bond.

Troubleshooting Steps:

Symptom Possible Cause Recommended Solution Rationale
LC-MS shows a peak corresponding to the sulfonic acid of the this compound.Hydrolysis occurred during the reaction or workup.1. Control pH: Maintain the reaction and workup pH as close to neutral as possible. If an acidic or basic wash is necessary, use mild reagents (e.g., saturated NH₄Cl for acidic wash, saturated NaHCO₃ for basic wash) and minimize contact time.[3] 2. Low Temperature Workup: Perform all aqueous workup steps at low temperatures (0-5 °C) to reduce the rate of hydrolysis.[7]Both strong acids and bases can catalyze the hydrolysis of the sulfonamide bond.[3]
Low yield after workup, especially when using strong acids or bases.Product is being degraded during purification.1. Anhydrous Conditions: Ensure all solvents and reagents are anhydrous if the reaction is sensitive to water. Conduct the reaction under an inert atmosphere. 2. Avoid High Temperatures: Do not heat the reaction mixture for prolonged periods, especially if acidic or basic reagents are present.Water is a reactant in the hydrolysis reaction. Higher temperatures accelerate the rate of hydrolysis.
Product is unstable in the final formulation.The pH of the formulation is causing degradation over time.1. pH-Rate Profile Study: Determine the pH at which the compound has maximum stability for formulation and storage. Tertiary vinyl sulfonamides generally exhibit greater hydrolytic stability.[4]This allows for the development of a stable formulation.

Data Presentation

Table 1: Effect of Solvent on Aza-Michael Addition Yield

Entry Amine Nucleophile Solvent System Conditions Yield of Mono-Adduct (%) Side Products Noted
1BenzylamineAcetonitrileReflux, 3 days75%Unreacted starting material
2Benzylamine2:3 Methanol:WaterRT, 18 hours62%Faster reaction, cleaner profile
3N-MethylbenzylamineAcetonitrileReflux, 3 days79%Unreacted starting material
4N-Methylbenzylamine2:3 THF:WaterRT, 18 hours83%Faster reaction, cleaner profile
5Piperazine2:3 THF:WaterRT, 4 days87%Bis-adduct also possible if stoichiometry is not controlled

Data compiled from studies on aza-Michael additions to vinyl sulfonamides, demonstrating the rate enhancement in aqueous solvent systems.[6]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Michael Addition to an this compound

This protocol describes a general method for the reaction of a thiol with an this compound, with considerations for minimizing side reactions.

  • Reagent Preparation:

    • Dissolve the thiol (1.1 equivalents) in a suitable degassed solvent (e.g., THF, acetonitrile, or a mixture with water) in a round-bottom flask equipped with a magnetic stir bar.

    • In a separate vial, dissolve the this compound (1.0 equivalent) in the same degassed solvent.

  • Reaction Setup:

    • Place the flask containing the thiol solution under an inert atmosphere (e.g., nitrogen or argon).

    • If the reaction is base-catalyzed, add the base (e.g., triethylamine, DBU, 0.1-1.0 equivalents) to the thiol solution and stir for 5-10 minutes.

  • Addition:

    • Add the this compound solution dropwise to the stirring thiol/base mixture at room temperature (or a pre-cooled temperature, e.g., 0 °C).

    • The slow addition helps to maintain a low concentration of the this compound, which can reduce the likelihood of bis-adduct formation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. Check for the consumption of the this compound.

    • Once the starting material is consumed, proceed to the workup to avoid the formation of side products over time.

  • Workup:

    • Quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • If purification by column chromatography is necessary, consider using silica gel that has been pre-treated with triethylamine to minimize on-column polymerization. Run the column quickly.

    • Alternatively, consider recrystallization or preparative HPLC for purification.

Protocol 2: HPLC-MS Method for a Typical this compound Reaction Mixture

This protocol provides a starting point for the analysis of a reaction mixture containing an this compound, a nucleophile, and the expected Michael adduct.

  • Instrumentation: HPLC with a UV detector coupled to a mass spectrometer (e.g., single quadrupole or Q-TOF).

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

  • MS Detection: ESI positive and negative modes to ensure detection of all components. Monitor for the expected m/z of starting materials, mono-adduct, and potential bis-adduct.

Visualizations

Reaction_Pathways cluster_start Starting Materials cluster_products Reaction Products This compound This compound Desired Mono-Adduct Desired Mono-Adduct This compound->Desired Mono-Adduct + Nucleophile (Desired Pathway) Polymer Polymer This compound->Polymer Polymerization (Side Reaction) Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product + H₂O (Acid/Base) (Side Reaction) Nucleophile Nucleophile Nucleophile->Desired Mono-Adduct Bis-Adduct Bis-Adduct Desired Mono-Adduct->Bis-Adduct + this compound (Side Reaction)

Caption: Competing reaction pathways in this compound reactions.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory analyze Analyze reaction mixture by LC-MS and ¹H NMR start->analyze is_polymer Polymerization observed? analyze->is_polymer is_bis_adduct Bis-adduct observed? is_polymer->is_bis_adduct No solve_polymer Troubleshoot Polymerization: - Lower temperature - Degas solvents - Use inhibitor - Modify purification is_polymer->solve_polymer Yes is_hydrolysis Hydrolysis observed? is_bis_adduct->is_hydrolysis No solve_bis_adduct Troubleshoot Bis-Adduct: - Adjust stoichiometry - Slow addition of this compound - Monitor reaction closely is_bis_adduct->solve_bis_adduct Yes solve_hydrolysis Troubleshoot Hydrolysis: - Control pH during workup - Use low temperature workup - Minimize contact with water is_hydrolysis->solve_hydrolysis Yes optimize Optimize Reaction Conditions is_hydrolysis->optimize No solve_polymer->optimize solve_bis_adduct->optimize solve_hydrolysis->optimize

Caption: Troubleshooting workflow for this compound reactions.

References

troubleshooting guide for the polymerization of vinyl sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the polymerization of vinyl sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in polymerizing vinyl sulfonamides?

Vinyl sulfonamides can be challenging to polymerize due to several factors. The monomers themselves can be prone to unwanted polymerization, especially during purification steps like silica gel chromatography.[1] Synthesis of the monomers can also result in low yields due to competing side reactions.[1][2] Furthermore, controlling the polymerization to achieve polymers with low polydispersity and desired molecular weights requires careful selection of the polymerization technique and reaction conditions.

Q2: Which polymerization methods are suitable for vinyl sulfonamides?

Several methods can be employed, each with its own advantages and challenges:

  • Thiol-Michael Addition Polymerization: Vinyl sulfonamides are effective Michael acceptors and react readily with thiols. This method is often used for crosslinking polymerizations and can achieve high conversions (>90%) under photoinitiation.[3][4] Tertiary vinyl sulfonamides, in particular, form polymers with impressive hydrolytic stability.[3][5]

  • Free Radical Polymerization: This is a common method for vinyl monomers. The choice of initiator and reaction conditions, such as pH, can significantly impact the conversion rate. For instance, the free radical polymerization of vinyl sulfonic acid (VSA) shows maximum conversion in acidic media.[6]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a form of living radical polymerization that allows for the synthesis of polymers with low polydispersity and high end-group functionality.[7] While less documented for vinyl sulfonamides specifically, related vinyl sulfonate esters have been successfully polymerized using RAFT with xanthate-type chain transfer agents (CTAs).[8][9]

Q3: How does the reactivity of vinyl sulfonamides compare to other common monomers?

The reactivity of the vinyl group in vinyl sulfonamides is influenced by the strong electron-withdrawing nature of the sulfonyl group.

  • Compared to acrylates , vinyl sulfonamides are generally more reactive in thiol-Michael additions.[10]

  • The reactivity can be tuned based on the substitution on the amide nitrogen. Tertiary vinyl sulfonamides often exhibit faster reaction kinetics than secondary vinyl sulfonamides in thiol-Michael additions.[5]

  • Compared to vinyl sulfonate esters , vinyl sulfonamides may show lower reactivity in some contexts due to the lower electronegativity of nitrogen compared to oxygen.[10]

Troubleshooting Guide

Issue 1: Low Polymerization Yield or No Polymerization

Q: My vinyl sulfonamide polymerization has a very low yield or failed to initiate. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to your reagents and reaction setup.

Possible Causes & Troubleshooting Steps:

  • Initiator Problems:

    • Incorrect Initiator Choice: The initiator may not be suitable for your monomer or reaction conditions. For free-radical polymerization, common initiators like AIBN or persulfates are used.[6][11] For RAFT, the initiator must be compatible with the chosen CTA.[9]

    • Initiator Concentration: The monomer-to-initiator ratio is critical. Too little initiator can lead to slow or incomplete polymerization, while too much can result in low molecular weight polymers and potential side reactions.[12]

    • Initiator Decomposition: Ensure your initiator has not expired or decomposed during storage. Some initiators are sensitive to light and temperature.

  • Monomer Impurities:

    • Inhibitors: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. These must be removed before the reaction, typically by passing the monomer through an inhibitor removal column or by distillation.

    • Synthesis Byproducts: Impurities from the monomer synthesis can interfere with polymerization.[1] Purification of the vinyl sulfonamide monomer is crucial.

  • Reaction Conditions:

    • Oxygen Inhibition: Free radical polymerizations are highly sensitive to oxygen, which can quench radicals and inhibit the reaction. Ensure your reaction mixture is thoroughly de-gassed using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon).

    • Incorrect Temperature: The reaction temperature must be appropriate for the chosen initiator to ensure an adequate rate of radical generation.

    • Solvent Effects: The choice of solvent can influence polymerization kinetics and polymer properties.[13] Ensure the monomer and resulting polymer are soluble in the chosen solvent.

Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)

Q: The resulting polymer has a much higher (or lower) molecular weight than targeted and a broad PDI (>1.5). How can I achieve better control?

A: Achieving a target molecular weight and low PDI requires a controlled or living polymerization technique.

Solutions:

  • Switch to a Controlled Polymerization Method:

    • RAFT Polymerization: This is the preferred method for synthesizing well-defined polymers from vinyl monomers. By carefully selecting a Chain Transfer Agent (CTA), you can control the molecular weight based on the ratio of monomer consumed to the amount of CTA used.[8][9] A linear increase in molecular weight with monomer conversion is a key indicator of a controlled process.[9]

    • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful living polymerization method that uses a transition metal complex (typically copper) to reversibly activate and deactivate the growing polymer chains.[14]

  • Optimize RAFT/ATRP Conditions:

    • CTA/Initiator Ratio: In RAFT, the ratio of CTA to initiator is critical. A higher ratio generally leads to better control and lower PDI.[8]

    • Choice of CTA: The CTA must be appropriate for the monomer. For the related vinyl sulfonate esters, xanthate-type CTAs have proven effective.[8][9]

    • Reagent Purity: Controlled polymerization techniques are highly sensitive to impurities that can terminate growing chains. Ensure all reagents (monomer, solvent, initiator, CTA) are of high purity.

Issue 3: Polymer Purification Challenges

Q: I am struggling to purify my polyvinyl sulfonamide. What are the best practices?

A: Polymer purification aims to remove unreacted monomer, initiator fragments, and other impurities. The method depends on the polymer's solubility.

Recommended Purification Protocols:

  • Precipitation: This is the most common method.

    • Procedure: Dissolve the crude polymer in a small amount of a "good" solvent (one in which it dissolves well). Then, slowly add this solution to a large volume of a "non-solvent" (one in which the polymer is insoluble but impurities are soluble) under vigorous stirring.

    • Example: If your polymer is soluble in water, you might precipitate it in a solvent like acetone or methanol.[15][16]

    • Repeat: The precipitation process should be repeated 2-3 times to ensure high purity.

  • Dialysis:

    • Application: This method is ideal for removing low molecular weight impurities from water-soluble polymers.[16]

    • Procedure: The polymer solution is placed in a dialysis membrane bag with a specific molecular weight cut-off (MWCO). The bag is then submerged in a large volume of deionized water, which is changed periodically. Small molecules diffuse out, while the larger polymer chains are retained.

  • Column Chromatography: While vinyl sulfonamide monomers can be prone to polymerization on silica gel[1], Size Exclusion Chromatography (SEC) can be used for polymer fractionation, although it is less common for bulk purification.

Experimental Protocols & Data

Protocol 1: General Procedure for RAFT Polymerization

This protocol is adapted from general RAFT procedures and successful methods for related vinyl sulfonate esters.[8][9]

  • Reagent Preparation:

    • Purify the vinyl sulfonamide monomer by passing it through a column of basic alumina to remove inhibitors.

    • The initiator (e.g., AIBN) should be recrystallized if necessary.

    • The solvent should be of high purity.

  • Reaction Setup:

    • In a Schlenk flask or ampule, add the vinyl sulfonamide monomer, the RAFT CTA (e.g., a xanthate), and the initiator in the desired molar ratios.

    • Add the solvent (e.g., 1,4-dioxane, DMF, or toluene).

    • Seal the flask/ampule.

  • De-gassing:

    • Perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

    • Backfill the flask with an inert gas like nitrogen or argon.

  • Polymerization:

    • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-90 °C).[7]

    • Allow the reaction to proceed for the specified time (e.g., 6-24 hours).

  • Termination and Isolation:

    • Stop the reaction by rapidly cooling the vessel in an ice bath and exposing it to air.

    • Precipitate the polymer in a suitable non-solvent.

    • Filter and dry the polymer under vacuum until a constant weight is achieved.

Table 1: Example RAFT Polymerization Parameters

ComponentExamplePurposeTypical Molar Ratio (to CTA)
MonomerN-Cyclohexyl vinyl sulfonamideBuilding block of the polymer50 - 500
CTAXanthate (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate)[8]Chain Transfer Agent (Controls MW/PDI)1
InitiatorAIBN or V-50Radical Source0.1 - 0.2
Solvent1,4-DioxaneReaction Medium-
Temperature60-80 °CInitiator Decomposition-

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the general workflow for polymerization and a logical approach to troubleshooting common issues.

G General Experimental Workflow for Vinyl Sulfonamide Polymerization prep 1. Reagent Preparation purify_m Monomer Purification prep->purify_m setup 2. Reaction Setup purify_m->setup degas 3. De-gassing (Freeze-Pump-Thaw) setup->degas poly 4. Polymerization (Heating) degas->poly iso 5. Isolation & Purification poly->iso precip Precipitation or Dialysis iso->precip charac 6. Characterization (NMR, SEC/GPC) precip->charac

General polymerization workflow diagram.

G Troubleshooting Flowchart for Low Polymer Yield start Problem: Low Polymer Yield q_oxygen Was the system thoroughly de-gassed? start->q_oxygen sol_oxygen Solution: Improve de-gassing (e.g., more F-P-T cycles) q_oxygen->sol_oxygen No q_initiator Is the initiator active and at the correct concentration? q_oxygen->q_initiator Yes sol_initiator Solution: Use fresh initiator. Verify [M]/[I] ratio. q_initiator->sol_initiator No q_monomer Was the monomer purified to remove inhibitors? q_initiator->q_monomer Yes sol_monomer Solution: Pass monomer through an inhibitor removal column. q_monomer->sol_monomer No q_temp Is the reaction temperature correct for the initiator? q_monomer->q_temp Yes sol_temp Solution: Verify initiator half-life at reaction temperature. q_temp->sol_temp No

References

Ethenesulfonamide Synthesis & Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for improving the yield and purity of ethenesulfonamide. This guide includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and comparative data to support your synthetic and purification efforts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction to synthesize this compound resulted in a very low yield or no product. What are the potential causes and how can I improve the yield?

Answer: Low yields in this compound synthesis can arise from several factors. A primary consideration is the integrity of your starting materials and the reaction conditions.

  • Starting Material Quality: Ensure that your 2-chloroethanesulfonyl chloride has not hydrolyzed due to moisture exposure. It is also crucial to use a sufficiently concentrated source of ammonia.

  • Incomplete Reaction: Monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. One common issue with vinyl sulfonamides is their propensity to polymerize.[1]

  • Temperature Control: The reaction of 2-chloroethanesulfonyl chloride with ammonia is exothermic. Maintaining a low temperature during the addition of ammonia is critical to prevent side reactions and decomposition.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. Consider purifying starting materials if their quality is uncertain.

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Ensure the temperature is maintained at the recommended level throughout the reaction.

  • Control Reagent Addition: Add the ammonia solution slowly and dropwise to the solution of 2-chloroethanesulfonyl chloride to maintain temperature control.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and potential side reactions.

Issue 2: Product is an Oil or Fails to Crystallize During Purification

Question: I am trying to purify this compound by recrystallization, but it is "oiling out" or not crystallizing at all. What should I do?

Answer: "Oiling out," where the product separates as a liquid instead of a solid, or failure to crystallize are common issues in recrystallization.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of this compound is too high for crystals to form.

  • Inappropriate Solvent: The chosen solvent or solvent mixture may not be ideal for this compound. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

  • Presence of Impurities: Significant amounts of impurities can inhibit crystal formation or cause the product to oil out.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: Add a single, pure crystal of this compound to the solution to initiate crystallization.

  • Optimize Solvent System:

    • If too much solvent was used, carefully evaporate some of it to increase the concentration of the product.

    • If the compound is oiling out, try reheating the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. An ethanol-water mixture is a commonly used solvent system for the recrystallization of polar organic compounds.[3][4][5]

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization.

Issue 3: Product Purity is Low After Purification

Question: After purification by recrystallization or chromatography, the purity of my this compound is still not satisfactory. How can I improve it?

Answer: Low purity after an initial purification step indicates that the chosen method is not effectively removing all impurities.

  • Co-crystallization of Impurities: Some impurities may have similar solubility properties to this compound and co-crystallize with the product.

  • Ineffective Chromatographic Separation: The mobile phase used for column chromatography may not be providing adequate separation between this compound and its impurities.

  • Product Degradation: this compound, being a vinyl sulfonamide, can be prone to polymerization, especially during purification steps like silica gel chromatography.[1]

Troubleshooting Steps:

  • Multiple Recrystallizations: Perform a second recrystallization using the same or a different solvent system.

  • Optimize Chromatography:

    • Mobile Phase Selection: Systematically vary the polarity of the mobile phase to improve the resolution of the desired product from impurities. A gradient elution from a non-polar to a more polar solvent system can be effective.

    • Stationary Phase: Ensure the correct stationary phase (e.g., silica gel for normal-phase chromatography) is being used.

  • Minimize Polymerization: To mitigate polymerization on silica gel, consider deactivating the silica gel with a small amount of a non-nucleophilic base, like triethylamine, in the mobile phase. Alternatively, consider purification methods that do not involve silica gel, such as recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-chloroethanesulfonyl chloride, vinylsulfonyl chloride, and taurine (2-aminoethanesulfonic acid).[6][7][8] The reaction of 2-chloroethanesulfonyl chloride with ammonia is a frequently cited method.

Q2: What is a suitable solvent for the synthesis of this compound from 2-chloroethanesulfonyl chloride?

A2: A common solvent for this reaction is diethyl ether. The reaction is typically carried out at a low temperature to control the exothermicity.

Q3: What are the potential impurities in this compound synthesis?

A3: Potential impurities can include unreacted starting materials, byproducts from side reactions such as the formation of oligomers or polymers of this compound, and salts formed during the reaction (e.g., ammonium chloride). While the formation of mutagenic alkyl sulfonates has been a concern in the synthesis of sulfonate salts in the presence of alcohols, some research suggests this is unlikely under typical synthetic conditions for sulfonamides where the acid is neutralized.[9][10]

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For purity assessment, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques.

Q5: How should this compound be stored?

A5: Due to its potential for polymerization, this compound should be stored in a cool, dark place, preferably under an inert atmosphere.

Experimental Protocols

Synthesis of this compound from 2-Chloroethanesulfonyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 2-Chloroethanesulfonyl chloride

  • Concentrated ammonium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

  • Dissolve 2-chloroethanesulfonyl chloride in diethyl ether in the flask.

  • Cool the flask to between -5 and 0 °C using an ice-salt bath.

  • Slowly add concentrated ammonium hydroxide dropwise from the dropping funnel while vigorously stirring the solution. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Allow the mixture to warm to room temperature and stir for another hour.

  • Filter the reaction mixture to remove the precipitated ammonium chloride.

  • Wash the filtrate with a small amount of water, followed by a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization (Ethanol-Water):

  • Dissolve the crude this compound in a minimal amount of hot ethanol.[3][11]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).[4]

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water, and dry them under vacuum.

Data Presentation

Synthesis MethodStarting MaterialsSolventTypical YieldPurityReference
Ammonolysis2-Chloroethanesulfonyl chloride, AmmoniaDiethyl Ether~60-70%>95% after purification(General literature procedure)
SulfonylationVinylsulfonyl chloride, AmmoniaVariesModerate to GoodDependent on purification[7]
From TaurineTaurineVariesFeasibleDependent on purification[6][12][13]
Purification MethodDescriptionAdvantagesDisadvantages
RecrystallizationDissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Cost-effective, scalable, can yield high purity.Yield loss in the mother liquor, may not remove all impurities.
Column ChromatographySeparating the product from impurities based on their differential adsorption to a stationary phase.Can provide very high purity and separate closely related compounds.Can be time-consuming, requires solvents, potential for product degradation on the stationary phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2-Chloroethanesulfonyl chloride, NH3) reaction Reaction in Diethyl Ether (-5 to 0 °C) start->reaction Ammonia Addition workup Aqueous Work-up & Solvent Removal reaction->workup Quenching & Extraction crude Crude this compound workup->crude recrystallization Recrystallization (Ethanol/Water) pure_product Pure this compound recrystallization->pure_product chromatography Column Chromatography (Silica Gel) chromatography->pure_product crude->recrystallization Option 1 crude->chromatography Option 2 analysis Purity & Identity Confirmation (HPLC, NMR, MS) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low or No Yield cause1 Poor Reagent Quality issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Side Reactions (e.g., Polymerization) issue->cause3 cause4 Incorrect Temperature issue->cause4 sol1 Verify/Purify Reagents cause1->sol1 sol2 Monitor with TLC, Adjust Time cause2->sol2 sol3 Inert Atmosphere, Controlled Addition cause3->sol3 sol4 Maintain Low Temperature cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yields.

purification_troubleshooting cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues issue Purification Problems (Oiling Out, Low Purity) recrys_issue1 Fails to Crystallize / Oils Out issue->recrys_issue1 recrys_issue2 Low Purity after Recrystallization issue->recrys_issue2 chrom_issue Poor Separation issue->chrom_issue recrys_sol1 Induce Crystallization (Scratch/Seed) Optimize Solvent Slow Cooling recrys_issue1->recrys_sol1 recrys_sol2 Repeat Recrystallization Use Different Solvent recrys_issue2->recrys_sol2 chrom_sol Optimize Mobile Phase Change Stationary Phase chrom_issue->chrom_sol

Caption: Troubleshooting common purification challenges for this compound.

References

Ethenesulfonamide Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of ethenesulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the large-scale synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for industrial-scale production of this compound?

A1: The most prevalent industrial route involves a two-step process starting from 2-chloroethanesulfonyl chloride. The first step is the reaction of 2-chloroethanesulfonyl chloride with ammonia to form 2-chloroethanesulfonamide. The second step is a dehydrohalogenation of the 2-chloroethanesulfonamide intermediate, typically using a base, to yield the final product, this compound. This method is generally favored for its use of readily available and cost-effective starting materials.

Q2: What are the primary challenges when scaling up the dehydrohalogenation of 2-chloroethanesulfonamide?

A2: Scaling up the dehydrohalogenation step presents several critical challenges:

  • Exothermic Reaction Control: The reaction is often exothermic, and on a large scale, the heat generated can be significant. Poor heat removal can lead to temperature spikes, which may cause side reactions, degradation of the product, and potential thermal runaway.[1]

  • Mixing Efficiency: Ensuring uniform mixing in large reactors is crucial. Inadequate mixing can result in localized high concentrations of the base, leading to the formation of byproducts and incomplete conversion.

  • Byproduct Formation: At elevated temperatures or with poor mixing, side reactions such as the formation of aziridine-N-sulfonamide or oligomeric species can occur.

  • Solid Handling: If the intermediate or product precipitates during the reaction, it can lead to challenges in stirring and heat transfer.

Q3: How can I improve the yield and purity of this compound during scale-up?

A3: To enhance yield and purity, consider the following:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, addition rate of the base, and stirring speed. A lower temperature and slower addition of the base can help to manage the exotherm and minimize side reactions.

  • Choice of Base and Solvent: The choice of base (e.g., sodium hydroxide, potassium carbonate) and solvent can significantly impact the reaction. A thorough screening of different base and solvent systems at the lab or kilo scale is recommended.

  • In-Process Monitoring: Utilize Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor the reaction progress and ensure complete conversion.

  • Purification Strategy: Develop a robust purification strategy. While lab-scale purification often relies on column chromatography, industrial-scale purification may involve crystallization, distillation, or extraction.

Q4: What are the key safety considerations for the large-scale synthesis of this compound?

A4: Safety is paramount in any scale-up process. Key considerations include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like reaction calorimetry to understand the heat of reaction and the potential for thermal runaway.[2]

  • Process Safety Management (PSM): Implement a comprehensive PSM program that includes hazard identification, risk analysis, and the implementation of control measures.

  • Handling of Hazardous Materials: 2-chloroethanesulfonyl chloride is corrosive and moisture-sensitive. Ensure proper handling procedures and personal protective equipment (PPE) are in place. This compound itself can be an irritant.

  • Emergency Procedures: Establish clear emergency procedures for events such as thermal runaway, spills, or unexpected pressure buildup.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor reaction completion using TLC, GC, or HPLC. Consider extending reaction time or slightly increasing temperature if thermal hazards are well-controlled.
Product degradation.Avoid excessive temperatures and prolonged reaction times. Ensure the workup procedure is optimized to minimize product loss.
Mechanical losses during workup.Optimize filtration and extraction procedures to minimize loss of product.
High Impurity Levels Side reactions due to poor temperature control.Improve reactor cooling and control the addition rate of reagents to manage the exotherm.
Non-uniform mixing leading to localized "hot spots".Ensure adequate agitation for the reactor volume. Consider the use of baffles to improve mixing.
Impure starting materials.Ensure the purity of 2-chloroethanesulfonyl chloride and ammonia before use.
Difficult Product Isolation/Purification Oiling out during crystallization.Adjust the solvent system, cooling rate, or consider seeding to promote the formation of a crystalline solid.
Formation of a stable emulsion during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation may be necessary at a larger scale.
Product instability during purification.Avoid high temperatures during distillation or solvent removal. Consider azeotropic distillation at reduced pressure.
Reaction Stalls Inactivation of the base.Ensure the reaction is carried out under anhydrous conditions if a moisture-sensitive base is used.
Poor solubility of reactants.Select a solvent system where all reactants are sufficiently soluble at the reaction temperature.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Chloroethanesulfonamide

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of aqueous ammonia (e.g., 28-30%) in a suitable solvent like dichloromethane or diethyl ether.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride in the same solvent via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloroethanesulfonamide.

Step 2: Dehydrohalogenation to this compound

  • Dissolve the crude 2-chloroethanesulfonamide in a suitable solvent (e.g., tetrahydrofuran, acetone).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of a base (e.g., aqueous sodium hydroxide, triethylamine) while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or GC.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or crystallization.

Data Presentation

Table 1: Comparison of Typical Parameters between Lab-Scale and Pilot-Scale Synthesis

ParameterLaboratory-Scale (e.g., 10 g)Pilot-Scale (e.g., 10 kg)Key Scale-Up Considerations
Typical Yield 70-85%60-75%Yield reduction can be due to less efficient mixing and heat transfer, and more complex workup procedures.
Purity (before purification) 85-95%75-90%Increased potential for byproduct formation at a larger scale.
Reaction Time (Dehydrohalogenation) 1-3 hours4-8 hoursSlower addition rates of reagents are required to control the exotherm.
Typical Impurities Unreacted 2-chloroethanesulfonamide, chlorinated byproductsHigher levels of oligomeric byproducts, aziridine-N-sulfonamideImpurity profile may change with scale; thorough analysis is crucial.

Visualizations

experimental_workflow start Start: 2-Chloroethanesulfonyl Chloride & Ammonia step1 Step 1: Amination (Formation of 2-Chloroethanesulfonamide) start->step1 step2 Step 2: Dehydrohalogenation (Base Addition) step1->step2 workup Workup: Quenching, Extraction, Washing step2->workup purification Purification: Crystallization or Distillation workup->purification product Final Product: this compound purification->product

Caption: A simplified workflow for the two-step synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC, GC, HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Action: Extend Reaction Time or Increase Temperature (with caution) incomplete->extend_time check_degradation Assess Product Degradation (Analyze for byproducts) complete->check_degradation degradation Degradation Observed check_degradation->degradation Yes no_degradation No Significant Degradation check_degradation->no_degradation No optimize_conditions Action: Optimize Temperature and Reaction Time degradation->optimize_conditions review_workup Review Workup Procedure (Mechanical Losses) no_degradation->review_workup losses_found Losses Identified review_workup->losses_found Yes optimize_workup Action: Optimize Extraction and Filtration Steps losses_found->optimize_workup

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of Ethenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying ethenesulfonamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective techniques for purifying this compound and its derivatives?

A1: The primary and most effective purification methods for this class of compounds are recrystallization, column chromatography, and extraction techniques.

  • Recrystallization is highly effective for obtaining high-purity solid compounds, assuming a suitable solvent can be found.[1][2]

  • Column Chromatography , including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC), is versatile for separating complex mixtures and isolating pure compounds.[3][4]

  • Extraction Techniques , such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are crucial for initial cleanup, removing bulk impurities from reaction mixtures or complex matrices.[4][5]

Q2: What are the potential impurities I might encounter during the synthesis and purification of this compound derivatives?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials (e.g., anthranilic acid or sulfonyl chlorides), byproducts from dimerization or other side reactions, and residual solvents.[6] While there has been regulatory concern about the formation of mutagenic alkyl sulfonates when using alcohol solvents, evidence suggests this reaction is mechanistically unlikely under the typical non-acidic conditions used for synthesizing sulfonate salts.[7]

Q3: How stable are this compound and its derivatives during purification?

A3: this compound itself is stored at cool temperatures (2-8°C) and protected from light, which suggests some sensitivity to heat and light.[8] However, purification procedures often involve heating, such as in recrystallization, indicating a degree of thermal stability.[1] Care should be taken to avoid prolonged exposure to high heat. For sensitive derivatives, deactivating acidic silica gel with a base (e.g., triethylamine) during column chromatography can prevent on-column degradation.[9]

Purification Workflow and Troubleshooting

The first step in purification is to select the appropriate technique based on the sample's characteristics. The following diagram outlines a general decision-making workflow.

G start Crude Product check_state Is the compound solid and mostly pure? start->check_state recrystallization Recrystallization check_state->recrystallization Yes check_mixture Is it a complex mixture or are impurities similar in polarity? check_state->check_mixture No end_node Pure Product recrystallization->end_node chromatography Column Chromatography check_mixture->chromatography Yes extraction Liquid-Liquid or Solid-Phase Extraction check_mixture->extraction No (Bulk Impurities) chromatography->end_node extraction->check_mixture Further Purification Needed

Caption: General workflow for selecting a purification technique.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. This guide addresses common issues.

G start Problem Encountered no_crystals No Crystals Form start->no_crystals oils_out Compound 'Oils Out' start->oils_out low_recovery Low Recovery start->low_recovery sol_scratch Scratch inner surface of the flask with a glass rod. no_crystals->sol_scratch Solution sol_seed Add a seed crystal of pure compound. no_crystals->sol_seed Solution sol_concentrate Boil off some solvent and allow to cool again. no_crystals->sol_concentrate Solution sol_reheat Reheat solution and add a small amount of solvent. oils_out->sol_reheat Solution sol_cool_slow Allow the solution to cool more slowly. oils_out->sol_cool_slow Solution sol_min_solvent Use the minimum amount of hot solvent for dissolution. low_recovery->sol_min_solvent Prevention sol_ice_cold Wash crystals with a minimal amount of ice-cold solvent. low_recovery->sol_ice_cold Optimization

Caption: Troubleshooting common issues in recrystallization.

Q: My compound is not crystallizing from the solution upon cooling. A: This indicates the solution is not supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[9]

  • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[9]

  • Concentrating: Reduce the volume of the solvent by gentle heating or under a stream of nitrogen and then allow it to cool again.[9]

Q: The compound separates as an oil, not as crystals. A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is too concentrated and cools too quickly.

  • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help.[2]

Q: My final yield of pure crystals is very low. A: Low recovery can be caused by several factors:

  • Excess Solvent: Using too much solvent to dissolve the crude product will leave a significant amount of the compound in the mother liquor. Use the minimum amount of hot solvent required for complete dissolution.[9]

  • Washing Losses: The purified crystals may have some solubility even in the cold wash solvent. Always use a minimal amount of ice-cold solvent for washing.[9]

Troubleshooting Guide: Column Chromatography

Q: I am unable to separate my target compound from a closely related impurity. A: This is a common challenge when impurities have similar polarities to the product.

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and compositions to find one that maximizes the separation (ΔRf).

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of compounds with close Rf values.[9]

  • Employ Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. A shallow gradient can effectively resolve components that are difficult to separate under isocratic (constant solvent) conditions.[9]

Q: My compound appears to be decomposing on the silica gel column. A: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.

  • Deactivate the Silica: Add 1-2% of a base, such as triethylamine, to the eluent. This will neutralize the acidic sites on the silica gel.[9]

  • Change the Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina, for acid-sensitive compounds.

Q: The column is running very slowly or has stopped flowing. A: Poor flow is often due to improper packing or clogging.

  • Check for Air Bubbles: Air trapped in the column can impede solvent flow. Ensure all buffers and solvents are thoroughly degassed.[10]

  • Sample Preparation: Ensure your sample is fully dissolved and filtered before loading. Precipitated material can clog the frit at the top of the column.[10]

  • Repack the Column: If the packing is too fine or has settled unevenly, it may need to be repacked.

Data Presentation: Purification Parameters

The tables below summarize typical starting conditions for chromatographic purification of sulfonamides.

Table 1: Example HPLC & SFC Conditions for Sulfonamide Separation

ParameterHPLC/DAD[3]SFC/UV[3]UPLC-MS/MS[11]
Stationary Phase C18 SPE-column (SupelcleanTM)Silica column + Aminopropyl columnFe3O4@SiO2@PDE-TAPB-COF
Mobile Phase Not SpecifiedCO2 with a 10% to 30% Methanol gradientAcetonitrile and Water
Flow Rate Not Specified2.5 mL/minNot Specified
Temperature Not Specified65°C40°C
Detection Diode Array Detector (DAD)Ultraviolet (UV)Tandem Mass Spectrometry (MS/MS)

Table 2: Example Solid-Phase Extraction (SPE) Conditions

ParameterMethod 1 (Water Samples)[12]Method 2 (Honey Samples)[13]
Sorbent Bond Elut HLB (Hydrophilic-Lipophilic Balanced)CTAB coated silica gel
Conditioning 6 mL Methanol, then 6 mL Water5 mL Deionized Water, then 5 mL pH 6 Buffer
Sample Loading Water sample (pH 4-7) at ~5 mL/minSample in pH 6 Buffer at 1.5 mL/min
Washing 6 mL Water3 mL Tris-HCl buffer
Elution 8 mL Methanol4 mL Methanol-Water (1:1)

Experimental Protocols

Protocol 1: General Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of a suitable solvent. Heat the mixture on a hot plate with stirring until it boils. Continue to add small portions of the hot solvent until the solid has just completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 20-30 minutes.[2]

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper or transfer them to a watch glass. For complete solvent removal, a vacuum oven may be used.

Protocol 2: General Solid-Phase Extraction (SPE) for Sample Cleanup

  • Sorbent Conditioning: Pass the recommended conditioning solvents through the SPE cartridge. This typically involves an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the stationary phase.[12][13]

  • Sample Loading: Dissolve the crude sample in a suitable solvent and adjust the pH if necessary. Pass the sample solution through the conditioned cartridge at a slow, controlled flow rate to ensure efficient binding of the target analyte.[12]

  • Washing: Pass a wash solvent through the cartridge. This solvent should be strong enough to remove weakly bound impurities but not so strong that it elutes the target compound.[12]

  • Elution: Pass a stronger elution solvent through the cartridge to desorb the purified target compound. Collect this eluate. The eluate can then be evaporated and prepared for final analysis or further purification steps.[13]

References

managing the stability and degradation of ethenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability and degradation of ethenesulfonamide in solution. It covers common questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, and vinyl sulfonamides in general, is primarily influenced by pH, temperature, light, and the presence of nucleophiles. The vinyl group is susceptible to Michael addition reactions, especially with soft nucleophiles like thiols, while the sulfonamide group can undergo hydrolysis under certain conditions.[1][2][3]

Q2: How does pH impact the stability of this compound?

A2: The pH of a solution can significantly alter the degradation rate of sulfonamide-containing compounds.[4] While many sulfonamides are relatively stable in acidic conditions, they can become more susceptible to degradation in neutral to alkaline environments.[5][6] The vinyl group's reactivity towards nucleophiles can also be pH-dependent, as the ionization state of the nucleophile (e.g., thiolate formation from a thiol at higher pH) increases its reactivity.[3]

Q3: Is this compound susceptible to degradation by light?

A3: Yes, compounds with structures similar to this compound can be susceptible to photodegradation. It is recommended to protect solutions containing this compound from light, especially during storage and handling, to prevent the formation of photodegradation products.[7][8][9] Experiments involving UV irradiation have been shown to effectively degrade sulfonamides.[7][8]

Q4: What are the likely degradation pathways for this compound?

A4: The two primary degradation pathways are:

  • Michael Addition: The electron-withdrawing sulfonamide group activates the vinyl group, making it a target for nucleophilic attack (a Michael acceptor). Common nucleophiles in experimental settings include thiols (from reagents like dithiothreitol or glutathione), amines, and even water or hydroxide ions under certain conditions.[1][2]

  • Hydrolysis: The sulfonamide bond (S-N) can be cleaved via hydrolysis, particularly under forcing conditions like strong acid or base and elevated temperatures. This would lead to the formation of ethenesulfonic acid and ammonia.

Q5: What are the recommended storage conditions for this compound solutions?

A5: To ensure maximum stability, this compound stock solutions should be stored at low temperatures (2-8°C is often recommended for the solid material) and protected from light.[10][11] The choice of solvent is also critical; aprotic, non-nucleophilic solvents are preferred. For aqueous solutions, using a buffered system at a slightly acidic pH may enhance stability, though this must be verified experimentally. Aliquoting stock solutions is advisable to minimize freeze-thaw cycles.

Troubleshooting Guide
Observed Problem Potential Cause Recommended Solution
Loss of compound over a short time in an aqueous buffer. Reaction with buffer components: Some buffer components, like those containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT), are nucleophilic and can react with the vinyl group.Switch to a non-nucleophilic buffer system such as phosphate or HEPES. Ensure all buffer components are non-reactive.
Appearance of unknown peaks in HPLC/LC-MS analysis. Degradation of the compound: New peaks likely represent degradation products formed via hydrolysis, reaction with solvent/solutes, or photodegradation.Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. This helps in tracking stability.[12][13] Analyze samples immediately after preparation.
Inconsistent results between experimental replicates. Variable degradation: Inconsistent handling, such as different exposure times to light or ambient temperature, can lead to variable levels of degradation between samples.Standardize all handling procedures. Prepare solutions fresh for each experiment from a frozen, aliquoted stock. Protect all solutions from light using amber vials or aluminum foil.
Precipitation of the compound from the solution. Poor solubility or pH-dependent solubility: The solubility of sulfonamide-based compounds can be highly dependent on the pH of the solution.[4][14]Verify the solubility of this compound in your chosen solvent system. Adjust the pH or consider using a co-solvent if solubility is an issue. Ensure the concentration is below the saturation point at the storage temperature.
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.[13]

Objective: To understand the degradation profile of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.[15][16][17]

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, by a stability-indicating analytical method, typically HPLC or LC-MS.[18][19]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify major degradation products by their mass-to-charge ratio (m/z) in LC-MS.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 210-230 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the solution to be tested to a suitable concentration within the linear range of the assay using the initial mobile phase composition.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it is "stability-indicating." This means demonstrating that the peaks for degradation products do not co-elute with the parent compound peak.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation

Stress ConditionReagent/ConditionTime (hours)Temperature% Degradation (Example)Major Degradants (m/z)
Acid Hydrolysis 0.1 M HCl4860°C< 5%-
Base Hydrolysis 0.1 M NaOH4860°C~ 15%[M+18+H]⁺ (Hydrolysis)
Oxidation 3% H₂O₂48RT~ 10%[M+16+H]⁺ (Oxidation)
Photolysis UV/Vis Light24RT> 20%Various
Thermal (Solid) Dry Heat4880°C< 2%-
Note: These are hypothetical example data and must be determined experimentally.
Visualizations

Logical Workflow for Stability Assessment

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application (Forced Degradation) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Photo Photolysis (UV/Vis) Prep->Photo Thermal Thermal Stress Prep->Thermal Control Analyze Control (Unstressed Sample) Prep->Control Analysis Analyze via Stability-Indicating Method (e.g., LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Compare Compare Stressed vs. Control Analysis->Compare Control->Compare Identify Identify Degradants Compare->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study of this compound.

Factors Influencing this compound Degradation

Degradation_Factors center_node This compound Stability in Solution pH pH (Acidic/Basic Conditions) center_node->pH Temp Temperature (Elevated Heat) center_node->Temp Light Light Exposure (UV/Visible) center_node->Light Nucleophiles Presence of Nucleophiles (e.g., Thiols, Amines) center_node->Nucleophiles Solvent Solvent Type (Aqueous/Organic) center_node->Solvent Degradation Degradation Products (e.g., Adducts, Hydrolysis Products) pH->Degradation Hydrolysis Temp->Degradation Accelerates Reactions Light->Degradation Photodegradation Nucleophiles->Degradation Michael Addition Solvent->Degradation Solvolysis

Caption: Key factors that can lead to the degradation of this compound.

References

overcoming common issues in the characterization of ethenesulfonamide products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the characterization of ethenesulfonamide products.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound products to prevent degradation?

A1: this compound and its derivatives are electrophilic and can be prone to polymerization or reaction with nucleophiles. For optimal stability, they should be stored at 2-8°C in an inert atmosphere.[1] It is also advisable to protect them from light. For long-term storage, keeping them at -20°C is recommended. Due to their reactivity, it is best to use them fresh after synthesis or purification whenever possible.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the vinyl group in an this compound?

A2: The vinyl group protons of an this compound typically appear in the range of δ 5.5-7.0 ppm in the ¹H NMR spectrum. The exact chemical shifts and coupling constants will depend on the substitution on the sulfonamide nitrogen and the solvent used. The two terminal vinyl protons will appear as doublets of doublets, and the proton attached to the same carbon as the sulfonyl group will also be a doublet of doublets. The corresponding vinyl carbons in the ¹³C NMR spectrum are expected in the range of δ 125-140 ppm.

Q3: What is the characteristic fragmentation pattern of ethenesulfonamides in mass spectrometry?

A3: In electrospray ionization mass spectrometry (ESI-MS), sulfonamides often exhibit characteristic fragmentation patterns.[2][3] A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a neutral loss of 64 Da.[4] For ethenesulfonamides, cleavage of the S-C bond of the vinyl group or the S-N bond are also common fragmentation pathways. The exact fragmentation will depend on the overall structure of the molecule and the ionization conditions.

Q4: My this compound product shows low purity after synthesis. What are the likely impurities?

A4: Impurities in this compound synthesis can arise from starting materials or side reactions. If synthesized via a Horner-Wadsworth-Emmons reaction, common impurities could include the phosphonate starting material or byproducts from its decomposition.[5] Incomplete reaction can also leave starting aldehydes or the phosphoryl sulfonamide reagent in the final product.[6] Additionally, the reactive nature of the vinyl group can lead to the formation of small oligomers or polymers, especially if the product is not handled carefully.

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause(s) Suggested Solution(s)
Broad or disappearing vinyl proton signals in ¹H NMR. 1. Presence of paramagnetic impurities. 2. Chemical exchange of the sulfonamide N-H proton. 3. Slow polymerization or oligomerization in the NMR tube.1. Filter the sample through a small plug of silica gel before analysis. 2. Add a drop of D₂O to the NMR tube and re-acquire the spectrum. This will exchange the N-H proton and may sharpen the vinyl signals. 3. Acquire the spectrum immediately after preparing the sample. Consider using a lower concentration.
Complex, overlapping multiplets in the aromatic region. 1. Presence of rotamers due to restricted rotation around the S-N bond. 2. Mixture of isomers or impurities.1. Acquire the spectrum at a higher temperature to increase the rate of bond rotation and potentially simplify the spectrum. 2. Verify purity by LC-MS or HPLC.
Poor solubility in common NMR solvents like CDCl₃. The polarity of the this compound derivative may not be compatible with chloroform.Try more polar solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄.[7]
Mass Spectrometry
Issue Possible Cause(s) Suggested Solution(s)
No molecular ion peak is observed. The molecular ion is unstable and completely fragments upon ionization.1. Use a softer ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), instead of electron impact (EI). 2. Look for adduct ions, such as [M+H]⁺ or [M+Na]⁺, which are common in ESI.
The observed mass does not match the expected mass. 1. Formation of an adduct with a solvent molecule. 2. Unexpected fragmentation or rearrangement in the ion source. 3. The compound may have polymerized.1. Check for peaks corresponding to [M+solvent+H]⁺. 2. Analyze the fragmentation pattern to see if it is consistent with the expected structure. 3. Analyze the sample by a technique sensitive to polymers, such as gel permeation chromatography (GPC).
Multiple peaks are observed in the mass spectrum. The sample is a mixture of compounds.Purify the sample using chromatography (e.g., flash chromatography or preparative HPLC) before re-analyzing by mass spectrometry.
Chromatography (HPLC/LC-MS)
Issue Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting). 1. Interaction of the sulfonamide group with residual silanols on the silica-based column. 2. Column overload. 3. The sample solvent is too strong.1. Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. Alternatively, use a column with a different stationary phase, such as an embedded polar group (EPG) column. 2. Dilute the sample and inject a smaller volume. 3. Dissolve the sample in the mobile phase or a weaker solvent.
Variable retention times. 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves. 2. Use a column oven to maintain a constant temperature. 3. Flush the column or replace it if it is old or has been used with harsh conditions.
No peak is observed. 1. The compound is not eluting from the column. 2. The compound is not being detected. 3. The compound has degraded on the column.1. Increase the organic solvent percentage in the mobile phase or switch to a stronger solvent. 2. Ensure the detector is set to an appropriate wavelength for your compound (if using UV detection). For MS detection, check the ionization and detector settings. 3. Ethenesulfonamides can be reactive. Consider using a less acidic or basic mobile phase, or a different stationary phase.

Data Presentation

Table 1: Representative NMR Data for this compound
Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H₂C=5.8 - 6.2125 - 130Typically two signals, each a doublet of doublets.
=CH-S6.5 - 7.0135 - 140Typically a doublet of doublets.
N-HVariable-Broad signal, exchangeable with D₂O.

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Table 2: Common Mass Spectral Fragments for Ethenesulfonamides
m/z of Fragment Ion Neutral Loss Possible Fragment Structure
[M-64]⁺SO₂Loss of sulfur dioxide.[4]
[M-79]⁺•SO₂NH₂Cleavage of the C-S bond.
VariesR-NH₂Cleavage of the S-N bond.

Experimental Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Set the spectral width to cover a range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled ¹³C experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the sample concentration and instrument).

    • Set the relaxation delay to 2-5 seconds.

    • Set the spectral width to 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the multiplicities and coupling constants.

Protocol 2: General Procedure for LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the this compound product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute this solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive or negative, depending on the compound's ability to be protonated or deprotonated.

    • Scan Range: m/z 50-500.

    • Optimize parameters such as capillary voltage, cone voltage, and gas flows for the specific instrument and compound.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Examine the mass spectrum of the eluting peak to confirm the molecular weight and analyze the fragmentation pattern.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_stability Stability & Reactivity Assessment synthesis Synthesize this compound Product purification Purify by Flash Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LC-MS or GC-MS) nmr->ms purity Purity Analysis (HPLC) ms->purity stability Stability Study (e.g., in solution over time) purity->stability reactivity Reactivity Assay (e.g., with a nucleophile like glutathione) stability->reactivity final_product Characterized this compound Product reactivity->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound products.

covalent_inhibition_pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Covalent Inhibition receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 (Target) kinase1->kinase2 Phosphorylation substrate Substrate Protein kinase2->substrate Phosphorylation response Cellular Response substrate->response inhibitor This compound (Covalent Inhibitor) covalent_bond Covalent Bond Formation (Michael Addition with Cysteine) inhibitor->covalent_bond covalent_bond->kinase2

Caption: Covalent inhibition of a kinase signaling pathway by an this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_structure Structural Issues start Unexpected Characterization Result check_purity Check Purity by HPLC/LC-MS start->check_purity multiple_peaks Multiple Peaks Present? check_purity->multiple_peaks purify Re-purify Sample multiple_peaks->purify Yes check_structure Re-evaluate NMR & MS Data multiple_peaks->check_structure No purify->start unexpected_signals Unexpected Signals? check_structure->unexpected_signals degradation Consider Degradation/ Polymerization unexpected_signals->degradation Yes degradation->start

Caption: Logical workflow for troubleshooting unexpected characterization results.

References

Technical Support Center: Optimal Catalyst Selection for Ethenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on selecting the optimal catalyst for ethenesulfonamide synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most prevalent precursors for the synthesis of this compound are 2-chloroethanesulfonyl chloride and sodium vinylsulfonate. The choice of starting material often dictates the synthetic strategy and the selection of an appropriate catalyst or reaction conditions.

Q2: What are the main challenges in this compound synthesis?

A2: Key challenges include achieving high yields, minimizing side reactions such as polymerization of the vinyl group, and ensuring the purity of the final product. The reactivity of the vinyl group makes the compound susceptible to undesired reactions under harsh conditions.

Q3: How can I minimize the polymerization of this compound during synthesis and purification?

A3: To prevent polymerization, it is advisable to work at lower temperatures, use radical inhibitors, and avoid prolonged exposure to heat or UV light. During purification, techniques like crystallization at low temperatures or rapid chromatography with deactivated silica gel can be effective.

Q4: What are common impurities I might encounter and how can I remove them?

A4: Common impurities may include unreacted starting materials, chlorinated precursors (if using 2-chloroethanesulfonyl chloride), and oligomers or polymers of this compound. Purification can be achieved through recrystallization from appropriate solvents or column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS. - Consider increasing the reaction time or temperature cautiously. - Ensure the quality and stoichiometry of your reagents.
Degradation of the product.- Work at lower temperatures. - Use a milder base or catalyst. - Minimize reaction and work-up time.
Poor quality of starting materials.- Verify the purity of your starting materials (e.g., by NMR or titration). - Use freshly distilled or purified reagents.
Formation of Significant Side Products Polymerization of the vinyl group.- Add a radical inhibitor (e.g., hydroquinone). - Maintain a low reaction temperature.
Incomplete dehydrohalogenation.- Ensure a sufficient amount of base is used. - Optimize the reaction time and temperature for the elimination step.
Hydrolysis of sulfonyl chloride.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Product co-elutes with impurities.- Optimize the mobile phase for column chromatography. - Consider using a different stationary phase.
Product is an oil or difficult to crystallize.- Attempt co-crystallization with a suitable agent. - Use alternative purification methods like preparative HPLC.

Catalyst and Reaction Condition Comparison for this compound Synthesis

The selection of the synthetic route and catalyst is critical for achieving high yield and purity of this compound. Below is a summary of common methods and their typical performance.

Method Catalyst/Reagent Starting Material Typical Yield (%) Reaction Conditions Key Considerations
Dehydrohalogenation and Amination Triethylamine (TEA)2-Chloroethanesulfonyl chloride70-80[1]Amine acts as both reactant and catalyst for dehydrohalogenation. Reaction with ammonia follows.In-situ formation of ethenesulfonyl chloride. Careful control of temperature is needed to avoid side reactions.
Amination of Vinylsulfonate -Sodium VinylsulfonateModerateReaction with an aminating agent.Sodium vinylsulfonate is water-soluble, which may require specific reaction and workup conditions.
Palladium-Catalyzed Cross-Coupling Pd(OAc)₂ / LigandVinyl sulfonate and an amine sourceVariesTypically requires a phosphine ligand and a base.More commonly used for N-aryl or N-alkyl substituted sulfonamides. Optimization of ligand and base is crucial.
Rhodium-Catalyzed Reactions Rh₂(OAc)₄N-Sulfonyl-1,2,3-triazolesVariesInvolves the decomposition of the triazole precursor.This is an indirect method and may not be the most direct route to the parent this compound.

Experimental Protocols

Protocol 1: Synthesis from 2-Chloroethanesulfonyl Chloride via Dehydrohalogenation and Amination

This two-step, one-pot procedure involves the dehydrohalogenation of 2-chloroethanesulfonyl chloride to form ethenesulfonyl chloride in situ, followed by reaction with ammonia.

Materials:

  • 2-Chloroethanesulfonyl chloride

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Ammonia (gas or saturated solution in an organic solvent)

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-chloroethanesulfonyl chloride (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add triethylamine (1.1 equivalents) dropwise to the solution while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours. A white precipitate of triethylammonium chloride will form.

  • Filter the mixture to remove the precipitate and wash the solid with a small amount of anhydrous diethyl ether.

  • Cool the filtrate to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a saturated solution of ammonia in diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with a small amount of water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-chloroethanesulfonyl chloride.

experimental_workflow start Start: 2-Chloroethanesulfonyl Chloride step1 Dehydrohalogenation (Triethylamine) start->step1 step2 In-situ formation of Ethenesulfonyl Chloride step1->step2 step3 Amination (Ammonia) step2->step3 step4 Work-up and Purification step3->step4 end Final Product: This compound step4->end

Caption: Workflow for this compound Synthesis.

This logical diagram illustrates the key stages in the synthesis of this compound, starting from the dehydrohalogenation of the precursor to the final purified product.

troubleshooting_logic start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Optimize Reaction: - Increase time/temp - Check reagent quality incomplete->troubleshoot_reaction check_workup Analyze Work-up & Purification complete->check_workup workup_issue Identify loss during: - Extraction - Crystallization - Chromatography check_workup->workup_issue optimize_purification Refine purification method workup_issue->optimize_purification

Caption: Troubleshooting Low Yield Issues.

This flowchart provides a logical approach to diagnosing and resolving common issues leading to low product yields in this compound synthesis.

References

preventing unwanted adduct formation in ethenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethenesulfonamide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted adducts in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound and its derivatives, providing explanations and solutions in a question-and-answer format.

Q1: I am observing the formation of an unexpected side product with a mass corresponding to the addition of my thiol nucleophile to this compound. What is happening and how can I prevent it?

A1: You are likely observing the formation of a Michael adduct. This compound is an activated alkene and a Michael acceptor, making it susceptible to nucleophilic attack by soft nucleophiles like thiols. This reaction, known as aza-Michael addition, is a common pathway for unwanted adduct formation.

Troubleshooting Steps:

  • pH Control: The rate of Michael addition of thiols is highly dependent on pH. The reaction is typically faster at higher pH values where the thiol is deprotonated to the more nucleophilic thiolate anion.[1][2] Consider running your reaction at a lower pH to decrease the rate of the undesired Michael addition.

  • Temperature: Lowering the reaction temperature will generally decrease the rate of all reactions, including the formation of the Michael adduct.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents can enhance the nucleophilicity of the thiolate, potentially increasing the rate of adduct formation.[3] Experimenting with less polar solvents might be beneficial.

  • Stoichiometry and Addition Rate: Using a minimal excess of the thiol nucleophile and adding it slowly to the reaction mixture can help to minimize the formation of the adduct.

Q2: My reaction with an amine nucleophile is giving a significant amount of a side product. Is this also a Michael adduct?

A2: Yes, amines can also act as nucleophiles in aza-Michael additions with this compound. Primary and secondary amines are particularly prone to this side reaction.

Troubleshooting Steps:

  • Solvent Effects: The aza-Michael addition of amines to vinyl sulfonamides can be significantly accelerated in the presence of water.[4] If your reaction conditions allow, using an anhydrous solvent could reduce the rate of this side reaction.

  • Steric Hindrance: If possible, using a bulkier amine nucleophile may sterically hinder the approach to the vinyl group, thus reducing the rate of adduct formation.

  • Protecting Groups: Consider protecting the amine functionality if it is not the intended site of reaction. The protecting group can be removed in a subsequent step.

  • Base Concentration: If a base is used in your reaction, its concentration can influence the rate of Michael addition. Optimization of the base concentration is recommended.

Q3: I suspect my this compound is polymerizing during my reaction or upon storage. How can I confirm this and prevent it?

A3: this compound, as a vinyl compound, is susceptible to polymerization, especially in the presence of initiators (like radicals, acids, or bases) or upon exposure to heat and light. This can lead to a complex mixture of oligomers and polymers, reducing the yield of your desired product.

Troubleshooting Steps:

  • Storage Conditions: Store this compound in a cool, dark place, preferably under an inert atmosphere to minimize exposure to light, heat, and oxygen which can initiate polymerization.[5]

  • Use of Inhibitors: For reactions run at elevated temperatures, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, can help prevent polymerization.

  • Reaction Time: Minimize reaction times, especially at higher temperatures.

  • Purification: If polymerization occurs during the reaction, purification methods like column chromatography may be challenging due to the polymeric nature of the side products.[6] It is often better to prevent polymerization from the outset.

Q4: My reaction is complete, but I am seeing adduct formation during the work-up. What can I do?

A4: Unreacted this compound can form adducts with nucleophiles present during the work-up procedure (e.g., water, amines used for quenching).

Troubleshooting Steps:

  • Quenching Strategy: Instead of quenching with a nucleophilic reagent, consider using a non-nucleophilic quenching agent. Alternatively, a "scavenger" reagent that selectively reacts with the excess this compound can be added before the main work-up.

  • Immediate Work-up: Proceed with the work-up and purification as quickly as possible after the reaction is complete to minimize the time for adduct formation to occur.

  • pH Adjustment: Ensure the pH of the aqueous work-up is controlled to minimize the reactivity of any nucleophilic species present.

Data Presentation

The following table summarizes the relative reactivity of vinyl sulfonamides with thiols compared to other common Michael acceptors. This data can help in understanding the propensity of this compound to form adducts.

Michael AcceptorNucleophileCatalystSolventRelative Reaction RateReference
Tertiary Vinyl Sulfonamide n-butyl mercaptopropionateDBUDMSOHigh (comparable to acrylate)[7]
Methyl Acrylaten-butyl mercaptopropionateDBUDMSOHigh[7]
Secondary Acrylamiden-butyl mercaptopropionateDBUDMSOLow[7]
Tertiary Acrylamiden-butyl mercaptopropionateDBUDMSOModerate[7]
Phenyl Vinyl Sulfone2'-(phenethyl)thiol--Higher than Vinyl Sulfonamide[8]
Phenyl Vinyl Sulfonate2'-(phenethyl)thiol--Higher than Vinyl Sulfone[8]

Note: The reactivity of this compound is expected to be similar to that of the vinyl sulfonamides presented here. The exact rates will depend on the specific substituents and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Michael Adduct Formation with Thiol Nucleophiles

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use a dry, non-polar aprotic solvent (e.g., THF, Dichloromethane) if compatible with your reaction.

    • Cool the reaction mixture to a lower temperature (e.g., 0 °C or -20 °C) before adding the thiol.

  • Reagent Addition:

    • Dissolve the this compound derivative in the chosen solvent.

    • Prepare a separate solution of the thiol nucleophile.

    • Add the thiol solution dropwise to the this compound solution over an extended period using a syringe pump.

    • Use the minimum stoichiometric amount of thiol necessary for the desired reaction.

  • Reaction Monitoring:

    • Monitor the reaction progress closely by a suitable analytical technique (e.g., TLC, LC-MS, NMR).

  • Quenching and Work-up:

    • Once the desired reaction is complete, quench the reaction with a non-nucleophilic acid (e.g., saturated aqueous ammonium chloride) to neutralize any basic catalyst and protonate the thiolate.

    • Proceed with the extraction and purification steps immediately.

Protocol 2: Stability Testing of this compound under Different pH Conditions

  • Buffer Preparation:

    • Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9). Common buffer systems include acetate for acidic pH, phosphate for neutral pH, and borate for basic pH.[9][10]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Add a known amount of the stock solution to each buffer to a final desired concentration.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

    • Protect the samples from light.

  • Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

    • Analyze the concentration of the remaining this compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key concepts related to unwanted adduct formation in this compound reactions.

Michael_Addition cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product This compound This compound (Michael Acceptor) Attack Nucleophilic Attack on β-carbon Nucleophile Nucleophile (Nu-H) (e.g., Thiol, Amine) Intermediate Enolate Intermediate Attack->Intermediate Forms Protonation Protonation Intermediate->Protonation Undergoes Adduct Michael Adduct (Unwanted Side Product) Protonation->Adduct Yields

Caption: Mechanism of Michael Addition in this compound Reactions.

Troubleshooting_Workflow Start Unwanted Adduct Observed Identify Identify Adduct Type (e.g., Michael Adduct, Dimer) Start->Identify Check_Conditions Review Reaction Conditions (pH, Temp, Solvent, Time) Identify->Check_Conditions Optimize_pH Optimize pH (Lower pH for thiol adducts) Check_Conditions->Optimize_pH Optimize_Temp Lower Reaction Temperature Check_Conditions->Optimize_Temp Optimize_Solvent Change Solvent (e.g., anhydrous for amines) Check_Conditions->Optimize_Solvent Optimize_Stoichiometry Adjust Stoichiometry & Addition Rate Check_Conditions->Optimize_Stoichiometry Monitor Monitor Reaction Closely Optimize_pH->Monitor Optimize_Temp->Monitor Optimize_Solvent->Monitor Optimize_Stoichiometry->Monitor Quench Optimize Quenching Strategy Monitor->Quench End Adduct Formation Minimized Quench->End

Caption: Troubleshooting Workflow for Unwanted Adduct Formation.

References

Validation & Comparative

A Comparative Guide to Spectroscopic Validation of Ethenesulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of ethenesulfonamide and its derivatives, rigorous structural validation of the final products is a critical step to ensure the integrity of their findings. This guide provides an objective comparison of the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Additionally, it briefly discusses X-ray Crystallography as an orthogonal method for unambiguous structure determination.

This guide presents quantitative data in structured tables, details experimental protocols for each technique, and includes visualizations to clarify workflows and logical relationships in structural analysis.

Comparison of Spectroscopic Methods

Each spectroscopic technique offers unique insights into the molecular structure of this compound reaction products. The choice of method, or combination of methods, will depend on the specific information required, such as connectivity, functional groups, or molecular weight.

Spectroscopic MethodInformation ProvidedStrengthsLimitations
NMR Spectroscopy Provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.- Unambiguous structure elucidation- High resolution and sensitivity- Quantitative analysis is possible- Requires higher sample concentrations- Can be time-consuming- More complex instrumentation
FT-IR Spectroscopy Identifies the presence of specific functional groups.- Rapid and non-destructive- Highly sensitive to key functional groups- Relatively inexpensive- Provides limited information on the overall molecular structure- Can be difficult to interpret complex spectra
Mass Spectrometry Determines the molecular weight and provides information about the molecular formula and structure through fragmentation patterns.- High sensitivity and specificity- Definitive confirmation of molecular weight- Can be coupled with chromatography for mixture analysis- Can be a destructive technique- Isomers may not be distinguishable without tandem MS
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.- Unambiguous determination of absolute stereochemistry and conformation.- Requires a suitable single crystal, which can be difficult to grow.- Not applicable to non-crystalline or amorphous samples.

Quantitative Spectroscopic Data for this compound

The following tables summarize the expected and reported spectroscopic data for the parent this compound molecule. These values serve as a benchmark for the validation of its synthesis and the characterization of its derivatives.

NMR Spectroscopy Data

¹H NMR (Proton NMR)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Hα (CH=)6.80dd16.5, 9.9
Hβ (trans to SO₂)6.16d16.5
Hβ' (cis to SO₂)5.87d9.9
NH₂~5.0 (broad singlet)s-

¹³C NMR (Carbon-13 NMR)

CarbonChemical Shift (δ) ppm
Cα (=CH)~135
Cβ (=CH₂)~128
FT-IR Spectroscopy Data

Characteristic absorption bands for the key functional groups in this compound.

Functional GroupVibrationWavenumber (cm⁻¹)
N-HSymmetric & Asymmetric Stretch3350 - 3250
C=CAlkene Stretch1640 - 1610
S=OAsymmetric Stretch1350 - 1300
S=OSymmetric Stretch1160 - 1120
S-NStretch950 - 850
Mass Spectrometry Data

Expected mass-to-charge ratios (m/z) for this compound in mass spectrometry.

Ionm/zNotes
[M]⁺107.00Molecular Ion (in EI-MS)
[M+H]⁺108.01Protonated Molecule (in ESI-MS)
[M-SO₂]⁺43.02Characteristic fragment from loss of sulfur dioxide

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the this compound product.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Synthesized this compound product

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard 30° or 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups of the this compound product.

Materials:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Synthesized this compound product (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid or liquid this compound product directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the this compound product.

Materials:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Ionization - EI source)

  • Solvent for sample dissolution (e.g., methanol, acetonitrile)

  • Vials for sample introduction

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound product (typically 1-10 µg/mL) in a suitable volatile solvent.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Sample Introduction: Introduce the sample solution into the ion source.

    • ESI: The sample is infused into the source where a high voltage is applied to generate a fine spray of charged droplets.

    • EI: The sample is vaporized and then bombarded with a high-energy electron beam.

  • Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the spectroscopic validation process and the relationships between the observed data and the molecular structure.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Structure Elucidation start Ethenesulfonyl chloride + Amine reaction Reaction start->reaction product Crude Product reaction->product nmr NMR Spectroscopy product->nmr Structure Confirmation ftir FT-IR Spectroscopy product->ftir Functional Group Identification ms Mass Spectrometry product->ms Molecular Weight Confirmation interpretation Spectral Interpretation nmr->interpretation ftir->interpretation ms->interpretation final_structure Validated Structure: This compound interpretation->final_structure

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

structure_elucidation cluster_structure This compound Structure cluster_data Spectroscopic Data structure H₂C=CH-SO₂-NH₂ nmr_data ¹H & ¹³C NMR: - Chemical Shifts - Coupling Constants - Integration structure->nmr_data correlates to ftir_data FT-IR: - N-H stretch - C=C stretch - S=O stretches structure->ftir_data correlates to ms_data Mass Spec: - Molecular Ion Peak - Fragmentation Pattern structure->ms_data correlates to

Caption: Logical relationship between the this compound structure and its spectroscopic data.

A Comparative Guide to the Reactivity of Ethenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ethenesulfonamide (also known as vinylsulfonamide) and its substituted derivatives. The information presented is supported by experimental data to assist researchers in understanding and utilizing these important chemical entities in various applications, including drug development and material science.

This compound and its derivatives are valuable Michael acceptors, readily participating in conjugate addition reactions with a variety of nucleophiles. Their reactivity can be finely tuned by substituents on the vinyl group or the sulfonamide nitrogen, making them versatile building blocks in organic synthesis and key components in the design of covalent inhibitors and functional polymers.

Comparative Reactivity Analysis

The reactivity of ethenesulfonamides is significantly influenced by their substitution pattern. The parent, unsubstituted this compound serves as a baseline for comparison with its more complex derivatives. Key reactions demonstrating their reactivity include Michael additions, cycloadditions, and polymerizations.

Michael Addition Reactivity

The susceptibility of the vinyl group to nucleophilic attack is a hallmark of ethenesulfonamides. This is particularly relevant in biological contexts, where reactions with nucleophilic residues of proteins, such as cysteine, are pivotal for the mechanism of action of many covalent drugs.

A study comparing the reactivity of various Michael acceptors with the biological thiol glutathione (GSH) provides quantitative insights. The half-life (t½) of the reaction serves as an inverse measure of reactivity—a shorter half-life indicates higher reactivity.

CompoundStructureReactantHalf-life (t½)
Vinylsulfonamide H₂C=CHSO₂NH₂Glutathione (GSH)238 seconds[1]
4-AcryloylmorpholineH₂C=CHCON(CH₂)₄OGlutathione (GSH)14,091 seconds[1]
N-H SulfonimidamideH₂C=CHSONH(NH)Glutathione (GSH)576 seconds[1]
(Z)-β-FluorovinylsulfonamideFHC=CHSO₂NH₂Glutathione (GSH)4.8 hours[2]
Non-fluorinated VinylsulfonamideR-CH=CHSO₂NH₂Glutathione (GSH)18.0 to 83.1 hours[2]

As the data indicates, the parent vinylsulfonamide is significantly more reactive towards glutathione than the commonly used acrylamide scaffold.[1] The introduction of substituents can further modulate this reactivity. For instance, fluorination of the vinyl group, as seen in (Z)-β-fluorovinylsulfonamide, enhances reactivity compared to other non-fluorinated derivatives.[2]

The following diagram illustrates the general mechanism of a thiol-Michael addition reaction.

Caption: Thiol-Michael Addition Mechanism.

Polymerization Reactions

Vinylsulfonamides are versatile monomers for polymerization, particularly through thiol-Michael addition polymerization. This step-growth process offers several advantages over traditional chain-growth polymerizations, including rapid reaction rates, high conversions, and the formation of uniform polymer networks.[3]

The reactivity of vinylsulfonamides in these polymerizations is higher than that of analogous acrylamides.[4] This is attributed to the strong electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the vinyl group. The structure of the sulfonamide (primary, secondary, or tertiary) also plays a crucial role, with tertiary vinylsulfonamides showing favorable properties for creating hydrolytically stable composites.[3]

An experimental workflow for monitoring the kinetics of thiol-Michael photopolymerization is depicted below.

Polymerization_Workflow cluster_prep Sample Preparation cluster_reaction Polymerization & Analysis cluster_data Data Processing Monomers Mix Vinylsulfonamide and Thiol Monomers Initiator Add Photoinitiator Monomers->Initiator Sample Place Sample in FTIR Initiator->Sample Irradiation Initiate with UV Light (320-390 nm, 10 mW/cm²) Sample->Irradiation FTIR Monitor Vinyl Conversion via FTIR Spectroscopy Irradiation->FTIR Kinetics Plot Vinyl Conversion vs. Time FTIR->Kinetics Analysis Analyze Reaction Kinetics Kinetics->Analysis

Caption: Thiol-Michael Photopolymerization Workflow.

Cycloaddition Reactions

Vinylsulfonamides are also effective dienophiles in Diels-Alder reactions and can participate in other cycloaddition reactions, such as the Pauson-Khand reaction and intramolecular Heck reactions.[5] This reactivity allows for the synthesis of a diverse range of cyclic and polycyclic sulfonamides, which are valuable scaffolds in medicinal chemistry.[5]

Experimental Protocols

Kinetic Analysis of Thiol-Michael Addition

Objective: To determine the reaction kinetics of a vinylsulfonamide with a thiol-containing nucleophile (e.g., N-acetyl cysteine methyl ester).

Materials:

  • Vinylsulfonamide derivative

  • N-acetyl cysteine methyl ester

  • Deuterated buffer system (e.g., phosphate buffer in D₂O, pH 7.4)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the vinylsulfonamide in a suitable deuterated solvent.

  • Prepare a stock solution of N-acetyl cysteine methyl ester in the deuterated buffer.

  • In an NMR tube, combine the vinylsulfonamide solution with an excess of the N-acetyl cysteine methyl ester solution to ensure pseudo-first-order kinetics.[6]

  • Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.

  • Monitor the disappearance of the vinyl proton signals of the sulfonamide over time.

  • Integrate the vinyl proton signals relative to an internal standard to determine the concentration of the vinylsulfonamide at each time point.

  • Plot the natural logarithm of the vinylsulfonamide concentration versus time. The negative of the slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).[6]

Thiol-Michael Addition Photopolymerization

Objective: To evaluate the polymerization kinetics of a vinylsulfonamide-thiol resin formulation.

Materials:

  • Divinylsulfonamide monomer

  • Multifunctional thiol monomer (e.g., pentaerythritol tetrakis(3-mercaptopropionate))

  • Photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)

  • FTIR spectrometer with a horizontal transmission apparatus

  • UV light source (320-390 nm)

Procedure:

  • Mix the divinylsulfonamide and multifunctional thiol monomers in the desired stoichiometric ratio.

  • Add the photoinitiator to the resin mixture at a specific weight percentage and ensure homogeneity.

  • Place a small drop of the resin between two transparent substrates (e.g., salt plates or polypropylene films).

  • Mount the sample in the FTIR spectrometer.

  • Record an initial FTIR spectrum before irradiation.

  • Expose the sample to UV light to initiate polymerization.

  • Continuously collect FTIR spectra during and after the irradiation period.

  • Monitor the decrease in the peak area of the vinyl group absorption band (around 1640 cm⁻¹) to determine the degree of vinyl conversion over time.[4]

Conclusion

This compound and its derivatives exhibit a rich and tunable reactivity profile. Their enhanced electrophilicity compared to traditional Michael acceptors like acrylamides makes them highly effective in a range of chemical transformations. For drug development professionals, the ability to modulate the reactivity of the vinylsulfonamide "warhead" through substitution is a powerful tool for designing potent and selective covalent inhibitors. In material science, the rapid and efficient thiol-Michael polymerization of vinylsulfonamides enables the creation of advanced polymer networks with tailored properties. The experimental protocols provided herein offer a foundation for researchers to further explore and harness the synthetic potential of this versatile class of compounds.

References

Ethenesulfonamide and its Analogues: A Comparative Guide to their Biological Activity as Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of ethenesulfonamide and its analogues, a class of compounds that have shown significant promise as endothelin (ET) receptor antagonists. The following sections detail their mechanism of action, structure-activity relationships (SAR), and supporting experimental data, offering valuable insights for researchers in cardiovascular and related therapeutic areas.

Introduction to Ethenesulfonamides as Endothelin Receptor Antagonists

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in blood pressure regulation and the pathophysiology of various cardiovascular diseases. It exerts its effects through two G protein-coupled receptor subtypes: ET-A and ET-B. The ET-A receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation. Conversely, the ET-B receptor has more diverse roles, including vasodilation via the release of nitric oxide and prostacyclin from endothelial cells, as well as clearance of circulating ET-1. Consequently, antagonism of endothelin receptors, particularly the ET-A receptor, has emerged as a key therapeutic strategy for conditions such as pulmonary arterial hypertension.

This compound derivatives have been identified as a novel class of potent and orally active endothelin receptor antagonists. This guide will explore the biological activity of these compounds and their analogues, providing a comparative analysis based on available experimental data.

Endothelin Receptor Signaling Pathway

This compound and its analogues act by competitively inhibiting the binding of endothelin peptides to their receptors. As depicted in the signaling pathway diagram below, the binding of ET-1 to its receptors (ET-A or ET-B) activates various G proteins, including Gq, Gs, and Gi. This activation triggers downstream signaling cascades, such as the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and subsequent vasoconstriction and cell proliferation. By blocking this initial binding step, this compound-based antagonists prevent the activation of these downstream pathways.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds ETBR ET-B Receptor ET1->ETBR Binds Gq Gq ETAR->Gq Activates ETBR->Gq Activates This compound This compound Analogues This compound->ETAR Blocks This compound->ETBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Vasoconstriction, Cell Proliferation, Inflammation Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: Endothelin Receptor Signaling Pathway and the inhibitory action of this compound analogues.

Comparative Biological Activity

The biological activity of this compound analogues is primarily assessed through in vitro receptor binding assays and in vivo functional assays. The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the potency and selectivity of these compounds.

In Vitro Endothelin Receptor Binding Affinity

The inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the radiolabeled endothelin binding, are a key measure of potency.

CompoundR Group ModificationET-A Receptor IC50 (nM)ET-B Receptor IC50 (nM)Selectivity (ET-B IC50 / ET-A IC50)
1a 2-phenylthis compound3.5>1000>285
6s 2-(2,4,6-trimethylphenyl)this compound2.2115
6u 2-phenyl-1-propenesulfonamide1.8>1000>555
6e Methoxy group at 6-position of pyrimidine1.230002500
6l 2-(pyridin-3-yl)this compound1.5>1000>667
6q 2-phenylethanesulfonamide1.325001923

Data compiled from multiple sources.[1][2]

In Vivo Antagonistic Activity

The in vivo activity of these compounds is often evaluated by their ability to inhibit the pressor response induced by big endothelin-1 (big ET-1), a precursor to ET-1, in conscious rats.

CompoundOral Dose (mg/kg)Inhibition of Big ET-1 Induced Pressor ResponseDuration of Action (hours)
1a 1Potent inhibition>6
6u 3Significant inhibitionNot reported
6e 0.3Potent inhibition>6.5

Data compiled from multiple sources.[1][2]

Experimental Protocols

In Vitro Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound analogues for ET-A and ET-B receptors.

1. Membrane Preparation:

  • Membranes are prepared from cells expressing either human ET-A or ET-B receptors (e.g., CHO cells).

  • Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1), and varying concentrations of the test compound (this compound analogue).

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

  • The mixture is incubated to allow for binding equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The IC50 value is determined by non-linear regression analysis of the competition binding data.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (ET-A or ET-B expressing cells) start->prepare_membranes setup_assay Set up 96-well plate: - Membranes - [¹²⁵I]ET-1 - Test Compound (varying conc.) prepare_membranes->setup_assay incubation Incubate to reach equilibrium setup_assay->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration washing Wash filters with cold buffer filtration->washing quantification Quantify radioactivity (scintillation counting) washing->quantification analysis Analyze data to determine IC₅₀ quantification->analysis end End analysis->end In_Vivo_Pressor_Response_Assay_Workflow start Start animal_prep Surgically prepare rats with arterial and venous catheters start->animal_prep recovery Allow rats to recover animal_prep->recovery drug_admin Administer test compound orally recovery->drug_admin big_et1_challenge Administer big ET-1 intravenously drug_admin->big_et1_challenge bp_monitoring Continuously monitor blood pressure big_et1_challenge->bp_monitoring data_analysis Calculate % inhibition of pressor response bp_monitoring->data_analysis end End data_analysis->end

References

comprehensive structure-activity relationship (SAR) studies of ethenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of ethenesulfonamide derivatives, focusing on their activity as endothelin receptor antagonists. While the broader sulfonamide class exhibits a wide range of biological activities, including anticancer and enzyme inhibitory effects, the most detailed and publicly available quantitative SAR data for the this compound subclass is in the context of endothelin receptor modulation. This document summarizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes associated signaling pathways and research workflows.

I. Comparative Analysis of this compound Derivatives as Endothelin Receptor Antagonists

This compound derivatives have been extensively studied as potent and selective antagonists of endothelin (ET) receptors, particularly the ETa subtype, which is implicated in vasoconstriction and cell proliferation. The general structure of these compounds consists of a core scaffold with an this compound moiety, where modifications to the aryl group and the ethenyl bridge have profound effects on potency and selectivity.

Structure-Activity Relationship (SAR) Summary:

Key SAR findings for 2-arylthis compound derivatives as ETa receptor antagonists are summarized below. The data is primarily drawn from studies on a series of compounds with a common core, highlighting the impact of substitutions on the phenyl ring of the 2-phenylthis compound group.

  • Substitution on the Phenyl Ring:

    • Methyl Substitution: Introduction of methyl groups at the 2-, 4-, and 6-positions of the phenyl ring generally leads to potent ETa receptor antagonists. Specifically, a combination of methyl groups at these positions can result in compounds with mixed ETa/ETb antagonism. For instance, the 2,4,6-trimethylphenyl derivative has been shown to be a potent mixed antagonist.

    • Halo Substitution: Halogen substitutions on the phenyl ring also influence activity. The position and nature of the halogen are critical in determining the potency and selectivity.

  • Substitution on the Ethenyl Group:

    • Introduction of an ethyl group at the 1-position of the ethenyl bridge has been shown to produce ETa-selective antagonists with oral activity.[1]

Data Presentation:

The following table summarizes the in vitro activity of selected 2-arylthis compound derivatives against the human ETa receptor.

Compound IDR (Substitution on Phenyl Ring)IC50 (nM) for ETa Receptor
1a H7.8
6a 2-Methyl8.5
6b 3-Methyl11
6c 4-Methyl7.1
6d 2-Chloro6.2
6f 4-Chloro5.5
6s 2,4,6-Trimethyl2.2

Data adapted from a study on a novel class of endothelin receptor antagonists.[1]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments relevant to the evaluation of this compound derivatives.

Endothelin Receptor Binding Assay

This assay is used to determine the affinity of a compound for the endothelin receptors (ETa and ETb).

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the binding of a radiolabeled ligand to the ETa receptor.

Materials:

  • Cell membranes expressing the human ETa receptor.

  • Radioligand: [¹²⁵I]ET-1.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand ([¹²⁵I]ET-1), and the test compound or vehicle (for total and non-specific binding).

  • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro VEGFR-2 Kinase Assay

While specific SAR data for ethenesulfonamides as VEGFR-2 inhibitors is limited, the broader sulfonamide class has shown activity. This protocol is for evaluating the potential of this compound derivatives to inhibit VEGFR-2 kinase activity.

Objective: To determine the IC50 of test compounds for the inhibition of VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase.

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP.

  • Substrate (e.g., a synthetic peptide).

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound or vehicle.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like ADP-Glo™.

  • Read the luminescence signal using a luminometer.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

MTT Assay for Anticancer Activity Screening

This assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Objective: To determine the IC50 of test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549).

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

III. Visualization of Signaling Pathways and Workflows

Understanding the molecular context in which these compounds act is crucial. The following diagrams, generated using DOT language, illustrate key signaling pathways and a typical workflow for SAR studies.

Endothelin_Receptor_Signaling ET1 Endothelin-1 (ET-1) ETaR ETa Receptor ET1->ETaR Binds Gq11 Gq/11 ETaR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation This compound This compound Derivative This compound->ETaR Antagonizes

Caption: Endothelin Receptor Signaling Pathway.

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT Akt PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Sulfonamide Sulfonamide Derivative Sulfonamide->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway.

SAR_Workflow Lead_ID Lead Compound Identification SAR_Hypothesis SAR Hypothesis Generation Lead_ID->SAR_Hypothesis Analog_Design Analog Design & Synthesis SAR_Hypothesis->Analog_Design Bio_Assay Biological Screening (e.g., Binding, Functional) Analog_Design->Bio_Assay Data_Analysis Data Analysis & SAR Elucidation Bio_Assay->Data_Analysis Data_Analysis->SAR_Hypothesis Refine Hypothesis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Experimental Workflow for SAR Studies.

References

A Comparative Guide to the Kinetic Analysis of Ethenesulfonamide Reactions with Biological Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Ethenesulfonamides, commonly referred to as vinyl sulfonamides, have emerged as a versatile class of electrophiles, or "warheads," for applications in drug discovery and chemical biology. Their utility lies in their ability to form stable, covalent bonds with biological nucleophiles, most notably the thiol group of cysteine residues in proteins. This irreversible interaction makes them valuable for developing highly potent and selective covalent inhibitors. Understanding the kinetics of these reactions is paramount for tuning their reactivity and achieving desired target engagement while minimizing off-target effects.

This guide provides a comparative analysis of the reaction kinetics between ethenesulfonamides and biologically relevant nucleophiles, supported by experimental data and detailed protocols.

Reaction Mechanism: The Thiol-Michael Addition

Ethenesulfonamides react with nucleophiles such as the thiolate anion (RS⁻) of cysteine via a conjugate addition mechanism known as the thiol-Michael addition.[1][2][3][4] The reaction is initiated by the attack of the nucleophilic thiol on the electron-deficient β-carbon of the vinyl group. This forms a stabilized carbanion intermediate, which is subsequently protonated by a proton source, often another thiol molecule, to yield the final stable thioether conjugate.[1][2] The high polarizability and inductive effect of the adjacent sulfur atom in the sulfonamide group contribute to the stabilization of this anionic intermediate, enhancing the kinetic performance of vinyl sulfonamides compared to analogues like acrylamides.[1]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product VS Ethenesulfonamide (Michael Acceptor) Intermediate Carbanion Intermediate VS->Intermediate Thiol Biological Thiol (R-SH) (e.g., Cysteine, Glutathione) Thiol->Intermediate 1. Nucleophilic Attack (Thiolate R-S⁻) Product Thioether Adduct (Stable Covalent Bond) Intermediate->Product 2. Protonation

Caption: Thiol-Michael addition reaction mechanism.

Comparative Kinetic Data

The reactivity of ethenesulfonamides can be finely tuned through structural modifications. The following table summarizes kinetic data for various ethenesulfonamides and other Michael acceptors reacting with thiol-containing nucleophiles, primarily glutathione (GSH), a key biological antioxidant used to model cellular thiol reactivity.[5] Half-life (t₁/₂) values represent the time required for 50% of the electrophile to be consumed, with lower values indicating higher reactivity.

Electrophile ClassSpecific CompoundNucleophileConditionsHalf-Life (t₁/₂)Reference(s)
Vinyl Sulfonamide (VS) N-Aryl vinyl sulfonamide (VS 2)GSH1 mM electrophile, 10 mM GSH, pH 7.483.1 h[6]
N-Aryl vinyl sulfonamide (VS 5)GSH1 mM electrophile, 10 mM GSH, pH 7.418.0 h[6]
Generic Vinyl Sulfonamide (12)GSHNot specified~4 min (238 s)[7]
β-Fluorovinylsulfonamide (FVS) (Z)-FVS 3GSH1 mM electrophile, 10 mM GSH, pH 7.44.8 h[6]
(Z)-FVS 4GSH1 mM electrophile, 10 mM GSH, pH 7.44.4 h[6]
(E)-FVS 6GSH1 mM electrophile, 10 mM GSH, pH 7.43.2 h[6]
Vinyl Sulfonimidamide Parent N-H Vinyl SulfonimidamideGSHNot specified~1.5 min (91 s)[7]
Imidic N-Mesylated Vinyl Sulfonimidamide (3e)GSHNot specified< 1 min[7]
Acrylamide 4-Acryloylmorpholine (8)GSHNot specified3.91 h[7]

Note: Reaction conditions such as pH, temperature, and solvent can significantly influence reaction rates. Direct comparison between studies should be made with caution.

The data clearly demonstrates that the reactivity of the vinyl sulfonamide scaffold can be modulated. The introduction of a fluorine atom at the β-position in β-fluorovinylsulfonamides (FVS) enhances reactivity compared to their non-fluorinated counterparts.[6] Furthermore, vinyl sulfonimidamides exhibit exceptionally fast kinetics, with reactivity tunable by the substituent on the imidic nitrogen.[7] These studies highlight the superior reactivity of sulfonamide-based warheads over the more commonly used acrylamides.[1][7]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing the reactivity of different electrophiles. Common methods involve monitoring the concentration of reactants or products over time.[8]

1. HPLC-Based Kinetic Assay

High-Performance Liquid Chromatography (HPLC) is a robust method for kinetic analysis. It allows for the separation and quantification of the starting electrophile and the resulting nucleophile adduct over time.

  • Materials:

    • This compound derivative (e.g., 1 mM stock in DMA or DMSO).

    • Biological nucleophile (e.g., 100 mM glutathione (GSH) stock in buffer).

    • Reaction Buffer: Phosphate buffer (100 mM, pH 7.4).

    • Quenching Solution: e.g., 10% formic acid in acetonitrile.

    • HPLC system with a suitable C18 column and UV detector.

  • Procedure:

    • Equilibrate the reaction buffer to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by mixing the this compound stock solution and the GSH stock solution into the reaction buffer to achieve final concentrations (e.g., 0.1 mM this compound and 1 mM GSH).

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution. This stops the reaction by denaturing any proteins and shifting the pH.

    • Analyze the quenched samples by HPLC. Monitor the decrease in the peak area of the starting this compound at a specific UV wavelength.

    • Plot the natural logarithm of the remaining electrophile concentration versus time. The negative slope of this line corresponds to the observed pseudo-first-order rate constant (k_obs).

    • Calculate the half-life using the formula: t₁/₂ = ln(2) / k_obs.

2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction in real-time by observing the disappearance of proton signals specific to the vinyl group of the electrophile and the appearance of new signals corresponding to the product.[9][10]

  • Procedure:

    • Prepare a solution of the this compound (e.g., 10 mM) and the nucleophile (e.g., N-acetyl cysteine methyl ester, ~80 mM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).[9]

    • Place the sample in the NMR spectrometer.

    • Acquire ¹H NMR spectra at regular intervals.

    • Integrate the signals corresponding to a specific proton on the vinyl group of the reactant and a proton in the product.

    • Calculate the concentration of the reactant at each time point and determine the rate constant as described for the HPLC method.

Caption: General workflow for a kinetic experiment.

Selectivity for Biological Nucleophiles

While highly reactive towards cysteine's soft thiol nucleophile, the selectivity of ethenesulfonamides is a key consideration. Generally, they show low reactivity towards "harder" nucleophiles like lysine, serine, or threonine under physiological conditions. However, highly reactive variants like β-fluorovinylsulfonamides have been shown to react with lysine residues, forming reversible enamine adducts.[6] This dual reactivity profile can be exploited for developing ligands with unique pharmacological effects, such as the covalent allosteric activation of certain enzymes.[6]

Conclusion

The kinetic analysis of this compound reactions is critical for the rational design of covalent chemical probes and therapeutics. The reactivity of the this compound core can be systematically modulated through synthetic chemistry, allowing for a broad range of reaction rates. Compared to traditional Michael acceptors like acrylamides, vinyl sulfonamides and their next-generation derivatives often exhibit superior and more tunable reactivity.[1][7] The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess and compare the performance of these valuable electrophilic warheads, facilitating the development of next-generation covalent drugs with optimized potency and selectivity.

References

A Comparative Analysis of Ethenesulfonamide and Acrylamide Conjugates: Stability and Reactivity Insights for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a covalent warhead is a critical decision in the design of targeted therapies. Among the Michael acceptors, acrylamides have been a popular choice, but emerging evidence suggests that ethenesulfonamides may offer distinct advantages in certain applications. This guide provides an objective comparison of the stability and reactivity of ethenesulfonamide and acrylamide conjugates, supported by experimental data, to inform the rational design of next-generation covalent inhibitors.

This comparison focuses on three key areas of stability: reactivity with biological nucleophiles, the stability of the resulting adduct, and stability in a physiological environment like plasma. Understanding these parameters is crucial for predicting the efficacy, selectivity, and potential off-target effects of a covalent drug candidate.

Reactivity with Biological Nucleophiles: A Quantitative Comparison

The intrinsic reactivity of a covalent warhead with its target nucleophile, typically a cysteine thiol, is a key determinant of its potency and potential for off-target reactions. Studies comparing vinyl sulfones/sulfonamides (the core structure of ethenesulfonamides) and acrylamides consistently demonstrate the higher reactivity of the sulfur-based electrophiles.

A key consideration in covalent inhibitor design is the reaction with glutathione (GSH), a highly abundant intracellular thiol that can lead to clearance and off-target effects. The half-life (t½) of a warhead in the presence of GSH is a common metric for assessing this reactivity.

Compound ClassExemplar CompoundNucleophileHalf-life (t½)
This compound Vinyl sulfonamide derivativeGlutathione (GSH)238 seconds[1]
Acrylamide 4-AcryloylmorpholineGlutathione (GSH)14091 seconds (235 minutes)[1]
Table 1: Comparative half-lives of a vinyl sulfonamide and an acrylamide derivative in the presence of glutathione.

This substantial difference in reactivity, with the vinyl sulfonamide being approximately 59 times more reactive than the acrylamide derivative under these specific conditions, highlights a critical consideration for drug design. While higher reactivity can lead to more rapid target engagement, it may also increase the potential for off-target reactions with other biological nucleophiles.[2][3][4]

Adduct Stability: The Durability of the Covalent Bond

The stability of the covalent bond formed between the warhead and the target protein is crucial for a sustained therapeutic effect. The thioether adducts formed from the Michael addition of a thiol to both ethenesulfonamides and acrylamides are generally considered stable.

However, studies on related Michael acceptors provide insights into the potential differences. For instance, tertiary vinyl sulfonamide-based polymer networks have demonstrated impressive hydrolytic stability, showing no visible swelling in water, a desirable characteristic for long-term stability. In contrast, while acrylamide-cysteine adducts are generally stable, the potential for retro-Michael addition, though often slow, can be a consideration, particularly with certain structural modifications to the acrylamide.

Plasma Stability: Performance in a Physiological Environment

The stability of a drug conjugate in plasma is a critical pharmacokinetic parameter, influencing its half-life and bioavailability. While direct comparative plasma stability studies between this compound and acrylamide conjugates are not extensively available in the reviewed literature, some studies on related compounds provide valuable insights. Several derivatives of 2-sulfonylpyrimidine, designed as acrylamide replacements, have demonstrated good plasma stability.[5] Conversely, some novel acrylamide analogues have shown poor pharmacokinetic properties and low stability in plasma.

Experimental Protocols

To facilitate further research and head-to-head comparisons, detailed methodologies for key stability assays are provided below.

Glutathione (GSH) Reactivity Assay

This assay is designed to determine the rate of reaction of a covalent inhibitor with glutathione.

Materials:

  • Test compound (e.g., this compound or acrylamide conjugate)

  • Glutathione (GSH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ethylenediaminetetraacetic acid (EDTA)

  • Organic solvent for stock solutions (e.g., DMSO)

  • UHPLC-MS system

Procedure:

  • Prepare a stock solution of the test compound in an appropriate organic solvent.

  • Prepare a stock solution of GSH in PBS.

  • In a reaction vessel, combine PBS, EDTA, and the GSH stock solution.

  • Initiate the reaction by adding the test compound stock solution to the GSH solution at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction immediately by adding the aliquot to a solution that will stop the reaction (e.g., by acidification or addition of a large excess of a quenching agent).

  • Analyze the samples by UHPLC-MS to monitor the depletion of the parent compound and the formation of the GSH adduct.[6]

  • Calculate the pseudo-first-order rate constant (k_obs) from the slope of the natural log of the parent compound concentration versus time.

  • Determine the half-life (t½) using the equation: t½ = 0.693 / k_obs.

Plasma Stability Assay

This assay evaluates the stability of a conjugate in the presence of plasma proteins and enzymes.

Materials:

  • Test conjugate

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate buffered saline (PBS)

  • Acetonitrile (or other suitable organic solvent for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test conjugate.

  • Spike the test conjugate into pre-warmed (37°C) plasma to the desired final concentration.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.

  • Immediately precipitate the plasma proteins by adding a sufficient volume of cold organic solvent (e.g., acetonitrile).

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining parent conjugate using a validated LC-MS/MS method.

  • Plot the percentage of the remaining parent conjugate against time to determine its stability profile.

Visualizing the Concepts

To better illustrate the processes discussed, the following diagrams are provided.

Michael_Addition cluster_reactants Reactants cluster_product Product Electrophile This compound or Acrylamide Warhead Adduct Stable Thioether Adduct Electrophile->Adduct Michael Addition Nucleophile Cysteine Thiol (on target protein) Nucleophile->Adduct

Michael Addition Reaction forming a stable conjugate.

Stability_Workflow Start Covalent Conjugate GSH_Assay Glutathione Reactivity Assay Start->GSH_Assay Plasma_Assay Plasma Stability Assay Start->Plasma_Assay Hydrolytic_Assay Hydrolytic Stability Assay Start->Hydrolytic_Assay Data_Analysis Data Analysis (LC-MS, NMR) GSH_Assay->Data_Analysis Plasma_Assay->Data_Analysis Hydrolytic_Assay->Data_Analysis Results Comparative Stability Profile Data_Analysis->Results

Experimental workflow for assessing conjugate stability.

Conclusion

The choice between an this compound and an acrylamide warhead is nuanced and context-dependent. The available data suggests that ethenesulfonamides are significantly more reactive towards thiols than acrylamides. This heightened reactivity could be advantageous for targeting proteins with less accessible or less nucleophilic cysteines, but it also necessitates careful evaluation of potential off-target effects.

The stability of the resulting thioether adducts for both classes of compounds is generally considered robust, with vinyl sulfonamides showing excellent hydrolytic stability. Further head-to-head comparative studies on adduct and plasma stability are warranted to provide a more definitive picture.

Ultimately, the optimal choice of a covalent warhead will depend on the specific biological target, the desired pharmacokinetic profile, and the overall therapeutic strategy. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the design and development of novel covalent therapies.

References

A Researcher's Guide to Cross-Reactivity Studies of Ethenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of investigational compounds is paramount for advancing safe and effective therapeutics. This guide provides a framework for evaluating the selectivity of ethenesulfonamide-based inhibitors, a class of compounds with demonstrated therapeutic potential. While specific cross-reactivity data for this class is not extensively available in the public domain, this guide outlines the established methodologies and data presentation strategies to facilitate such studies.

The this compound moiety is a key structural feature in a number of biologically active compounds. While much of the published research focuses on their intended targets, such as endothelin receptors, a comprehensive understanding of their off-target interactions is crucial for predicting potential side effects and identifying opportunities for drug repurposing. This guide details the experimental protocols necessary to generate robust cross-reactivity data and provides templates for data presentation and visualization to aid in the interpretation and communication of these findings.

Quantitative Analysis of Cross-Reactivity

A critical step in characterizing any inhibitor is to quantify its activity against a broad panel of potential off-targets. This data is typically presented in tables that allow for easy comparison of potency and selectivity. The following tables illustrate how such data for this compound-based inhibitors could be structured.

Table 1: Kinase Selectivity Profile of this compound-Based Inhibitors (Example)

Kinase TargetThis compound Inhibitor A (IC50, nM)This compound Inhibitor B (IC50, nM)Reference Compound (IC50, nM)
Primary Target
Kinase X10155
Off-Targets
Kinase Y>10,0005,000500
Kinase Z1,500800100
............

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Higher values indicate lower potency and potentially greater selectivity.

Table 2: Off-Target Binding Affinity of this compound-Based Inhibitors (Example)

Off-Target ProteinThis compound Inhibitor A (Kd, nM)This compound Inhibitor B (Kd, nM)Reference Compound (Kd, nM)
Receptor A8,500>10,0001,200
Enzyme B2,3004,500300
Ion Channel C>10,000>10,0005,000
............

Kd (dissociation constant) values represent the affinity of the inhibitor for the protein. Lower values indicate a higher binding affinity.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable cross-reactivity studies. The following sections describe standard methodologies for assessing inhibitor selectivity.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-based inhibitors against a panel of purified kinases.

  • Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. Inhibition is detected as a decrease in substrate phosphorylation.

  • General Protocol:

    • Reagents and Materials: Purified recombinant kinases, corresponding kinase-specific substrates (peptides or proteins), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), detection reagents (e.g., radiolabeled ATP (γ-³²P-ATP) or fluorescence/luminescence-based ATP detection kits), and multi-well plates.

    • Assay Procedure: a. A dilution series of the this compound-based inhibitor is prepared. b. The inhibitor dilutions are pre-incubated with the kinase in the assay buffer. c. The kinase reaction is initiated by the addition of the substrate and ATP. d. The reaction is allowed to proceed for a defined period at a controlled temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

  • Objective: To determine if this compound-based inhibitors bind to specific target proteins in intact cells.

  • Principle: Drug binding stabilizes the target protein, resulting in a higher melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heat treatment.

  • General Protocol:

    • Cell Culture and Treatment: Cells are cultured and treated with the this compound-based inhibitor or a vehicle control.

    • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

    • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated fraction by centrifugation.

    • Protein Quantification: The amount of the target protein in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

    • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Chemical Proteomics (Kinobeads)

This affinity chromatography-based method allows for the unbiased identification of kinase targets and off-targets from a complex protein lysate.

  • Objective: To identify the spectrum of kinases that bind to this compound-based inhibitors in a competitive manner.

  • Principle: A mixture of immobilized, broad-spectrum kinase inhibitors ("kinobeads") is used to capture a large portion of the cellular kinome. The binding of a test compound to its target kinases in a cell lysate prevents those kinases from binding to the kinobeads.

  • General Protocol:

    • Cell Lysis: Cells are lysed to produce a native protein extract.

    • Competitive Binding: The lysate is incubated with the this compound-based inhibitor at various concentrations.

    • Kinobeads Pulldown: Kinobeads are added to the lysate to capture kinases that are not bound to the test inhibitor.

    • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured kinases are then eluted.

    • Mass Spectrometry Analysis: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: The abundance of each kinase in the presence of the inhibitor is compared to a vehicle control. A decrease in the amount of a kinase pulled down by the kinobeads indicates that it is a target or off-target of the inhibitor.

Visualizing Cross-Reactivity Data and Experimental Workflows

Visual representations are essential for interpreting complex biological data and processes. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in cross-reactivity studies.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_proteomics Chemical Proteomics (Kinobeads) biochem_start Prepare Inhibitor Dilutions biochem_incubate Pre-incubate with Kinase biochem_start->biochem_incubate biochem_react Initiate Reaction (ATP + Substrate) biochem_incubate->biochem_react biochem_quantify Quantify Phosphorylation biochem_react->biochem_quantify biochem_analyze Calculate IC50 biochem_quantify->biochem_analyze cetsa_start Treat Cells with Inhibitor cetsa_heat Apply Heat Gradient cetsa_start->cetsa_heat cetsa_lyse Lyse Cells & Separate Fractions cetsa_heat->cetsa_lyse cetsa_quantify Quantify Soluble Target Protein cetsa_lyse->cetsa_quantify cetsa_analyze Generate Melting Curve cetsa_quantify->cetsa_analyze proteomics_start Prepare Cell Lysate proteomics_compete Incubate with Inhibitor proteomics_start->proteomics_compete proteomics_pulldown Kinobeads Pulldown proteomics_compete->proteomics_pulldown proteomics_ms LC-MS/MS Analysis proteomics_pulldown->proteomics_ms proteomics_analyze Identify & Quantify Bound Kinases proteomics_ms->proteomics_analyze

Caption: Workflow for key cross-reactivity experiments.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase A (Primary Target) receptor->kinase1 Activates kinase2 Kinase B (Off-Target) kinase1->kinase2 Cross-talk effector Effector Protein kinase1->effector Phosphorylates response Cellular Response effector->response inhibitor This compound Inhibitor inhibitor->kinase1 Inhibits (On-Target) inhibitor->kinase2 Inhibits (Off-Target)

Caption: On- and off-target effects on a signaling pathway.

By employing these rigorous experimental methodologies and clear data presentation formats, researchers can build a comprehensive understanding of the cross-reactivity profiles of this compound-based inhibitors. This knowledge is indispensable for guiding medicinal chemistry efforts, interpreting biological data, and ultimately, developing safer and more effective therapeutic agents.

Benchmarking Ethenesulfonamide: A Comparative Guide to Michael Acceptors for Covalent Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Covalent Warheads

In the landscape of targeted covalent inhibition, the choice of the electrophilic warhead is a critical determinant of a drug candidate's potency, selectivity, and overall safety profile. This guide provides a comprehensive benchmark of ethenesulfonamide against other commonly employed Michael acceptors, offering a quantitative comparison of their reactivity and providing detailed experimental protocols for their evaluation.

Introduction to Covalent Inhibition and Michael Acceptors

Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action and high potency.[1] This is typically achieved through a two-step mechanism: initial non-covalent binding followed by the formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[2]

The reactivity of the warhead must be finely tuned. A highly reactive electrophile may lead to off-target effects and potential toxicity, while a warhead with insufficient reactivity may not achieve the desired therapeutic effect.[3] Michael acceptors are a widely used class of electrophiles in covalent drug design, characterized by an electron-deficient double or triple bond that is susceptible to nucleophilic attack.[4] This guide focuses on comparing the performance of this compound, a member of the vinyl sulfonamide class of Michael acceptors, with other prominent warheads such as acrylamides, chloroacetamides, and cyanoacrylamides.

Comparative Reactivity of Michael Acceptors

The intrinsic reactivity of a Michael acceptor is a key parameter in predicting its potential for both on-target efficacy and off-target reactivity. A common method to assess this is to measure the rate of reaction with the biological thiol glutathione (GSH), which serves as a surrogate for cellular nucleophiles.[5][6] The second-order rate constant (k_inact/K_I) and the half-maximal inhibitory concentration (IC50) are crucial metrics for evaluating the potency of covalent inhibitors.[7][8]

Below is a summary of available quantitative data comparing the reactivity of various Michael acceptors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Michael Acceptor WarheadModel System/TargetKey Kinetic ParameterValueReference(s)
This compound Glutathione (GSH)Half-life (t½)~238 seconds[9]
AcrylamideGlutathione (GSH)Half-life (t½)~14,091 seconds[9]
ChloroacetamideMurAIC50Low micromolar range[10]
CyanoacrylamideTAK1IC5027 nM[11]
Vinyl Sulfonamide (general)N-acetyl lysineHalf-life (t½)Faster than acrylamides[12]
Vinyl Sulfone (general)N-acetyl lysineHalf-life (t½)Faster than vinyl sulfonamides[12]

Note: The data presented above is collated from different sources and should be interpreted with caution as experimental conditions may vary. The half-life values with GSH indicate the intrinsic reactivity of the warhead, with a shorter half-life suggesting higher reactivity. IC50 values are dependent on the specific inhibitor and target protein.

Signaling Pathways Targeted by Covalent Inhibitors

Covalent inhibitors have been successfully developed for a range of therapeutic targets, particularly in oncology. Understanding the signaling pathways involved is crucial for rational drug design. Here, we illustrate three key pathways where covalent inhibitors have made a significant impact.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization RAS RAS EGFR_dimer->RAS Activation PI3K PI3K EGFR_dimer->PI3K Activation Covalent_Inhibitor Covalent Inhibitor (e.g., Osimertinib) Covalent_Inhibitor->EGFR_dimer Covalent Inhibition (targets Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway and Covalent Inhibition.

Figure 2: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Covalent Inhibition.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KRAS_GDP KRAS-GDP (Inactive) Receptor->KRAS_GDP SOS1 Activation Covalent_Inhibitor Covalent Inhibitor (e.g., Sotorasib) Covalent_Inhibitor->KRAS_GDP Covalent Inhibition (targets Cys12 in G12C mutant) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GAP Inactivation RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 3: KRAS Signaling Pathway and Covalent Inhibition of the G12C Mutant.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of benchmarking. The following sections provide detailed protocols for key assays used to evaluate and compare covalent inhibitors.

Protocol 1: Determination of Second-Order Rate Constant (k_inact/K_I)

This protocol outlines a method for determining the second-order rate constant (k_inact/K_I) for irreversible inhibitors.[7]

Materials:

  • Target enzyme

  • Covalent inhibitor test compound

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • 96-well microplates

  • Plate reader capable of kinetic measurements

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the target enzyme in assay buffer.

    • Prepare a serial dilution of the covalent inhibitor in assay buffer. It is recommended to test a range of concentrations, typically from 0 to 10-fold the expected K_I.

  • Incubation and Reaction Initiation:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the varying concentrations of the inhibitor to the wells.

    • Initiate the reaction by adding the substrate to all wells simultaneously.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed plate reader.

    • Measure the fluorescence or absorbance at regular intervals over a defined period. The time course should be sufficient to observe a clear exponential decay of the reaction rate in the presence of the inhibitor.

  • Data Analysis:

    • For each inhibitor concentration, plot the product formation (fluorescence or absorbance) versus time.

    • Fit the progress curves to the following equation to determine the observed rate of inactivation (k_obs) for each inhibitor concentration: Product = (v_i / k_obs) * (1 - exp(-k_obs * t)) where v_i is the initial velocity and t is time.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit this data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.

    • The second-order rate constant is then calculated as k_inact/K_I.

kinact_KI_Workflow A Prepare enzyme and - inhibitor solutions B Mix enzyme and inhibitor - in a 96-well plate A->B C Initiate reaction - with substrate B->C D Monitor reaction kinetics - over time C->D E Plot product vs. time - for each [Inhibitor] D->E F Fit progress curves to - determine k_obs E->F G Plot k_obs vs. [Inhibitor] F->G H Fit to determine - k_inact and K_I G->H I Calculate k_inact/K_I H->I ABPP_Workflow A Incubate proteome with inhibitor B Add activity-based probe (ABP) A->B C Quench reaction and prepare samples B->C D Separate proteins by SDS-PAGE C->D E Visualize labeled proteins (Fluorescence or Western Blot) D->E F Analyze band intensities to determine selectivity E->F

References

A Comparative Guide to Computational Modeling for Predicting the Binding Affinity of Ethenesulfonamide Derivatives as Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational and experimental approaches for determining the binding affinity of ethenesulfonamide derivatives targeting the endothelin receptor system. It includes a summary of experimental binding affinity data, detailed methodologies for both computational modeling and experimental assays, and visualizations of key biological and computational workflows.

Introduction

This compound derivatives have emerged as a promising class of antagonists for the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation. The endothelin signaling pathway is implicated in various cardiovascular diseases, making the development of potent and selective ETA antagonists a significant therapeutic goal. Computational modeling plays a crucial role in modern drug discovery by enabling the prediction of binding affinity, thus accelerating the identification and optimization of lead compounds. This guide compares the predictive power of computational models with established experimental data for this compound derivatives.

Data Presentation

Experimental Binding Affinity of this compound Derivatives

The following table summarizes the experimentally determined half-maximal inhibitory concentration (IC50) values for a series of this compound derivatives against the ETA receptor. Lower IC50 values indicate higher binding affinity.

Compound IDPhenyl Ring SubstitutionIC50 (nM) for ETA Receptor
1a Unsubstituted4.8
6a 2-Methyl3.5
6c 4-Methyl2.8
6s 2,4,6-Trimethyl2.2[1]
6u 4-Ethyl3.1
Derivative 6e Methoxy group replacementWell-tolerated binding affinity[2][3]
Derivative 6l 2-(pyridin-3-yl)this compound groupWell-tolerated binding affinity[2][3]
Derivative 6q 2-phenylethanesulfonamide groupWell-tolerated binding affinity[2][3]

Data sourced from Harada et al. (2001).[1]

Comparison of Computational Modeling Approaches

Various computational methods are employed to predict the binding affinity of small molecules to their protein targets. Each approach has its own strengths and limitations in terms of accuracy, computational cost, and the level of structural information required.

Computational MethodPrincipleProsCons
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.Fast, useful for virtual screening of large compound libraries.Scoring functions can be inaccurate; often treats the receptor as rigid.
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time.Provides insights into the dynamic nature of ligand-receptor interactions and binding stability.Computationally expensive; requires significant expertise to set up and analyze.
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activity using statistical methods.Can predict the activity of new compounds without the need for a 3D receptor structure.Predictive power is limited to the chemical space of the training set; can be prone to overfitting.
3D-QSAR (e.g., CoMFA) A QSAR method that uses 3D molecular fields to quantify the relationship between the steric and electrostatic properties of ligands and their activity.Provides a 3D visualization of favorable and unfavorable regions for ligand binding, guiding rational drug design.Requires a reliable alignment of the molecules in the dataset.

Experimental and Computational Protocols

Experimental Protocol: Radioligand Binding Assay

The experimental binding affinities presented in this guide were determined using a competitive radioligand binding assay. This technique is a gold standard for quantifying the interaction between a ligand and its receptor.

1. Membrane Preparation:

  • Cells expressing the endothelin receptor (e.g., CHO-K1 cells transfected with the human ETA receptor) are cultured to confluency.

  • The cells are harvested and homogenized in a lysis buffer containing protease inhibitors.

  • The homogenate is subjected to differential centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate buffer and stored at -80°C.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the receptor-containing membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled this compound derivative (the competitor).

  • The plate is incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The amount of radioligand bound is plotted against the concentration of the competitor compound.

  • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Computational Protocol: 3D-QSAR (CoMFA) Modeling

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of aryl sulfonamides as ETA antagonists, providing a framework for predicting the binding affinity of this compound derivatives.[4]

1. Molecular Modeling and Alignment:

  • The 3D structures of the this compound derivatives are built and their geometries are optimized using a molecular mechanics force field.

  • A common scaffold is identified among the molecules, and they are aligned based on this common substructure. This alignment is crucial for the subsequent CoMFA calculations.

2. CoMFA Field Calculation:

  • The aligned molecules are placed in a 3D grid.

  • At each grid point, the steric and electrostatic interaction energies between a probe atom (typically a sp³ carbon atom with a +1 charge) and each molecule are calculated. These calculated energies constitute the CoMFA fields.

3. Statistical Analysis:

  • Partial Least Squares (PLS) analysis is used to derive a linear equation that correlates the variations in the CoMFA fields with the variations in the experimental binding affinities (pIC50 values).

  • The predictive power of the resulting QSAR model is assessed using cross-validation techniques (e.g., leave-one-out) to calculate the cross-validated correlation coefficient (q²). A high q² value indicates a robust and predictive model.

4. Visualization and Interpretation:

  • The results of the CoMFA analysis are visualized as 3D contour maps.

  • These maps highlight regions in space where modifications to the ligand structure are predicted to increase or decrease binding affinity. For example, green contours may indicate regions where bulky groups enhance activity, while red contours may indicate regions where bulky groups are detrimental.

Mandatory Visualizations

G Endothelin Receptor Signaling Pathway ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor (GPCR) ET1->ETA_Receptor Binds to Gq_protein Gq Protein ETA_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: A simplified diagram of the Endothelin-A (ETA) receptor signaling pathway.

G Computational Workflow for Binding Affinity Prediction LigandDB Ligand Database (Ethenesulfonamides) Docking Molecular Docking LigandDB->Docking QSAR_Model QSAR Model Development LigandDB->QSAR_Model Training Set ReceptorStruct Receptor 3D Structure (ETA Receptor) ReceptorStruct->Docking PoseGen Binding Pose Generation Docking->PoseGen Scoring Scoring & Ranking PoseGen->Scoring MD_Sim Molecular Dynamics Simulation Scoring->MD_Sim Top Candidates BindingEnergy Binding Free Energy Calculation MD_Sim->BindingEnergy PredictedAffinity Predicted Binding Affinity BindingEnergy->PredictedAffinity QSAR_Model->PredictedAffinity

Caption: A typical workflow for predicting ligand binding affinity using computational methods.

G Comparison of Modeling Approaches Problem Predict Binding Affinity StructureBased Structure-Based Methods Problem->StructureBased Receptor Structure Known LigandBased Ligand-Based Methods Problem->LigandBased Receptor Structure Unknown Docking Molecular Docking StructureBased->Docking MD Molecular Dynamics StructureBased->MD QSAR QSAR LigandBased->QSAR Pharmacophore Pharmacophore Modeling LigandBased->Pharmacophore

Caption: Logical relationship between different computational modeling approaches.

References

Safety Operating Guide

Safe Disposal of Ethenesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ethenesulfonamide, a compound utilized in various research and development applications, requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential information on the immediate safety precautions, logistical considerations, and step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, and its Safety Data Sheet (SDS) indicates the following potential hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these hazards, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially when generating dust or aerosols, should be conducted in a well-ventilated area or a chemical fume hood.

Logistical and Operational Plan for Disposal

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1] It should not be disposed of down the drain or in regular trash.[2][3][4] The following logistical steps should be followed:

  • Segregation: this compound waste must be segregated from other waste streams.[5] It should be stored separately from incompatible materials, such as strong oxidizing agents.

  • Containerization: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6][7] The original container, if in good condition, is often a suitable choice.[5] Ensure the container is kept tightly closed except when adding waste.[2][4][6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[7] Include the accumulation start date on the label.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6] The SAA should be a secondary containment system to prevent the spread of spills.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2][6]

The following table summarizes the key logistical parameters for the disposal of this compound:

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Primary Container Original container or a designated, leak-proof, chemically compatible container.
Container Labeling "Hazardous Waste," "this compound," Accumulation Start Date.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.
Disposal Method Collection by a licensed professional waste disposal service or institutional EHS.
Prohibited Disposal Do not dispose of in sinks, drains, or regular trash.[2][3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the detailed steps for the proper disposal of this compound waste:

  • Preparation:

    • Ensure all necessary PPE is worn (safety goggles, chemical-resistant gloves, lab coat).

    • Work in a well-ventilated area or a chemical fume hood.

    • Have a designated hazardous waste container ready and properly labeled.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound waste into the designated waste container, avoiding the creation of dust.

    • Liquid Waste: Transfer liquid waste containing this compound into the designated waste container.

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should also be placed in the hazardous waste container.

  • Container Management:

    • Securely close the lid of the waste container immediately after adding waste.[2][4][6]

    • Store the container in the designated SAA.

  • Request for Pickup:

    • Once the container is full or has been in accumulation for a period defined by your institution's policy (often not to exceed one year for partially filled containers), contact your institution's EHS department or a licensed waste disposal contractor to arrange for pickup.[5][6]

Experimental Workflow for Disposal

The logical flow of the this compound disposal process can be visualized as follows:

Ethenesulfonamide_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment B Work in Ventilated Area/Fume Hood A->B C Segregate this compound Waste B->C D Use Labeled, Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS/Licensed Waste Disposal Service E->F When container is full or per policy G Proper Manifesting and Transport F->G H Final Treatment at Permitted Facility G->H

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Operational Guide for Handling Ethenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ethenesulfonamide. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper chemical management.

Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Appropriate personal protective equipment and handling procedures are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile, vinyl, or latex gloves are suitable. Always check for perforations before use and change gloves frequently.[3]
Eye Protection Safety glasses/gogglesChemical splash goggles are required to protect against splashes.[3]
Body Protection Laboratory coatA standard, fully-buttoned laboratory coat must be worn.[3]
Respiratory Protection Fume hood / Ventilated areaAll handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust, fumes, or vapors.[1][4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is operational.

  • Verify the accessibility of an emergency eyewash station and safety shower.[4]

  • Clear the workspace of any unnecessary items to prevent contamination.

  • Assemble all necessary equipment and materials for the experiment.

2. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize exposure.

  • Use non-sparking tools to prevent ignition.[1]

  • Handle the substance carefully to avoid the formation of dust and aerosols.[1]

3. Experimental Use:

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling the substance.[1][5]

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Properly label and store any remaining this compound according to storage conditions (Inert atmosphere, 2-8°C).

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1] Remove and wash contaminated clothing before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4] If the person feels unwell, get medical help.[1]

  • Spill: Evacuate personnel to a safe area.[1] Avoid dust formation and breathing vapors.[1] Remove all sources of ignition.[1] Prevent further leakage if it is safe to do so.[1] Adsorb the spill with inert material and dispose of it in a suitable container.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper) and liquid waste in separate, clearly labeled, and sealed containers.

  • The label should include "Hazardous Waste" and "this compound."

2. Container Management:

  • Keep waste containers tightly closed except when adding waste.[6]

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[1][4]

  • Do not let the chemical enter drains.[1]

  • The first rinse of any container that held this compound should be collected and disposed of as hazardous waste.[6]

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Inspect Work Area (Fume Hood, Eyewash) gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate spill Spill experiment->spill exposure Personal Exposure experiment->exposure store_excess Store or Dispose of Excess decontaminate->store_excess collect_waste Collect Waste in Labeled Containers store_excess->collect_waste store_waste Store Waste Securely collect_waste->store_waste dispose_waste Dispose via Approved Waste Facility store_waste->dispose_waste spill->dispose_waste  Follow spill cleanup  & disposal protocols

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.